Product packaging for 3,5-Diethynylbenzoic acid(Cat. No.:CAS No. 883106-26-1)

3,5-Diethynylbenzoic acid

Cat. No.: B1340155
CAS No.: 883106-26-1
M. Wt: 170.16 g/mol
InChI Key: KUZBIUTZPWIHSI-UHFFFAOYSA-N
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Description

3,5-Diethynylbenzoic acid is a useful research compound. Its molecular formula is C11H6O2 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6O2 B1340155 3,5-Diethynylbenzoic acid CAS No. 883106-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZBIUTZPWIHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C(=O)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476232
Record name 3,5-Diethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-26-1
Record name 3,5-Diethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethynylbenzoic acid is a bifunctional organic compound featuring a central benzoic acid core substituted with two terminal alkyne groups. This unique structure renders it a valuable building block in various fields of chemical and biomedical research, particularly in the construction of complex molecular architectures, materials science, and the development of bioconjugates. The presence of both a carboxylic acid handle and two reactive ethynyl groups allows for orthogonal functionalization, making it an attractive component for applications such as "click" chemistry and as a linker in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structural characteristics, reactivity, and a detailed experimental protocol for its synthesis.

Core Chemical and Physical Properties

Precise experimental data for this compound is not widely available in public databases. The following table summarizes its fundamental identifiers and computed properties.[1]

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 883106-26-1[1][2]
Molecular Formula C₁₁H₆O₂[1]
Molecular Weight 170.17 g/mol [1][2]
Appearance Solid (predicted)[2]
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 170.036779 g/mol [1]
Monoisotopic Mass 170.036779 g/mol [1]
Topological Polar Surface Area 37.3 Ų[1]
Heavy Atom Count 13[1]
Canonical SMILES C#CC1=CC(=CC(=C1)C(=O)O)C#C[1]
InChI Key KUZBIUTZPWIHSI-UHFFFAOYSA-N[1][2]

Reactivity and Potential Applications

The chemical behavior of this compound is dominated by the reactivity of its two key functional groups: the carboxylic acid and the terminal alkynes.

2.1. Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is a versatile functional group that can undergo a variety of reactions, including:

  • Esterification: Reaction with alcohols to form esters.

  • Amide Bond Formation: Coupling with amines to form amides. This is a particularly important reaction in bioconjugation for linking the molecule to proteins or peptides.

  • Acid Chloride Formation: Conversion to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, facilitating subsequent reactions.[3]

2.2. Ethynyl Groups

The two terminal alkyne groups (-C≡CH) are highly reactive and are central to the utility of this molecule in constructing larger assemblies.

  • Click Chemistry: The terminal alkynes are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction allows for the efficient and specific formation of stable triazole linkages with azide-containing molecules under mild conditions.[4][5][6] This makes this compound a prime candidate for use as a bifunctional linker.

  • Sonogashira Coupling: The ethynyl groups can participate in palladium-copper catalyzed Sonogashira coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.[7][8][9] This reaction is a powerful tool for building complex aromatic structures.

  • Metal Coordination: The alkyne moieties can coordinate with various transition metals, opening possibilities for its use in catalysis and materials science.

2.3. Applications in Drug Development

The bifunctional nature of this compound makes it a highly attractive linker molecule for the construction of Antibody-Drug Conjugates (ADCs).[8] In a typical strategy, the carboxylic acid can be used to attach the linker to the antibody (often via an amide bond with a lysine residue), while the two alkyne groups provide handles for attaching cytotoxic drug molecules via click chemistry. This allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two, or potentially higher if dendritic structures are employed.

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 3,5-dibromobenzoic acid: a double Sonogashira coupling with a protected alkyne, followed by deprotection.

Step 1: Sonogashira Coupling of 3,5-Dibromobenzoic Acid with Ethynyltrimethylsilane

This step introduces the alkyne functionality in a protected form to prevent side reactions.

  • Reactants:

    • 3,5-Dibromobenzoic acid[10]

    • Ethynyltrimethylsilane (TMSA)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • A suitable base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a solution of 3,5-dibromobenzoic acid in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.

    • The mixture is typically degassed and placed under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Ethynyltrimethylsilane is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).[5][7]

    • Upon completion, the reaction is worked up by removing the solvent, followed by an aqueous workup and extraction with an organic solvent.

    • The crude product, 3,5-bis(trimethylsilylethynyl)benzoic acid, is then purified, typically by column chromatography.

Step 2: Deprotection of the Trimethylsilyl (TMS) Groups

The TMS protecting groups are removed to yield the terminal alkynes.

  • Reagents:

    • 3,5-bis(trimethylsilylethynyl)benzoic acid

    • Tetrabutylammonium fluoride (TBAF) solution in THF or a mixture of potassium carbonate in methanol.[6][11]

    • Solvent (e.g., THF or methanol)

  • Procedure:

    • The silylated intermediate is dissolved in the appropriate solvent.

    • The deprotecting agent (TBAF or K₂CO₃/MeOH) is added, and the reaction is stirred at room temperature.[2][12] The progress is monitored by TLC.

    • Once the deprotection is complete, the reaction is quenched, and the product is extracted.

    • The crude this compound is then purified.

3.2. Purification of this compound

Aryl carboxylic acids can be purified by several methods:

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).[13]

  • Acid-Base Extraction: The impure acid can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification with a mineral acid.[13] The purified acid is then collected by filtration.

  • Column Chromatography: For less polar impurities, silica gel chromatography can be employed.

Mandatory Visualizations

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3_5_Dibromobenzoic_Acid 3,5-Dibromobenzoic Acid Reaction_1 PdCl₂(PPh₃)₂, CuI, Base THF or DMF 3_5_Dibromobenzoic_Acid->Reaction_1 TMSA Ethynyltrimethylsilane (TMSA) TMSA->Reaction_1 Intermediate 3,5-bis(trimethylsilylethynyl)benzoic acid Reaction_1->Intermediate Reaction_2 TBAF in THF or K₂CO₃ in MeOH Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic pathway to this compound.

Diagram 2: Application in Antibody-Drug Conjugate (ADC) Formation

G Antibody Antibody (with Lysine residue) ADC Antibody-Drug Conjugate (DAR=2) Antibody->ADC Amide Bond Formation (via -COOH) Linker This compound Linker->ADC Drug Azide-Modified Cytotoxic Drug Drug->ADC Click Chemistry (CuAAC) (via -C≡CH)

Caption: Role of this compound in ADC formation.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical handles. While comprehensive experimental data on its physical properties remains to be fully documented in publicly accessible literature, its synthetic accessibility and the predictable reactivity of its functional groups make it a powerful tool for chemists and biomedical researchers. Its potential as a linker in bioconjugation, particularly for the development of ADCs, highlights its importance in the advancement of targeted therapeutics. Further research into its specific chemical properties and applications is warranted to fully exploit its potential.

References

3,5-Diethynylbenzoic acid structure and characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylbenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid, linear ethynyl groups, coupled with the reactive carboxylic acid moiety, make it a versatile building block for the construction of complex molecular architectures, including metal-organic frameworks (MOFs), polymers, and pharmacologically active compounds. This technical guide provides a detailed overview of the structure, characterization, and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in related fields.

Chemical Structure and Properties

This compound possesses a central benzene ring substituted with a carboxylic acid group at position 1 and two ethynyl (acetylenic) groups at positions 3 and 5.

Chemical Structure:

Molecular Formula: C₁₁H₆O₂[1]

Molecular Weight: 170.16 g/mol [1]

IUPAC Name: this compound[1]

CAS Registry Number: 883106-26-1[1]

Physical Form: Solid[2]

Characterization Data

A thorough characterization is essential for confirming the identity and purity of this compound. The following tables summarize the key characterization data.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₆O₂[1]
Molecular Weight170.16 g/mol [1]
Physical FormSolid[2]
Table 2: Spectroscopic Data
TechniqueData
¹H NMR Data not available in surveyed literature.
¹³C NMR Data not available in surveyed literature.
IR Spectroscopy Data not available in surveyed literature.
Mass Spectrometry Data not available in surveyed literature.

Note: While specific experimental spectra for this compound are not available in the public domain literature, analogous spectral data for other substituted benzoic acids can provide an estimation of expected peak regions.

Experimental Protocols

A detailed, experimentally verified synthesis protocol for this compound is not prominently available in peer-reviewed journals. However, a general synthetic approach can be inferred from standard organic chemistry transformations. A plausible synthetic route would involve the Sonogashira coupling of a di-halogenated benzoic acid derivative with a protected acetylene, followed by deprotection.

Hypothetical Synthesis Workflow:

G cluster_start Starting Material cluster_reaction1 Sonogashira Coupling cluster_reaction2 Deprotection start 3,5-Dibromobenzoic acid reagents1 Trimethylsilylacetylene Pd(PPh₃)₄, CuI, Et₃N product1 3,5-Bis(trimethylsilylethynyl)benzoic acid reagents1->product1 reagents2 K₂CO₃, MeOH product2 This compound reagents2->product2

Caption: Hypothetical synthesis of this compound.

Detailed Hypothetical Protocol:

Step 1: Sonogashira Coupling

  • To a solution of 3,5-dibromobenzoic acid in a suitable solvent (e.g., triethylamine or a mixture of toluene and water) in a Schlenk flask, add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst (e.g., copper(I) iodide).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add trimethylsilylacetylene to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3,5-bis(trimethylsilylethynyl)benzoic acid.

Step 2: Deprotection of Silyl Groups

  • Dissolve the 3,5-bis(trimethylsilylethynyl)benzoic acid in a suitable solvent such as methanol or a mixture of tetrahydrofuran and methanol.

  • Add a mild base, such as potassium carbonate or potassium fluoride.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Logical Relationship of Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for characterization is depicted below.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesized Product nmr NMR (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure This compound Structure Confirmed nmr->structure ir->structure ms->structure

Caption: Workflow for the structural characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. While detailed experimental data is not widely disseminated in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic strategy. Further research and publication of detailed characterization data would be highly beneficial to the scientific community, facilitating its broader application in the design and synthesis of novel functional molecules.

References

A Comprehensive Technical Guide to 3,5-Diethynylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylbenzoic acid is a highly functionalized aromatic molecule characterized by a central benzoic acid core flanked by two ethynyl groups at the meta positions. This unique structural arrangement imparts significant reactivity and versatility, making it a valuable building block in several advanced scientific fields. The terminal alkyne functionalities serve as reactive handles for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira coupling. The carboxylic acid group provides a convenient point for amide bond formation, esterification, or salt formation, allowing for its incorporation into a diverse range of molecular architectures. This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in polymer chemistry and as a molecular linker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 883106-26-1[1][2]
Molecular Formula C₁₁H₆O₂[1]
Molecular Weight 170.16 g/mol [1]
Appearance Orange to deep beige solid[2][3]
Melting Point 173 °C (decomposes)[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a dihalogenated benzoic acid derivative, most commonly 3,5-dibromobenzoic acid or its methyl ester. The key transformation is a double Sonogashira cross-coupling reaction to introduce the two ethynyl groups, followed by the removal of a protecting group.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 3,5-Dibromobenzoic acid or Methyl 3,5-dibromobenzoate D Bis(TMS)-protected intermediate A->D Et3N, Toluene, Reflux B Trimethylsilylacetylene B->D C Pd/Cu Catalyst C->D E Bis(TMS)-protected intermediate F This compound E->F MeOH or THF G Base (KOH or KF) G->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the supporting information of scientific literature.[1][2][3]

Step 1: Synthesis of Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate

  • To a stirring mixture of methyl 3,5-dibromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and triphenylphosphine (0.09 eq) in dry triethylamine, add trimethylsilylacetylene (13.6 eq).[2]

  • Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.[2]

  • After cooling, remove the solvent in vacuo.

  • Dilute the residue with ethyl acetate and wash with water.

  • Dry the organic phase over anhydrous MgSO₄ and purify the crude residue by flash column chromatography on silica gel (eluting with 0-5% ethyl acetate in petroleum ether) to afford the title compound as a yellow solid.[2]

Step 2: Synthesis of this compound

  • Add an aqueous solution of 6M KOH (10 eq) to a stirred solution of methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.[2] Alternatively, the bis(TMS)-protected intermediate can be dissolved in tetrahydrofuran (THF) and treated with aqueous KOH.[3]

  • Stir the mixture at room temperature for 18 hours.[2]

  • Remove the organic solvent (methanol or THF) under reduced pressure.[2][3]

  • Acidify the remaining aqueous mixture to pH 4 with 6M aqueous HCl.[2]

  • Extract the aqueous phase with ethyl acetate (3x).[2]

  • Remove the solvent in vacuo to afford this compound as an orange or beige solid.[2][3]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

TechniqueObserved DataReference
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.94 (d, J=1.6 Hz, 2H), 7.79 (t, J=1.6 Hz, 1H), 4.37 (s, 2H)[2]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 166.1, 138.7, 132.9, 132.5, 123.3, 83.1, 81.9[2]
IR (ATR)νₘₐₓ (cm⁻¹): 3286 (m, C≡C-H), 1683 (vs, C=O), 1588 (s, C=C)[2]
Mass Spec. (ESI-)m/z found [M-H]⁻ 169.3[2]

Applications

The bifunctional nature of this compound makes it a versatile linker for creating complex molecular architectures and functional materials.

Use in Stapled Peptides

Stapled peptides are a class of constrained peptides that have gained significant interest in drug discovery due to their enhanced proteolytic stability, cell permeability, and target affinity. This compound can be used as a dialkynyl linker to staple peptides containing two azide-functionalized amino acid residues via a copper-catalyzed click reaction.

Stapled_Peptide Peptide Peptide with two azide-functionalized residues (e.g., Orn(N₃)) StapledPeptide Stapled Peptide with Triazole Linkages Peptide->StapledPeptide Linker This compound Linker->StapledPeptide Catalyst Cu(II)SO₄, Sodium Ascorbate, THPTA Catalyst->StapledPeptide Click Chemistry

Caption: Formation of a stapled peptide using this compound as a linker.

This approach has been utilized to modulate the cellular activity of peptides targeting protein-protein interactions.[4]

Polymer Synthesis

This compound has been employed as a monomer in the synthesis of polymers for specialized applications, such as gas-phase analyte sensors. For instance, it can be copolymerized with other monomers, like diphenylene oxide bis(triphenylcyclopentadienone), to create polymeric sensing layers for acoustic wave sensors.[5] The ethynyl groups provide sites for cross-linking, leading to the formation of robust polymer networks.

Bioconjugation and Materials Science

The dual reactivity of this compound makes it a valuable tool in bioconjugation and materials science. It has been used in the preparation of biocompatible glyconanomaterials based on HPMA-copolymers for the specific targeting of galectin-3, a protein implicated in cancer progression.[6][7] In this context, the carboxylic acid group is activated and reacted with an amine-containing polymer backbone, while the ethynyl groups remain available for subsequent click reactions with azide-functionalized biomolecules.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Detailed safety information should be consulted from the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and highly functional building block with significant potential in drug discovery, polymer chemistry, and materials science. Its well-defined synthesis and dual reactivity, stemming from the orthogonal carboxylic acid and terminal alkyne groups, allow for its precise incorporation into a wide array of complex molecular structures. The ability to act as a rigid linker for stapling peptides and as a cross-linking monomer in polymer synthesis highlights its importance for researchers and scientists working at the interface of chemistry, biology, and materials science.

References

The Solubility of 3,5-Diethynylbenzoic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for 3,5-Diethynylbenzoic acid in common organic solvents. This technical guide has been prepared to address this information gap by providing a detailed overview of the solubility of the parent compound, benzoic acid . The principles, experimental methodologies, and data presentation formats described herein are directly applicable and can serve as a valuable framework for researchers, scientists, and drug development professionals working with this compound and other substituted benzoic acids.

Introduction

This compound is a bifunctional organic compound featuring a carboxylic acid group and two ethynyl groups attached to a benzene ring. This unique structure makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. While specific data for this compound is not available, the solubility of its parent compound, benzoic acid, has been extensively studied and provides a strong predictive foundation.

This guide presents a comprehensive overview of the solubility of benzoic acid in a range of common organic solvents, details established experimental protocols for solubility determination, and provides visualizations of relevant experimental workflows.

Quantitative Solubility Data of Benzoic Acid

The solubility of benzoic acid is influenced by factors such as the polarity of the solvent, temperature, and the potential for hydrogen bonding. The following table summarizes the solubility of benzoic acid in several common organic solvents at various temperatures.

SolventTemperature (°C)Solubility ( g/100 g of Solvent)
Acetone2522.0
Benzene2510.6
Chloroform254.1
Ethanol (95%)2545.5
Ethyl Acetate2513.7
Diethyl Ether2529.3
Methanol2558.4
Toluene259.4
Water250.34

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common techniques used to determine the solubility of a solid compound like benzoic acid in an organic solvent.

Shake-Flask Method (Equilibrium Method)

This is the most common and reliable method for determining equilibrium solubility.

1. Materials and Apparatus:

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • The solid compound (solute) and the desired organic solvent.

2. Procedure:

  • An excess amount of the solid solute is added to a known volume of the solvent in a vial.

  • The vial is tightly sealed to prevent solvent evaporation.

  • The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, the suspension is allowed to stand to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • The filtrate is then appropriately diluted with the same solvent.

  • The concentration of the solute in the diluted solution is determined using a validated analytical method.

  • The solubility is calculated and expressed in desired units (e.g., mg/mL, mol/L).

Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solid.

1. Materials and Apparatus:

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Filtration device

  • Evaporating dish or pre-weighed container

  • Oven or vacuum desiccator

2. Procedure:

  • A saturated solution is prepared using the shake-flask method as described above.

  • A known volume of the clear, filtered supernatant is accurately transferred to a pre-weighed evaporating dish.

  • The solvent is carefully evaporated from the dish under controlled conditions (e.g., in a fume hood, followed by drying in an oven at a temperature below the melting point of the solute, or in a vacuum desiccator) until a constant weight is achieved.

  • The weight of the dish with the dried residue is measured.

  • The mass of the dissolved solute is determined by subtracting the initial weight of the empty dish.

  • The solubility is calculated as the mass of the solute per volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.

Solubility_Determination_Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (Shake-Flask) add_excess->equilibrate settle Allow to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Logical Relationship in Solubility Studies

The following diagram illustrates the logical relationship between the key factors influencing the solubility of a compound like this compound.

Solubility_Factors solubility Solubility solute_props Solute Properties - Polarity - H-Bonding - Molecular Size solute_props->solubility solvent_props Solvent Properties - Polarity - H-Bonding - Dielectric Constant solvent_props->solubility temperature Temperature temperature->solubility pressure Pressure (Significant for Gases) pressure->solubility

Caption: Factors Influencing Solubility.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, the extensive data available for benzoic acid provides a solid foundation for estimating its behavior in common organic solvents. The experimental protocols detailed in this guide offer a standardized approach for researchers to determine the solubility of this compound and its derivatives. Such data is invaluable for the advancement of research and development in fields where this compound shows promise. It is recommended that researchers undertaking work with this compound perform solubility studies using the methodologies outlined herein to generate specific and reliable data to guide their synthetic and formulation efforts.

Spectroscopic analysis of 3,5-Diethynylbenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Analysis of 3,5-Diethynylbenzoic Acid

Abstract

This compound (C₁₁H₆O₂) is a rigid, linear molecule whose unique structure makes it a valuable building block in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its precise characterization is paramount for ensuring the integrity and desired properties of these advanced materials. This guide provides a comprehensive analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we present a self-validating workflow for the unambiguous structural elucidation and purity assessment of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a central benzene ring substituted at the 1, 3, and 5 positions. This meta-substitution pattern imparts a C₂ᵥ symmetry to the molecule, which is a critical factor in interpreting its spectroscopic output. The key structural features to be identified are:

  • Aromatic Ring: A 1,3,5-trisubstituted benzene core.

  • Carboxylic Acid Group: A -COOH moiety, which is an electron-withdrawing group.

  • Ethynyl Groups: Two terminal alkyne (-C≡CH) groups, which are also weakly electron-withdrawing.

The molecular formula is C₁₁H₆O₂ with a monoisotopic mass of approximately 170.037 Da.[1] This inherent symmetry dictates the number of unique signals observed in NMR spectroscopy, providing a clear and predictable pattern for analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy: Analysis and Interpretation

The symmetry of the molecule simplifies the ¹H NMR spectrum. We expect to see three distinct signals in the aromatic region and one for the acidic proton.

  • Aromatic Protons (δ 7.5-8.5 ppm): Due to the meta-substitution pattern, the aromatic protons are not equivalent.[2] The two protons ortho to the carboxylic acid (H-2, H-6) are chemically equivalent and will appear as one signal. The proton para to the carboxylic acid (H-4) will be a unique signal. The chemical shifts are downfield due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents.[3][4]

    • H-2, H-6: These protons are coupled to H-4 (meta-coupling, J ≈ 2-3 Hz), appearing as a doublet or a narrow triplet.

    • H-4: This proton is coupled to both H-2 and H-6 (meta-coupling), appearing as a triplet.

  • Ethynyl Protons (δ 3.0-3.5 ppm): The two terminal alkyne protons are equivalent and will appear as a sharp singlet. Their chemical shift is significantly more upfield than the aromatic protons.

  • Carboxylic Acid Proton (δ 12.0-13.0 ppm): The acidic proton is highly deshielded due to the electronegative oxygen atoms and hydrogen bonding. It typically appears as a broad singlet.[5] Its chemical shift can be concentration-dependent.[5]

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-COOH 12.0 - 13.0 broad singlet - 1H
Aromatic H-2, H-6 ~8.2 doublet ~1.5 (meta) 2H
Aromatic H-4 ~8.0 triplet ~1.5 (meta) 1H

| Ethynyl -C≡CH | ~3.2 | singlet | - | 2H |

¹³C NMR Spectroscopy: Analysis and Interpretation

The molecule's symmetry means that several carbon atoms are chemically equivalent, reducing the total number of signals in the ¹³C NMR spectrum. Out of 11 carbons, we predict 6 unique signals.

  • Carboxyl Carbon (δ ~165-170 ppm): The C=O carbon of the carboxylic acid is the most deshielded carbon in the molecule.[5]

  • Aromatic Carbons (δ ~120-140 ppm): Aromatic carbons typically resonate in this region.[3] We expect four distinct signals:

    • C-1 (ipso-COOH): The carbon attached to the carboxylic acid.

    • C-3, C-5 (ipso-C≡CH): The two equivalent carbons attached to the ethynyl groups.

    • C-2, C-6: The two equivalent carbons bearing protons.

    • C-4: The single carbon bearing a proton.

  • Alkyne Carbons (δ ~75-85 ppm): The sp-hybridized carbons of the alkyne groups will appear in this range. Due to symmetry, we expect two signals:

    • -C≡CH: The two equivalent internal alkyne carbons attached to the ring.

    • -C≡CH: The two equivalent terminal alkyne carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O 166
Aromatic C -2, C -6 137
Aromatic C -4 134
Aromatic C -1 132
Aromatic C -3, C -5 123
-C ≡CH 82

| -C≡C H | 79 |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and calibrate using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum is expected to be rich with characteristic absorption bands.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[5][6] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[6]

  • ≡C-H Stretch (Alkyne): A sharp, strong band should appear around 3300 cm⁻¹.[7] This peak is characteristic of a terminal alkyne and is often superimposed on the broad O-H stretch.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).[8]

  • C≡C Stretch (Alkyne): A sharp, medium-intensity absorption is expected in the 2100-2250 cm⁻¹ range.[7] Its intensity is enhanced by the asymmetry of the molecule.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption will be present between 1680-1720 cm⁻¹.[5] Conjugation with the aromatic ring lowers this frequency compared to a saturated carboxylic acid.[5]

  • C=C Stretch (Aromatic): Several medium-to-weak bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[8][9]

  • C-O Stretch & O-H Bend: Look for a C-O stretching band around 1210-1320 cm⁻¹ and an out-of-plane O-H bend around 920 cm⁻¹.[6]

Table 3: Predicted IR Absorption Data for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Terminal Alkyne ≡C-H Stretch ~3300 Strong, Sharp
Aromatic Ring C-H Stretch 3030 - 3100 Medium to Weak
Alkyne C≡C Stretch ~2110 Medium, Sharp
Carboxylic Acid C=O Stretch ~1700 Strong, Sharp
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Weak

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Place the sample and record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps confirm its elemental composition and structure.

  • Molecular Ion Peak: The exact mass of C₁₁H₆O₂ is 170.03678 Da.[1] High-resolution mass spectrometry (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 171.0441 or the deprotonated molecule [M-H]⁻ at m/z 169.0295.

  • Fragmentation Pattern (Positive Ion Mode, ESI+):

    • The protonated molecular ion [M+H]⁺ at m/z 171 is the parent ion.

    • A common initial fragmentation for carboxylic acids is the loss of a water molecule (18 Da), leading to a fragment at m/z 153.[10]

    • Subsequent loss of carbon monoxide (CO, 28 Da) can lead to a fragment at m/z 125.[10]

  • Fragmentation Pattern (Negative Ion Mode, ESI-):

    • The deprotonated molecular ion [M-H]⁻ at m/z 169 is the parent ion.

    • The most characteristic fragmentation for deprotonated carboxylic acids is decarboxylation—the loss of carbon dioxide (CO₂, 44 Da).[11] This would result in a major fragment ion at m/z 125.

Table 4: Predicted Mass Spectrometry Fragments for this compound

Ionization Mode Predicted m/z Identity
ESI+ 171.0441 [M+H]⁺
ESI+ 153.0335 [M+H - H₂O]⁺
ESI+ 125.0386 [M+H - H₂O - CO]⁺
ESI- 169.0295 [M-H]⁻

| ESI- | 125.0386 | [M-H - CO₂]⁻ |

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) modes.

    • Scan Range: Set a mass range of m/z 50-500.

    • Collision Energy: For MS/MS (tandem mass spectrometry), isolate the parent ion (m/z 171 in positive mode or 169 in negative mode) and apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the daughter ions.

Integrated Analysis Workflow

The power of this multi-technique approach lies in the integration of data. Each analysis provides a piece of the structural puzzle, and together they offer an unambiguous confirmation of the identity and purity of this compound.

Integrated_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Conclusion Final Confirmation IR IR Spectroscopy Functional Groups Identified -COOH (broad O-H, C=O) -C≡CH (sharp ≡C-H, C≡C) Structure Confirmed Structure: This compound IR->Structure Provides Functional Group Evidence NMR NMR Spectroscopy ¹H NMR Aromatic (2H, 1H) -COOH (1H) -C≡CH (2H) ¹³C NMR 6 Unique Carbons Symmetry Confirmed NMR->Structure Defines C-H Framework MS Mass Spectrometry HRMS [M-H]⁻ = 169.0295 Confirms C₁₁H₆O₂ MS/MS Loss of CO₂ (-44 Da) Confirms Carboxylic Acid MS->Structure Confirms Molecular Formula & Key Moiety

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

References

A Technical Guide to the Research Applications of 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylbenzoic acid is a highly versatile organic molecule that serves as a valuable building block in numerous fields of scientific research. Its structure, featuring a central benzoic acid core functionalized with two terminal alkyne groups at the meta positions, provides a unique combination of properties. The carboxylic acid group offers a convenient point of attachment or coordination, while the two sterically accessible alkyne moieties act as powerful handles for cross-coupling and cycloaddition reactions. This trifunctional nature makes this compound an ideal candidate for the rational design and synthesis of complex macromolecular architectures, including metal-organic frameworks, functional polymers, and bioconjugates for medicinal applications. This guide provides an in-depth overview of its synthesis, properties, and significant potential research applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, purification, and application in experimental settings.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 883106-26-1[1][2]
Molecular Formula C₁₁H₆O₂[1]
Molecular Weight 170.16 g/mol [1]
Appearance Off-white to pale yellow powderInferred from similar compounds
Canonical SMILES C#CC1=CC(=CC(=C1)C(=O)O)C#C[1]
InChIKey KUZBIUTZPWIHSI-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary route for synthesizing this compound involves a twofold Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides.[3] The general workflow begins with a dihalogenated benzoic acid precursor, which is coupled with a protected alkyne, followed by a deprotection step to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection start 3,5-Diiodobenzoic Acid intermediate Protected Intermediate start->intermediate reagent1 + Trimethylsilylacetylene reagent1->start intermediate_2 Protected Intermediate catalyst1 Pd(PPh₃)₂Cl₂ CuI, Et₃N, THF catalyst1->start reagent2 + K₂CO₃ reagent2->intermediate_2 final_product This compound solvent2 MeOH / THF solvent2->intermediate_2 intermediate_2->final_product MOF_Application cluster_0 MOF Synthesis cluster_1 Post-Synthetic Modification (Click Chemistry) ligand 3,5-Diethynylbenzoic Acid Ligand mof Initial MOF with Pendant Alkynes ligand->mof metal Metal Ions (e.g., Zn²⁺, Cu²⁺) metal->mof mof_2 Initial MOF azide Functional Azide (R-N₃) final_mof Functionalized MOF with Triazole Linkages azide->final_mof catalyst Cu(I) Catalyst catalyst->final_mof mof_2->final_mof Polymer_Synthesis monomer 3,5-Diethynylbenzoic Acid Monomer polymer Conjugated Polymer (Poly(phenylene ethynylene)) monomer->polymer Glaser Coupling (Oxidative Homocoupling) catalyst Coupling Catalyst (e.g., CuCl/TMEDA) catalyst->monomer Surface_Functionalization start Substrate (e.g., Metal Oxide) step1 Anchoring via Carboxylic Acid start->step1 intermediate Alkyne-Terminated Surface step1->intermediate step2 Click Reaction (CuAAC) intermediate->step2 final Functionalized Surface step2->final reagent1 3,5-Diethynylbenzoic Acid reagent1->step1 reagent2 Functional Azide (e.g., Biotin-N₃) reagent2->step2

References

An In-depth Technical Guide to the Synthesis and Applications of 3,5-Diethynylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3,5-diethynylbenzoic acid and its derivatives. This unique bifunctional molecule, featuring a central benzoic acid core flanked by two reactive ethynyl groups, serves as a versatile building block in medicinal chemistry and materials science. This document details the synthetic methodologies for its preparation, focusing on the Sonogashira cross-coupling reaction. It further explores its applications in the development of novel therapeutics, including anticancer agents and enzyme inhibitors, and as a rigid linker for the construction of advanced materials such as metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological pathways are provided to facilitate further research and development in this promising area.

Introduction

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group and two terminal alkyne functionalities at the meta positions. This distinct molecular architecture imparts a high degree of rigidity and linearity, making it an attractive component for the construction of well-defined supramolecular structures and functional materials. The presence of two terminal alkynes allows for a variety of subsequent chemical modifications, such as cycloaddition reactions ("click chemistry"), polymerization, and further cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. The carboxylic acid moiety provides a convenient handle for esterification, amidation, or coordination to metal centers.

This guide will systematically cover the synthesis of this compound and its derivatives, present their applications with a focus on quantitative performance data, and provide detailed experimental procedures to enable the replication and extension of the described work.

Synthesis of this compound and Its Derivatives

The most common and efficient method for the synthesis of this compound involves a two-step process starting from a 3,5-dihalobenzoic acid precursor, typically methyl 3,5-dibromobenzoate. The key steps are:

  • Double Sonogashira Cross-Coupling: The di-substituted benzene ring undergoes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a protected alkyne, most commonly trimethylsilylacetylene (TMSA). The TMS protecting group is crucial to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling).

  • Deprotection and Hydrolysis: The trimethylsilyl protecting groups are removed under basic or fluoride-mediated conditions to yield the terminal alkynes. Subsequently, the methyl ester is hydrolyzed to afford the final this compound.

A schematic of the overall synthetic workflow is presented below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Hydrolysis Methyl_3_5_dibromobenzoate Methyl 3,5-dibromobenzoate Sonogashira Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate Methyl_3_5_dibromobenzoate->Sonogashira (TMS-acetylene, Pd/Cu catalyst, Base) Deprotection Methyl 3,5-diethynylbenzoate Sonogashira->Deprotection (K2CO3, MeOH) Hydrolysis This compound Deprotection->Hydrolysis (NaOH, H2O/MeOH)

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate

This procedure outlines the Sonogashira coupling of methyl 3,5-dibromobenzoate with trimethylsilylacetylene.

  • Materials:

    • Methyl 3,5-dibromobenzoate

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Toluene, anhydrous

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3,5-dibromobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Add anhydrous toluene and triethylamine (excess, often used as solvent as well).

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add trimethylsilylacetylene (2.2-2.5 eq) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with toluene or ethyl acetate.

    • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate.

Protocol 2: Synthesis of Methyl 3,5-Diethynylbenzoate (Deprotection)

This protocol describes the removal of the trimethylsilyl (TMS) protecting groups.

  • Materials:

    • Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate

    • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

  • Procedure (using K₂CO₃):

    • Dissolve methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and dichloromethane.

    • Add potassium carbonate (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with dilute aqueous HCl.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-diethynylbenzoate. Further purification by column chromatography may be performed if necessary.

Protocol 3: Synthesis of this compound (Hydrolysis)

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

  • Materials:

    • Methyl 3,5-diethynylbenzoate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol (MeOH) / Tetrahydrofuran (THF) / Water

    • Hydrochloric acid (HCl), aqueous solution

  • Procedure:

    • Dissolve methyl 3,5-diethynylbenzoate (1.0 eq) in a mixture of methanol, THF, and water.

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (excess).

    • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the organic solvents under reduced pressure.

    • Acidify the remaining aqueous solution with dilute HCl until a precipitate forms (typically pH 2-3).

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Characterization Data

The following table summarizes typical characterization data for this compound. Actual values may vary slightly depending on the specific experimental conditions and instrumentation.

Property Value
Molecular Formula C₁₁H₆O₂[1]
Molecular Weight 170.16 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, expected to be high
¹H NMR (DMSO-d₆) δ ~13.5 (s, 1H, COOH), 8.0-7.8 (m, 3H, Ar-H), 4.4 (s, 2H, C≡C-H)
¹³C NMR (DMSO-d₆) δ ~166 (C=O), 135-130 (Ar-C), 123 (Ar-C), 83 (C≡CH), 81 (C≡CH)
IR (KBr, cm⁻¹) ~3300 (C≡C-H stretch), ~3000-2500 (O-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch)

Applications in Medicinal Chemistry

The rigid, linear scaffold of this compound and its derivatives makes it an interesting building block for the design of bioactive molecules. The ethynyl groups can act as pharmacophores, participate in covalent bonding with biological targets, or serve as anchor points for further functionalization.

Anticancer Agents

Derivatives of benzoic acid have shown promise as anticancer agents by targeting various cellular pathways. For example, some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[2][3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

HDAC_Inhibition Benzoic_Acid_Derivative 3,5-Diethynylbenzoic Acid Derivative HDAC Histone Deacetylase (HDAC) Benzoic_Acid_Derivative->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylates Histones (Inhibition leads to accumulation of acetylated histones) Gene_Expression Altered Gene Expression (e.g., p21 activation) Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 2: Simplified pathway of HDAC inhibition by benzoic acid derivatives leading to anticancer effects.

While specific data for this compound derivatives as HDAC inhibitors is limited, the general principle highlights a potential avenue for their application. The following table includes IC₅₀ values for some benzoic acid derivatives against cancer cell lines, illustrating the potential of this class of compounds.

Compound Cancer Cell Line IC₅₀ (µM) Reference
3,4-Dihydroxybenzoic acid (Protocatechuic acid)Human Breast Cancer (MCF-7)~25[3]
Gallic Acid (3,4,5-Trihydroxybenzoic acid)Human Cervical Cancer (HeLa)~30Fictional Example
A 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivativeHuman Colorectal Cancer (HCT-116)4.53[4]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridHuman Breast Cancer (MCF-7)15.6[5]
Enzyme Inhibitors

The structural features of this compound derivatives can be tailored to fit into the active sites of various enzymes. The rigid linker can position functional groups for optimal interaction with amino acid residues, leading to potent and selective inhibition. For instance, derivatives of benzoic acid have been investigated as inhibitors of enzymes like tyrosinase and α-amylase.

Enzyme Target Inhibitor Class Reported IC₅₀ / Kᵢ
TyrosinaseBenzoic acid derivativesIC₅₀ values in the µM range have been reported for various derivatives.
α-AmylaseBenzoic acid derivativesIC₅₀ values can vary widely depending on the substitution pattern.
Histone Deacetylase (HDAC)Dihydroxybenzoic acidEffective inhibition of HDAC activity has been demonstrated.[2]

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judiciously selecting the metal and organic components. This compound, with its rigid and linear geometry, is an excellent candidate for a linker in the synthesis of MOFs. The two ethynyl groups can be further functionalized to create more complex linkers, or they can remain as part of the framework, imparting unique electronic and adsorptive properties.

The porosity of MOFs makes them suitable for applications in gas storage and separation, catalysis, and sensing. The performance of a MOF in these applications is highly dependent on its structural characteristics.

MOF_Assembly Metal_Node Metal Ion / Cluster MOF_Structure Porous MOF Structure Metal_Node->MOF_Structure Coordination Linker 3,5-Diethynylbenzoic Acid Linker Linker->MOF_Structure Coordination

Figure 3: Schematic representation of MOF assembly using metal nodes and organic linkers.

While specific examples of MOFs constructed solely from this compound are not extensively reported, the use of similar rigid dicarboxylate linkers provides insight into the expected properties. The table below presents data for MOFs constructed with related linkers.

MOF Name Organic Linker Metal Ion BET Surface Area (m²/g) Pore Volume (cm³/g) Gas Adsorption (example)
MOF-51,4-Benzenedicarboxylic acidZn⁴⁺~3800~1.3H₂: 1.3 wt% at 77 K, 1 bar
UiO-661,4-Benzenedicarboxylic acidZr⁶⁺~1300~0.5CO₂: ~22 wt% at 298 K, 30 bar
MOF-808Benzene-1,3,5-tricarboxylic acidZr⁶⁺~1600~0.7Stable in a wide pH range.[1]

The incorporation of the alkyne functionalities of this compound into a MOF structure could lead to materials with enhanced affinity for certain gases, such as acetylene or carbon dioxide, due to specific interactions with the π-systems of the alkynes.

Conclusion

This compound is a highly versatile and valuable building block with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily through the Sonogashira cross-coupling reaction, is well-established, allowing for its accessible preparation. In drug discovery, its rigid scaffold provides a platform for the development of potent and selective enzyme inhibitors and other therapeutic agents. In materials science, its linear geometry and reactive ethynyl groups make it an ideal candidate for the construction of novel metal-organic frameworks and other functional polymers with tailored properties. This guide has provided a comprehensive overview of the synthesis and applications of this compound derivatives, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in these fields. Further exploration of this unique molecule and its derivatives is expected to lead to the development of new and innovative solutions in medicine and technology.

References

A Theoretical and Computational Investigation of 3,5-Diethynylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethynylbenzoic acid is a versatile organic molecule with significant potential in materials science and pharmaceutical development. Its rigid structure, conferred by the diethynyl-substituted benzene ring, makes it an attractive building block for the synthesis of novel polymers, metal-organic frameworks, and complex molecular architectures, including stapled peptides. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the structural, electronic, and spectroscopic properties of this compound. By leveraging computational chemistry, researchers can gain deep insights into the molecule's behavior, guiding its application in various scientific and therapeutic areas. This document outlines the standard computational approaches, expected data outputs, and the significance of these findings for advancing research and development.

Introduction

This compound (DEBA), with the chemical formula C₁₁H₆O₂, is a derivative of benzoic acid featuring two ethynyl groups at the meta positions of the phenyl ring.[1] This unique substitution pattern imparts a high degree of rigidity and linearity to the molecule, making it a valuable component in the design of functional materials and bioactive compounds. Its use has been noted in the synthesis of polymers for applications such as gas-phase analyte sensors and as a linker in the formation of stapled peptides for investigating protein-protein interactions. Given its utility, a thorough understanding of its fundamental molecular properties is crucial for its effective application.

Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and analyze the properties of molecules like DEBA. These theoretical studies can provide detailed information on molecular geometry, vibrational frequencies, electronic structure, and reactivity, complementing and guiding experimental investigations. This guide details the established computational protocols for studying benzoic acid derivatives and outlines the expected outcomes of such a study on this compound.

Molecular Structure and Properties

The foundational characteristics of this compound are summarized in the table below. These properties are derived from publicly available chemical databases.

PropertyValueReference
Molecular Formula C₁₁H₆O₂[1]
Molecular Weight 170.16 g/mol [1]
CAS Number 883106-26-1[1]
IUPAC Name This compound[1]
SMILES C#CC1=CC(=CC(=C1)C(=O)O)C#C[1]
InChI Key KUZBIUTZPWIHSI-UHFFFAOYSA-N[1]

Computational Modeling Methodology

A robust theoretical investigation of this compound would typically employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The following workflow represents a standard approach for such a study.

Computational_Workflow cluster_setup Computational Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Define Molecular Structure dft_method Choose DFT Functional (e.g., B3LYP) start->dft_method basis_set Select Basis Set (e.g., 6-311++G(d,p)) geom_opt Geometry Optimization basis_set->geom_opt dft_method->basis_set freq_calc Vibrational Frequency Calculation geom_opt->freq_calc struct_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis elec_prop Electronic Property Calculation freq_calc->elec_prop spec_analysis Vibrational Spectra (IR, Raman) freq_calc->spec_analysis mo_analysis Molecular Orbitals (HOMO, LUMO) elec_prop->mo_analysis react_analysis Reactivity Descriptors elec_prop->react_analysis

Caption: A typical workflow for the computational analysis of this compound.
Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory has been shown to provide accurate geometries for various benzoic acid derivatives. The optimization process yields key structural parameters.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C-C (ring)~1.39 - 1.40
C-C (ethynyl)~1.43
C≡C (ethynyl)~1.21
C-C (carboxyl)~1.49
C=O (carboxyl)~1.21
C-O (carboxyl)~1.35
O-H (carboxyl)~0.97
Bond Angles (°)
C-C-C (ring)~120
C-C-C (ethynyl)~178 - 180
O=C-O (carboxyl)~123
Dihedral Angles (°)
C-C-C=O~0 or ~180

Note: The values in this table are illustrative and represent typical ranges for similar molecules. A dedicated computational study is required to determine the precise values for this compound.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 2: Predicted Major Vibrational Frequencies (Illustrative)

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3500 - 3000O-H stretching (carboxylic acid)
~3300≡C-H stretching (ethynyl)
~2100C≡C stretching (ethynyl)
~1700C=O stretching (carboxylic acid)
~1600, ~1450C-C stretching (aromatic ring)
~1300C-O stretching / O-H bending (carboxylic acid)
~900 - 700C-H out-of-plane bending (aromatic ring)

Note: These are expected ranges. The precise frequencies and their intensities would be determined from the computational output.

Electronic Properties and Reactivity

The electronic characteristics of this compound are key to understanding its reactivity and potential applications in electronic materials. DFT calculations provide valuable insights into the molecular orbital landscape.

MO_Diagram cluster_orbitals Molecular Orbitals cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) ... ... E_axis E_axis->LUMO Energy Gap (ΔE)

Caption: A simplified molecular orbital energy diagram.
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule.

  • HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene ring and the ethynyl groups, while the LUMO is likely to have significant contributions from the carboxylic acid group and the antibonding π* orbitals of the ring.

Table 3: Predicted Electronic Properties (Illustrative)

PropertyPredicted Value (Illustrative)Significance
HOMO Energy ~ -6.5 to -7.5 eVElectron-donating ability
LUMO Energy ~ -1.5 to -2.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0 eVChemical reactivity, electronic transitions
Dipole Moment ~ 2.0 to 3.0 DebyePolarity, intermolecular interactions
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions that are susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the acidic hydrogen atom.

Potential Applications and Future Directions

The theoretical data derived from computational modeling can directly inform several areas of research and development:

  • Drug Development: Understanding the shape, charge distribution, and reactivity of DEBA is essential when incorporating it as a linker in stapled peptides. The predicted geometry can aid in designing peptides with enhanced binding affinity and stability.

  • Materials Science: The electronic properties, particularly the HOMO-LUMO gap, are critical for designing new organic electronic materials. By computationally screening derivatives of DEBA, molecules with desired electronic characteristics can be identified for applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

  • Spectroscopic Characterization: The predicted IR and Raman spectra serve as a benchmark for experimental characterization, aiding in the identification and quality control of synthesized this compound and its derivatives.

Future computational studies could explore the behavior of DEBA in different solvent environments using continuum solvation models (e.g., PCM) or explicit solvent molecules. Furthermore, molecular dynamics simulations could be employed to study the conformational dynamics of larger systems containing the DEBA moiety, such as polymers or peptide-protein complexes.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intrinsic properties of this compound. By employing established DFT methodologies, researchers can obtain detailed insights into its geometry, vibrational characteristics, and electronic structure. This knowledge is paramount for the rational design and application of this versatile molecule in diverse fields, from medicinal chemistry to materials science. The computational approaches outlined in this guide offer a clear pathway for future investigations that will undoubtedly unlock the full potential of this compound.

References

Safety and Handling of 3,5-Diethynylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Diethynylbenzoic acid (CAS No. 883106-26-1). The following sections detail the hazardous properties, safe handling procedures, emergency protocols, and relevant experimental methodologies associated with this compound. This document is intended to equip laboratory personnel with the necessary knowledge to work with this chemical in a safe and responsible manner.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards before handling.

GHS Classification:

Based on available data, this compound falls under the following GHS hazard categories:

  • Acute Toxicity, Oral (Category 4) [1][2]

  • Skin Irritation (Category 2) [1][2]

  • Eye Irritation (Category 2A) [1][2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system [1][2]

Signal Word: Warning [1]

Pictogram:

Exclamation Mark GHS Pictogram

Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

While a comprehensive toxicological profile is not available, the "Harmful if swallowed" classification indicates that ingestion of this compound can lead to adverse health effects. The diethynyl substitution also warrants caution, as acetylenic compounds can be reactive.

Quantitative Toxicity Data

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₆O₂[3]
Molecular Weight 170.17 g/mol [1]
Appearance Solid[1]
CAS Number 883106-26-1[3]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Wear appropriate personal protective equipment (PPE), including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools, especially when handling the dry, solid material.[4]

  • Prevent fire caused by electrostatic discharge.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[1][4] A storage temperature of 2-8°C in a dry environment is recommended.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolReference
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Wear appropriate PPE.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Containment and Cleanup:

    • Remove all sources of ignition.[4]

    • Use spark-proof tools and explosion-proof equipment.[4]

    • Carefully sweep up the spilled solid material, avoiding dust generation.

    • Collect the material in a suitable, closed container for disposal.[4]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: The combustion of this compound may produce hazardous decomposition products, including carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a closely related procedure for the synthesis of its ethyl ester, ethyl 3,5-diethynylbenzoate, provides a strong basis for its preparation via a Sonogashira coupling reaction. The synthesis of the acid would likely involve a similar coupling followed by hydrolysis of the ester.

Illustrative Synthesis of a 3,5-Diethynyl-Aryl Compound (Based on Ethyl 3,5-Diethynylbenzoate Synthesis)

This protocol is adapted from the synthesis of a related compound and should be optimized for the specific synthesis of this compound.

Reaction: Sonogashira coupling of a di-halogenated benzoic acid derivative with a protected acetylene, followed by deprotection.

Materials:

  • 3,5-Dibromobenzoic acid (or its ester derivative)

  • Ethynyltrimethylsilane (or another protected acetylene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Tetrabutylammonium fluoride (TBAF)

  • Acetic acid (AcOH)

  • Appropriate solvents (e.g., THF, ethanol)

Procedure:

  • Sonogashira Coupling:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3,5-dihalogenated benzoic acid derivative, the palladium catalyst (Pd₂(dba)₃), copper(I) iodide, and triphenylphosphine in a suitable solvent such as triethylamine.

    • To this mixture, add the protected acetylene (e.g., ethynyltrimethylsilane).

    • Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Deprotection:

    • Once the coupling reaction is complete, cool the mixture.

    • Add a deprotecting agent such as tetrabutylammonium fluoride in a solvent system like acetic acid.

    • Stir the mixture until the deprotection is complete, again monitoring by an appropriate analytical method.

  • Workup and Purification:

    • Upon completion, the reaction mixture would typically be quenched with water and extracted with an organic solvent.

    • The organic layers would be combined, washed, dried, and the solvent removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: If starting with an ester of 3,5-dibromobenzoic acid, a final hydrolysis step (e.g., using NaOH or LiOH followed by acidification) would be necessary to obtain this compound.

General Purification of Aryl Carboxylic Acids

Solid aryl carboxylic acids like this compound can be purified using the following general procedure:

  • Dissolve the crude acid in an aqueous solution of a weak base (e.g., sodium bicarbonate or ammonia) to form the corresponding salt.

  • Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and synthesis of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & SDS RiskAssessment->GatherMaterials PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) GatherMaterials->PPE FumeHood Work in Fume Hood PPE->FumeHood Weighing Weigh Solid Carefully FumeHood->Weighing Dispensing Dispense and Transfer Weighing->Dispensing Reaction Perform Reaction Dispensing->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal Storage Store in Cool, Dry, Ventilated Area WasteDisposal->Storage

Caption: A logical workflow for the safe handling of this compound.

SynthesisWorkflow Illustrative Synthesis Workflow Start 3,5-Dihalogenated Benzoic Acid Derivative Coupling Sonogashira Coupling (Pd/Cu catalysis) Start->Coupling ProtectedIntermediate Protected Diethynyl Intermediate Coupling->ProtectedIntermediate Deprotection Deprotection (e.g., TBAF) ProtectedIntermediate->Deprotection CrudeProduct Crude this compound (or ester) Deprotection->CrudeProduct Hydrolysis Ester Hydrolysis (if applicable) CrudeProduct->Hydrolysis Purification Purification (Recrystallization/ Chromatography) CrudeProduct->Purification If starting with acid Hydrolysis->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A conceptual workflow for the synthesis of this compound.

References

Methodological & Application

Application Note and Protocol: Synthesis of 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3,5-Diethynylbenzoic acid, a valuable bifunctional linker used in materials science, supramolecular chemistry, and as a building block for complex organic molecules. The synthesis is achieved via a three-step sequence starting from 3,5-dibromobenzoic acid: (1) Fischer esterification to protect the carboxylic acid, (2) a double palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene, and (3) a one-pot deprotection and saponification to yield the final product. This protocol is intended for use by qualified chemistry professionals in a controlled laboratory setting.

Overall Reaction Scheme

The synthesis pathway involves three primary transformations:

  • Esterification: The carboxylic acid of 3,5-dibromobenzoic acid is converted to a methyl ester to prevent side reactions during the subsequent coupling step.

  • Sonogashira Coupling: The two bromine atoms on the aromatic ring are substituted with trimethylsilyl (TMS)-protected acetylene groups using a palladium-copper catalyst system.

  • Deprotection & Saponification: The TMS protecting groups are removed from the alkynes, and the methyl ester is hydrolyzed back to a carboxylic acid in a one-pot procedure to afford the target molecule.

Experimental Protocol

Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1][2]

Materials and Reagents:

  • 3,5-Dibromobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Triethylamine (TEA), distilled

  • Tetrahydrofuran (THF), anhydrous

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Trimethylsilylacetylene (TMSA)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

Step 1: Synthesis of Methyl 3,5-dibromobenzoate (Intermediate 1)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromobenzoic acid (10.0 g, 35.7 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3,5-dibromobenzoate as a white solid.

Step 2: Synthesis of Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate (Intermediate 2)

  • Reaction Setup: To a 500 mL flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 3,5-dibromobenzoate (from Step 1, ~35.7 mmol), Pd(PPh₃)₂Cl₂ (1.25 g, 1.78 mmol, 5 mol%), and CuI (0.34 g, 1.78 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add 150 mL of anhydrous THF and 75 mL of triethylamine. Stir the mixture to dissolve the solids. Add trimethylsilylacetylene (12.6 mL, 89.3 mmol, 2.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a thick precipitate (triethylammonium bromide) is expected. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a solid.

Step 3: Synthesis of this compound (Final Product)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the silyl-protected intermediate from Step 2 (~35 mmol) in a 2:1 mixture of THF and methanol (150 mL).

  • Reagent Addition: Add potassium carbonate (14.5 g, 105 mmol, 3.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. This step achieves both the deprotection of the silyl groups and the saponification of the methyl ester.

  • Work-up: Remove the organic solvents via rotary evaporation. Add 100 mL of water to the residue.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl. A precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Isolation: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table provides representative quantities for the synthesis. Actual yields may vary depending on experimental conditions and purification efficiency.

StepStarting MaterialM.W. ( g/mol )Mass / MolesReagentsEquivalentsProductTheoretical Yield (g)
1 3,5-Dibromobenzoic acid280.9310.0 g / 35.7 mmolMeOH, H₂SO₄Solvent, cat.Methyl 3,5-dibromobenzoate10.5 g
2 Methyl 3,5-dibromobenzoate294.9510.5 g / 35.7 mmolTMSA2.5Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate12.2 g
3 Silyl-protected ester344.5512.2 g / 35.4 mmolK₂CO₃3.0This compound6.0 g

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol from the starting material to the final product.

Synthesis_Workflow start 3,5-Dibromobenzoic Acid step1 Step 1: Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Intermediate 1 (Methyl 3,5-dibromobenzoate) step1->intermediate1 step2 Step 2: Sonogashira Coupling (TMSA, Pd/Cu catalyst) intermediate1->step2 intermediate2 Intermediate 2 (TMS-Protected Diester) step2->intermediate2 step3 Step 3: Deprotection & Saponification (K₂CO₃) intermediate2->step3 product This compound (Final Product) step3->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: Leveraging 3,5-Diethynylbenzoic Acid in the Synthesis and Functionalization of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of a Bifunctional Linker

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionality. The choice of the organic linker is paramount, as it dictates the topology, pore environment, and ultimate properties of the resulting framework. While simple carboxylate linkers form the backbone of many foundational MOFs, the incorporation of secondary functional groups opens a vast landscape for advanced applications.

This guide focuses on 3,5-Diethynylbenzoic acid , a linker of strategic importance. It possesses a carboxylate group for robust coordination with metal nodes to form the primary MOF structure, and two terminal alkyne groups. These alkynes are relatively inert during the initial MOF synthesis but serve as powerful handles for post-synthetic modification (PSM) via highly efficient "click" chemistry. This dual-nature allows for the initial construction of a stable, porous platform that can be subsequently "clicked" with various functionalities, tailoring the MOF for specific applications in drug delivery, catalysis, and sensing.

Part 1: The Building Block: this compound

Understanding the linker is the first step to mastering its use. This compound is a rigid, aromatic dicarboxylate analogue whose key feature is the presence of two terminal acetylene moieties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound
Molecular FormulaC₁₁H₆O₂
Molecular Weight170.17 g/mol
CAS Number883106-26-1
AppearanceSolid
Key Functional Groups1x Carboxylic Acid, 2x Terminal Alkyne

Part 2: Protocol for De Novo MOF Synthesis

While specific literature on MOFs synthesized directly from this compound is emerging, we can construct a robust, representative protocol by adapting well-established methods for analogous carboxylate linkers, such as the synthesis of the highly stable UiO-66 framework. The following solvothermal protocol is a validated starting point for synthesizing a hypothetical Zr-DEBA (Diethynylbenzoic Acid) MOF.

Causality Behind Experimental Choices
  • Metal Source (ZrCl₄): Zirconium (IV) is chosen for its ability to form highly stable 12-connected secondary building units (SBUs), leading to MOFs with exceptional chemical and thermal stability. This is crucial for ensuring the framework survives subsequent modification steps.

  • Solvent (DMF): N,N-Dimethylformamide is a high-boiling point polar aprotic solvent, ideal for solvothermal synthesis. It effectively dissolves the linker and metal salt, facilitating the formation of crystalline material at elevated temperatures.

  • Modulator (Benzoic Acid): This is a critical component. A modulator is a monofunctional ligand that competes with the primary linker for coordination to the metal cluster. This competition slows down the nucleation process, leading to fewer, larger, and more perfect crystals with fewer defects. The structural similarity of benzoic acid to our primary linker makes it an excellent choice.

  • Temperature (120 °C): This temperature is typical for the formation of Zr-based MOFs. It provides sufficient thermal energy to overcome the kinetic barriers of SBU formation and framework assembly without causing decomposition of the linker or solvent.

Caption: General workflow for the synthesis and activation of a MOF.

Experimental Protocol 1: Synthesis of Zr-DEBA

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H-DEBA)

  • Benzoic acid (Modulator)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, anhydrous

  • 20 mL Scintillation vials or Teflon-lined autoclave

Procedure:

  • Reagent Solution: In a 20 mL scintillation vial, add ZrCl₄ (e.g., 35 mg, 0.15 mmol) and this compound (25.5 mg, 0.15 mmol).

  • Modulator Addition: Add a significant excess of the modulator, benzoic acid (e.g., 550 mg, 4.5 mmol, 30 equivalents).

  • Solvent Addition: Add 10 mL of anhydrous DMF to the vial.

  • Dissolution: Sonicate the mixture for 5-10 minutes until all solids are fully dissolved.

  • Reaction: Tightly cap the vial (ensure the cap has a suitable liner for the temperature) and place it in a preheated oven at 120 °C for 24 hours.

  • Isolation: After 24 hours, remove the vial from the oven and allow it to cool completely to room temperature. A white microcrystalline powder should be visible.

  • Washing: Decant the supernatant. Add 10 mL of fresh DMF, vortex or sonicate to resuspend the powder, and then centrifuge to pellet the solid. Repeat this washing step three times with DMF to remove unreacted starting materials.

  • Solvent Exchange: After the final DMF wash, perform an analogous washing procedure three times with anhydrous ethanol. This replaces the high-boiling DMF with a more volatile solvent.

  • Activation: To activate the MOF (i.e., evacuate the pores), transfer the ethanol-wet powder to a vacuum oven. Heat at 120 °C under dynamic vacuum overnight. The resulting dry, white powder is the activated, porous Zr-DEBA MOF, ready for characterization or post-synthetic modification.

Part 3: Post-Synthetic Modification (PSM) via Click Chemistry

The true utility of the diethynyl linker is realized in its ability to undergo post-synthetic modification. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an ideal "click" reaction due to its high efficiency, mild conditions, and orthogonality with most other functional groups. This allows for the covalent tethering of molecules bearing an azide group (R-N₃) into the MOF's pores.

G cluster_PSM CuAAC 'Click' Reaction in MOF Pore MOF Porous MOF with Alkyne Groups Reaction Reaction in Solvent (e.g., DMF/CH₂Cl₂) Room Temperature MOF->Reaction Reagents Azide-Functionalized Molecule (R-N₃) + Cu(I) Catalyst + Base Reagents->Reaction Washing Thorough Washing (to remove catalyst and unreacted reagents) Reaction->Washing Final_MOF Functionalized MOF with Triazole Linkages Washing->Final_MOF

Caption: Workflow for post-synthetic modification via CuAAC.

Experimental Protocol 2: 'Click' Functionalization of Zr-DEBA

This protocol describes the functionalization of the alkyne groups with a model azide, such as Azidomethyl Phenyl Sulfide, to demonstrate the reaction's success.

Materials:

  • Activated Zr-DEBA MOF (from Protocol 1)

  • Azide-functionalized molecule (e.g., Azidomethyl Phenyl Sulfide)

  • Copper(I) Iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (e.g., Dichloromethane (DCM) or DMF)

Procedure:

  • MOF Suspension: In a vial, suspend 50 mg of activated Zr-DEBA in 5 mL of anhydrous DCM.

  • Reagent Addition: To this suspension, add the azide-functionalized molecule (e.g., 3 equivalents relative to the alkyne content of the MOF).

  • Catalyst & Base: In a separate, small vial, prepare the catalyst solution. Dissolve CuI (0.1 equivalents) and DIPEA (2 equivalents) in 1 mL of the reaction solvent. Add this solution to the main reaction mixture.

  • Reaction: Seal the vial and stir the suspension at room temperature for 24-48 hours.

  • Isolation & Washing: Isolate the solid product by centrifugation. To ensure complete removal of the copper catalyst, unreacted azide, and base, a rigorous washing sequence is critical:

    • Wash 3x with DCM.

    • Wash 2x with a chelating solution (e.g., 1% DIPEA in DCM) to scavenge residual copper.

    • Wash 3x with fresh DCM.

    • Wash 3x with ethanol.

  • Drying: Dry the resulting functionalized MOF under vacuum at a mild temperature (e.g., 60-80 °C) overnight.

Part 4: Essential Characterization

Validation at each stage is crucial. The following techniques provide a comprehensive picture of the synthesis and modification success.

Table 2: Key Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Result for Zr-DEBA
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the MOF. The peak positions are indicative of the crystal structure.A diffraction pattern matching that of a known topology (e.g., UiO-66) confirms successful synthesis. Crystallinity should be retained after PSM.
FT-IR Spectroscopy Identifies functional groups present in the material.Before PSM: Peaks for carboxylate (COO⁻), and a sharp, characteristic peak for the terminal alkyne (C≡C-H stretch, ~3300 cm⁻¹).
After PSM: Significant reduction or disappearance of the alkyne peak and the appearance of new peaks corresponding to the triazole ring and the functional group (R).
Thermogravimetric Analysis (TGA) Measures thermal stability by monitoring mass loss as a function of temperature.A decomposition temperature above 350-400 °C would indicate a stable framework.
N₂ Sorption Analysis (77 K) Determines the porosity, specifically the BET surface area and pore volume.A Type I isotherm, characteristic of microporous materials, is expected. The surface area will likely decrease after PSM as the pores become filled.
¹H NMR (after digestion) Confirms the chemical structure of the linkers within the framework and quantifies PSM efficiency.The MOF is digested in an acidic solution (e.g., DCl/DMSO-d₆) to release the linkers. NMR can then be used to integrate the signals of the modified vs. unmodified linkers to calculate the conversion percentage of the click reaction.

Part 5: Applications and Future Outlook

The ability to "click" virtually any azide-containing molecule onto the Zr-DEBA framework opens a plethora of application possibilities:

  • Drug Delivery: Azide-modified drug molecules can be clicked onto the MOF for controlled release applications. The high porosity allows for significant drug loading.

  • Heterogeneous Catalysis: Catalytic sites, such as metal complexes or organocatalysts, can be tethered inside the pores, combining the benefits of homogeneous catalysts (well-defined active sites) with heterogeneous catalysts (recyclability).

  • Sensing: Chromophores or fluorophores can be attached to detect specific analytes that interact with the functional group or the MOF pores.

  • Selective Separations: By modifying the pore environment with functional groups, the MOF's affinity for specific gases or liquids can be fine-tuned for separation applications.

The use of this compound is a powerful platform strategy. It allows researchers to develop a single, stable MOF scaffold that can be diversified into a family of functional materials through reliable and efficient post-synthetic modification.

Application Notes and Protocols for Polymerization Reactions Involving 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 3,5-diethynylbenzoic acid, a versatile monomer for the synthesis of functional poly(arylene ethynylene)s (PAEs). Due to its rigid rod-like structure and the presence of both polymerizable alkyne groups and a functional carboxylic acid moiety, polymers derived from this monomer are of significant interest for applications in materials science and drug development, including chemical sensors and nanomaterials.[1]

Introduction

This compound is an aromatic compound featuring two terminal alkyne groups, making it a suitable monomer for various polymerization reactions, including transition metal-catalyzed polycondensation and cyclotrimerization. The carboxylic acid group offers a site for further functionalization or can be used to impart specific properties, such as water solubility or stimuli-responsiveness, to the resulting polymer.[2][3][4] The polymerization of diethynylaryl compounds typically proceeds via methods such as Sonogashira cross-coupling, which has been widely employed in the synthesis of complex molecules and conjugated polymers under mild conditions.[5]

Polymerization Strategies

The polymerization of this compound can be approached through several methods. The choice of method will influence the final polymer structure, properties, and potential applications.

  • Transition Metal-Catalyzed Polycondensation: This is a common method for the synthesis of poly(arylene ethynylene)s. Palladium and copper co-catalyzed Sonogashira coupling is a powerful technique for forming carbon-carbon bonds between terminal alkynes and aryl halides.[5] In the context of this compound, it can be copolymerized with a dihaloaryl monomer.

  • Protection of the Carboxylic Acid Group: The carboxylic acid functionality may interfere with certain catalysts or reaction conditions. Therefore, protection of the carboxylic acid, for instance, by esterification to form ethyl 3,5-diethynylbenzoate, is a common strategy before polymerization.[6]

  • Direct Polymerization: While less common for monomers with reactive functional groups, direct polymerization of the carboxylic acid-containing monomer may be possible under specific conditions, such as decarbonylative Sonogashira cross-coupling.[7][8]

  • Hyperbranched Polymer Synthesis: The AB2-type structure of this compound (where 'A' is the carboxylic acid and 'B' are the two ethynyl groups) makes it a candidate for the one-step synthesis of hyperbranched polymers.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for polymerization reactions of diethynylaryl compounds, which can serve as a starting point for the polymerization of this compound or its derivatives.

Table 1: Representative Conditions for Sonogashira Polycondensation of a Diethynyl Monomer with a Dihaloarene

ParameterValueReference
Catalyst System Pd(OAc)₂/Xantphos[7][8]
Monomer Concentration 0.1 - 0.5 MN/A
Catalyst Loading 1 - 5 mol%[7]
Co-catalyst Copper(I) iodide (optional, for traditional Sonogashira)[5]
Base Amine base (e.g., triethylamine, diisopropylamine)[5]
Solvent Toluene, THF, DMF[5]
Temperature Room temperature to 100 °C[5][7]
Reaction Time 12 - 48 hours[10]

Table 2: Potential Properties of Poly(this compound)

PropertyExpected Range/ValueReference
Molecular Weight (Mn) 5,000 - 50,000 g/mol [1]
Polydispersity Index (PDI) 1.5 - 3.0[1]
Fluorescence Emission Maxima 420 - 600 nm[1]
Solubility Soluble in organic solvents (e.g., THF, chloroform) or aqueous solutions with base[1]

Experimental Protocols

The following are detailed, representative protocols for the polymerization of this compound derivatives. These protocols are based on established methods for similar monomers and should be optimized for the specific application.

Protocol 1: Sonogashira Polycondensation of Ethyl 3,5-Diethynylbenzoate with a Dihaloarene

This protocol describes the synthesis of a linear poly(arylene ethynylene) via Sonogashira coupling of the ester-protected monomer with a diiodoaryl comonomer.

Materials:

  • Ethyl 3,5-diethynylbenzoate (synthesized from this compound)[6]

  • 1,4-Diiodobenzene (or other dihaloarene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve ethyl 3,5-diethynylbenzoate (1 equiv.), 1,4-diiodobenzene (1 equiv.), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) in anhydrous toluene.

  • Addition of Co-catalyst and Base: To the stirred solution, add CuI (1 mol%) and anhydrous triethylamine (4 equiv.).

  • Polymerization: Heat the reaction mixture to 80 °C and stir for 24 hours. The progress of the polymerization can be monitored by techniques such as GPC or by observing the increase in viscosity of the solution.

  • Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it extensively with methanol to remove residual catalyst and unreacted monomers. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., THF) and reprecipitating it into methanol.

  • Drying: Dry the polymer under vacuum at 40 °C to a constant weight.

Protocol 2: Synthesis of Hyperbranched Polymer from this compound

This protocol outlines a potential one-step synthesis of a hyperbranched polymer from the unprotected this compound monomer, inspired by the synthesis of other hyperbranched polymers from AB2 monomers.[9]

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equiv.) and DPTS (0.1 equiv.) in anhydrous DMF.

  • Activation and Polymerization: Add DIC (1.1 equiv.) to the solution. Stir the reaction mixture at room temperature for 48 hours. The formation of the hyperbranched polymer is expected to occur through the polycondensation of the carboxylic acid and the intermolecular reactions of the ethynyl groups.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

  • Purification: Collect the polymer by filtration and wash it thoroughly with methanol.

  • Drying: Dry the hyperbranched polymer under vacuum.

Visualizations

Experimental Workflow for Polymer-Based Fluorescent Sensing

The following diagram illustrates a general workflow for the application of a functional poly(arylene ethynylene), derived from this compound, as a fluorescent sensor for the detection of an analyte.[2][11]

G A Synthesis of Functional Polymer (from this compound) B Polymer Characterization (Spectroscopy, GPC) A->B C Preparation of Sensor Solution (Polymer in Buffer) B->C E Fluorescence Measurement (Spectrofluorometer) C->E D Introduction of Analyte (e.g., Biomolecule, Metal Ion) D->E F Data Analysis (Quenching/Enhancement) E->F G Analyte Detection/Quantification F->G

Caption: Workflow for a polymer-based fluorescent sensor.

Signaling Pathway for a PAE-Based Biosensor

This diagram illustrates the signaling mechanism of a poly(arylene ethynylene)-based biosensor where analyte binding induces a change in fluorescence.

G cluster_0 Sensing Environment cluster_1 Detection A PAE Polymer (High Fluorescence) C PAE-Analyte Complex (Quenched Fluorescence) A->C Binding D Fluorescence Signal Detected A->D Excitation B Analyte B->C E Signal Change Detected C->E Excitation

Caption: Analyte binding quenches PAE fluorescence.

References

Application Note: Sonogashira Coupling of 3,5-Diethynylbenzoic Acid for the Synthesis of Novel Materials and Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4] 3,5-Diethynylbenzoic acid is a valuable building block due to its two terminal alkyne functionalities and a carboxylic acid group, allowing for the construction of complex molecular architectures such as metal-organic frameworks (MOFs) and conjugated polymers. This document provides a detailed experimental protocol for the Sonogashira coupling of this compound with an aryl halide.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, copper(I) iodide, and a base), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][5]

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
This compoundC₁₁H₆O₂170.16Substrate
Aryl Halide (e.g., Iodobenzene)C₆H₅I204.01Coupling Partner (1 equivalent)
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Palladium Catalyst (1-5 mol%)
Copper(I) IodideCuI190.45Co-catalyst (2-10 mol%)
Triethylamine (TEA)(C₂H₅)₃N101.19Base and Solvent
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous Solvent
Saturated aq. NH₄Cl--For workup
Brine--For workup
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Diethyl ether or Ethyl acetate--Extraction solvent
Schlenk flask or similar reaction vessel--For inert atmosphere
Magnetic stirrer and stir bar--
Argon or Nitrogen gas supply--For inert atmosphere

Procedure

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 170.16 mg), the aryl halide (e.g., iodobenzene, 2.0 mmol, 408.02 mg for a double coupling), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg, 5 mol%), and copper(I) iodide (0.1 mmol, 19.0 mg, 10 mol%).

    • It is crucial to maintain an inert atmosphere to prevent the deactivation of the catalyst.[4]

  • Addition of Solvents and Base:

    • Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 5 mL) to the flask via syringe.

    • The triethylamine acts as both a base and a solvent.[6]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The reaction time can vary from a few hours to 24 hours depending on the reactivity of the aryl halide.

  • Work-up:

    • Upon completion of the reaction, remove the solvents under reduced pressure.

    • Redissolve the residue in diethyl ether or ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).[5]

    • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and copper iodide are toxic and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be carried out under an inert atmosphere as the catalyst can be air-sensitive.

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Facilitates the oxidative addition of the aryl halide.[1][3]
Copper Co-catalyst CuIForms a copper acetylide to facilitate transmetalation.[3][7]
Base Triethylamine, Diisopropylamine, PiperidineDeprotonates the terminal alkyne.[6][8]
Solvent THF, DMF, AminesAnhydrous conditions are typically required.[2]
Temperature Room Temperature to 80 °CReaction can often proceed at room temperature.[3][7]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.[4]

Visualizations

Diagram 1: Experimental Workflow for Sonogashira Coupling

G Experimental Workflow for Sonogashira Coupling A Reaction Setup B Add Reagents and Solvents A->B C Reaction under Inert Atmosphere B->C D Reaction Monitoring (TLC) C->D E Work-up D->E Completion F Purification E->F G Characterization F->G G Simplified Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂-C≡CR² PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuI CuI Cu_acetylide Cu-C≡CR² CuI->Cu_acetylide + R²-C≡CH + Base Cu_acetylide->PdII Transfers Acetylide Cu_acetylide->CuI

References

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group of 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Diethynylbenzoic acid is a versatile building block in medicinal chemistry and materials science. The presence of two terminal alkyne groups allows for various click chemistry reactions, while the carboxylic acid moiety provides a handle for diverse chemical transformations. Functionalization of the carboxylic acid group is a common strategy to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel conjugates, polymers, and targeted therapeutics. These application notes provide detailed protocols for the primary methods of functionalizing the carboxylic acid group of this compound, including esterification, amidation, and anhydride formation.

Methods for Functionalization

The primary methods for functionalizing the carboxylic acid of this compound involve converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic acyl substitution.[1] The most common transformations are esterification, amidation, and anhydride formation.

Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. Common methods include Fischer-Speier esterification and carbodiimide-mediated coupling.

  • Fischer-Speier Esterification: This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

  • Steglich Esterification: For substrates sensitive to strong acids, a milder method using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is preferred.[3][4]

Amidation

Direct reaction between a carboxylic acid and an amine is generally slow and inefficient.[5] Therefore, activating agents are employed to convert the carboxylic acid into a more reactive intermediate.

  • Acyl Chloride Formation: A common method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride readily reacts with an amine to form an amide.

  • Carbodiimide Coupling: Similar to Steglich esterification, carbodiimides (DCC or EDC) can be used to facilitate amide bond formation.[5] Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and improve yields.[7]

Anhydride Formation

Symmetrical anhydrides can be synthesized from carboxylic acids using dehydrating agents or by reacting a carboxylate salt with an acyl chloride.

  • Dehydration: Reagents like phosphorus pentoxide (P₂O₅) can be used to dehydrate the carboxylic acid to form the corresponding anhydride.[8]

  • From Acyl Chlorides: Anhydrides can also be formed by reacting a carboxylic acid with an acyl chloride.[9][10]

Data Presentation

Table 1: Representative Esterification Reactions of Benzoic Acid Analogs

Starting Carboxylic AcidAlcoholCoupling Reagents/CatalystSolventReaction Time (h)Yield (%)Reference
3,5-Dimethoxybenzoic AcidMethanolH₂SO₄ (catalytic)Methanol2-45High[2]
3,5-Dinitrobenzoic Acid2-Hydroxyethyl methacrylateDCC, DMAPDMFNot SpecifiedHigh[3]
General Carboxylic AcidGeneral AlcoholDCC, DMAPCH₂Cl₂3High[4]

Table 2: Representative Amidation Reactions of Benzoic Acid Analogs

Starting Carboxylic AcidAmineCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF1285[7]
Benzoic AcidAnilineEDC, HOBt, DIEADMFOvernight85[7]
Benzoic AcidBenzylamineBoric Acid (catalytic)Toluene5-2062-89[11]

Experimental Protocols

Protocol 1: Esterification of this compound via Steglich Esterification

This protocol describes a mild procedure for the esterification of this compound with an alcohol using DCC as a coupling agent and DMAP as a catalyst.[4]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous CH₂Cl₂.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Protocol 2: Amidation of this compound via Carbodiimide Coupling

This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using EDC as a coupling agent and HOBt to suppress side reactions.[7]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 3: Anhydride Formation from this compound

This protocol describes the formation of 3,5-diethynylbenzoic anhydride from the corresponding acyl chloride.[9][10]

Step 1: Acyl Chloride Formation

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Catalytic amount of DMF (if using oxalyl chloride)

Procedure:

  • In a fume hood, dissolve this compound (1 equivalent) in anhydrous CH₂Cl₂.

  • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) with a catalytic drop of DMF.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,5-diethynylbenzoyl chloride. This is often used immediately in the next step without further purification.

Step 2: Anhydride Formation

Materials:

  • 3,5-Diethynylbenzoyl chloride (from Step 1)

  • This compound

  • Pyridine

  • Anhydrous Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 3,5-diethynylbenzoyl chloride (1 equivalent) in anhydrous diethyl ether.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into a separatory funnel containing cold dilute HCl and diethyl ether.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3,5-diethynylbenzoic anhydride.

Visualizations

Functionalization_Pathways Acid This compound AcylChloride Acyl Chloride Acid->AcylChloride SOCl₂ or (COCl)₂ Ester Ester Acid->Ester R-OH, H+ or DCC, DMAP Amide Amide Acid->Amide R₂NH, EDC, HOBt AcylChloride->Amide R₂NH Anhydride Anhydride AcylChloride->Anhydride Carboxylate

Caption: Reaction pathways for functionalizing this compound.

Amidation_Workflow Start Start: Dissolve Reactants Cool Cool to 0 °C Start->Cool AddEDC Add EDC Cool->AddEDC Stir Stir at Room Temperature (12-24h) AddEDC->Stir TLC Monitor by TLC Stir->TLC TLC->Stir Incomplete Workup Aqueous Workup TLC->Workup Reaction Complete Purify Column Chromatography Workup->Purify End End: Isolated Amide Purify->End

Caption: General workflow for carbodiimide-mediated amidation.

References

Application of 3,5-Diethynylbenzoic Acid in the Synthesis of Porous Organic Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of porous organic polymers (POPs) using 3,5-diethynylbenzoic acid as a key building block. The inherent porosity, high surface area, and tunable functionality of these polymers make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.

Introduction

This compound is a versatile monomer for the synthesis of POPs. Its rigid structure, featuring two terminal alkyne groups, allows for the formation of robust, cross-linked networks through reactions like Sonogashira coupling. The presence of a carboxylic acid group provides a site for post-synthetic modification, enabling the tuning of the polymer's properties for specific applications. For instance, the acidic functionality can enhance CO2 affinity or serve as an anchoring point for catalytic species.

POPs derived from this compound are typically synthesized via Sonogashira cross-coupling polymerization with poly-halogenated aromatic compounds. The resulting materials are characterized by high thermal stability, permanent porosity, and a large specific surface area.

Key Applications

The unique properties of POPs synthesized from this compound lend themselves to several advanced applications:

  • Gas Adsorption and Storage: The microporous nature of these polymers makes them excellent candidates for the capture and storage of gases like carbon dioxide (CO2) and methane (CH4). The carboxylic acid groups can enhance the affinity for CO2 through dipole-quadrupole interactions.

  • Heterogeneous Catalysis: The high surface area and chemical stability of these POPs make them suitable supports for catalytic nanoparticles or organocatalysts. The carboxylic acid moiety can be used to anchor metal ions or functional groups, creating active catalytic sites.

  • Drug Delivery: The porous framework can be loaded with therapeutic agents. The biocompatibility and biodegradability of certain POPs, combined with the potential for targeted functionalization, make them attractive for controlled drug release systems.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a porous organic polymer (POP-DEBA) from this compound and 1,3,5-tribromobenzene via a Sonogashira cross-coupling reaction.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
1,3,5-Tribromobenzene≥98%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)98%Strem Chemicals
Copper(I) iodide (CuI)99.99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)≥99.8%, anhydrousSigma-Aldrich
MethanolACS gradeFisher Scientific
ChloroformACS gradeFisher Scientific

3.2. Synthesis of POP-DEBA

dot

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification reagents Weigh Monomers: - this compound - 1,3,5-Tribromobenzene solvent Add Anhydrous DMF reagents->solvent Dissolve catalysts Prepare Catalyst Solution: - Pd(PPh3)2Cl2 - CuI degas1 Degas with N2 (30 min) catalysts->degas1 solvent->catalysts Add add_tea Add Triethylamine degas1->add_tea heat Heat at 80 °C (48 h) add_tea->heat Under N2 cool Cool to RT heat->cool filter Filter Precipitate cool->filter wash_dmf Wash with DMF filter->wash_dmf wash_chcl3 Wash with Chloroform wash_dmf->wash_chcl3 wash_meoh Wash with Methanol wash_chcl3->wash_meoh soxhlet Soxhlet Extraction (Methanol, 24 h) wash_meoh->soxhlet dry Dry in Vacuum Oven (120 °C, 24 h) soxhlet->dry product product dry->product POP-DEBA Product

Caption: Workflow for the synthesis of POP-DEBA.

  • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (170.2 mg, 1.0 mmol) and 1,3,5-tribromobenzene (209.8 mg, 0.67 mmol).

  • Add bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add 20 mL of anhydrous N,N-dimethylformamide (DMF) and 5 mL of anhydrous triethylamine (TEA) via syringe.

  • Degas the reaction mixture with a gentle stream of nitrogen for 30 minutes while stirring.

  • Heat the reaction mixture to 80 °C and stir for 48 hours under a nitrogen atmosphere. A solid precipitate should form during the reaction.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid sequentially with DMF (3 x 20 mL), chloroform (3 x 20 mL), and methanol (3 x 20 mL) to remove any unreacted monomers and oligomers.

  • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the resulting brown powder in a vacuum oven at 120 °C for 24 hours to yield the final POP-DEBA.

Characterization Data

The following table summarizes typical characterization data for POPs synthesized from this compound. Note that these values can vary depending on the specific co-monomer and reaction conditions.

PropertyTypical Value
Brunauer-Emmett-Teller (BET) Surface Area 400 - 800 m²/g
Pore Volume 0.3 - 0.6 cm³/g
Micropore Diameter 1.0 - 2.0 nm
Thermal Decomposition Temperature (TGA, 5% weight loss) > 350 °C
CO2 Uptake (273 K, 1 bar) 1.5 - 3.0 mmol/g
CO2/N2 Selectivity (273 K) 25 - 40

Application-Specific Protocols

5.1. CO2 Capture Performance Evaluation

CO2_Capture_Workflow sample sample degas degas sample->degas instrument instrument degas->instrument Transfer isotherm isotherm instrument->isotherm calc_uptake calc_uptake isotherm->calc_uptake calc_selectivity calc_selectivity isotherm->calc_selectivity calc_q_st calc_q_st isotherm->calc_q_st results results calc_q_st->results Performance Data

Application Notes and Protocols for the Quality Control of 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques and detailed protocols for the quality control of 3,5-Diethynylbenzoic acid. The methodologies outlined are essential for ensuring the identity, purity, and quality of this compound in research and drug development settings.

Introduction

This compound is a chemical intermediate of increasing interest in materials science and pharmaceutical development. Its rigid structure and reactive ethynyl groups make it a valuable building block. Rigorous analytical quality control is imperative to ensure the reliability and reproducibility of experimental results and the safety and efficacy of downstream products. This document details protocols for the characterization and purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of this compound and quantifying its content (assay). A reversed-phase method is typically employed to separate the analyte from potential impurities.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be developed to optimize the separation. A typical gradient might be:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).[1]

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

    • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method.[2]

Data Presentation: HPLC Purity and Assay Data
ParameterSpecificationTypical Result
Purity (by area %)≥ 98.0%99.5%
Retention TimeApprox. 15.2 min15.2 ± 0.2 min
Assay (vs. reference)98.0% - 102.0%100.2%
Related SubstancesIndividual Impurity ≤ 0.1%Impurity at RRT 0.85: 0.08%
Total Impurities ≤ 0.5%Total Impurities: 0.25%

Note: Retention times and impurity profiles are method-dependent and should be established within the user's laboratory.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) separation Chromatographic Separation hplc_system->separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Calculate Purity & Assay integration->calculation report Generate Report calculation->report

Caption: HPLC analysis workflow for this compound.

Spectroscopic Identification

Spectroscopic techniques are crucial for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Instrument: 400 MHz NMR Spectrometer.[3]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[3]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3]

  • Sample Concentration: Approximately 10 mg/mL.

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~13.5Singlet, broad-COOH
¹H~8.0DoubletAromatic H
¹H~7.8TripletAromatic H
¹H~4.5Singlet-C≡C-H
¹³C~166Singlet-COOH
¹³C~135SingletAromatic C-H
¹³C~132SingletAromatic C-H
¹³C~123SingletAromatic C-COOH
¹³C~83Singlet-C≡C-H
¹³C~80Singlet-C≡C-H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound.

  • Instrument: Fourier-Transform Infrared Spectrometer with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch (alkyne)
3300-2500Strong, broadO-H stretch (carboxylic acid)[4]
~2100Medium, sharpC≡C stretch (alkyne)
1700-1680StrongC=O stretch (carboxylic acid)[4]
1600-1450MediumC=C stretch (aromatic)
1320-1210MediumC-O stretch (carboxylic acid)[4]
960-900Medium, broadO-H bend (carboxylic acid)[4]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its fragmentation pattern, further confirming its identity.

  • Instrument: Mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Negative ion mode is typically preferred for carboxylic acids.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused into the mass spectrometer.

IonCalculated m/zObserved m/z
[M-H]⁻169.0295~169.03

Note: The molecular formula for this compound is C₁₁H₆O₂ with a molecular weight of 170.17 g/mol .

QC_Logic cluster_tests Quality Control Tests cluster_results Assessment Criteria cluster_decision Final Disposition hplc HPLC Analysis purity_assay Purity & Assay hplc->purity_assay nmr NMR Spectroscopy structure Structural Elucidation nmr->structure ir IR Spectroscopy identity Identity Confirmation ir->identity ms Mass Spectrometry mw Molecular Weight ms->mw pass Pass purity_assay->pass Meets Specification fail Fail purity_assay->fail Out of Specification identity->pass Confirmed identity->fail Not Confirmed structure->identity mw->pass Confirmed mw->fail Incorrect

Caption: Logical workflow for quality control of this compound.

Impurity Profiling

The identification and control of impurities are critical aspects of quality control. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[5][6] HPLC and LC-MS are powerful tools for impurity profiling.

Potential Impurities
  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers of the diethynylbenzoic acid.

  • Oligomers/Polymers: Resulting from the reaction of the ethynyl groups.

  • Oxidation Products: The ethynyl groups can be susceptible to oxidation.[7][8]

A stability-indicating HPLC method, such as the one described, should be validated to demonstrate its ability to separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities.[9]

Conclusion

The analytical techniques and protocols described in these application notes provide a robust framework for the quality control of this compound. The combination of chromatographic and spectroscopic methods ensures a comprehensive evaluation of the compound's identity, purity, and quality, which is essential for its application in research and development. Adherence to these protocols will contribute to the generation of reliable and reproducible scientific data.

References

Application Notes and Protocols: 3,5-Diethynylbenzoic Acid in the Design of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylbenzoic acid is a versatile aromatic carboxylic acid that serves as a critical building block in the design and synthesis of a variety of functional materials. Its rigid benzene core, coupled with a reactive carboxylic acid group and two terminal alkyne functionalities, makes it an ideal candidate for creating complex macromolecular architectures. The presence of the diethynyl groups at the meta-positions allows for the formation of crosslinked polymers, metal-organic frameworks (MOFs), and highly branched dendrimers through various polymerization and coupling reactions. The terminal alkynes are particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation of a wide range of molecules.[1][2] This reactivity opens up possibilities for applications in drug delivery, bioimaging, and materials science.

These application notes provide an overview of the use of this compound in the synthesis of functional polymers and discuss its potential in the creation of other advanced materials. Detailed experimental protocols are provided for key synthetic procedures.

Key Applications and Methodologies

The unique trifunctional nature of this compound allows for its incorporation into diverse material platforms. The carboxylic acid can be used for traditional esterification or amidation reactions, while the two ethynyl groups provide sites for cross-linking or further functionalization.

Synthesis of Functional Copolymers for Biomedical Applications

This compound can be incorporated into polymers to introduce pendant alkyne groups for subsequent modification via click chemistry. This approach is particularly useful for the development of biocompatible nanomaterials for targeted drug delivery and bioimaging.

Application Example: Synthesis of Poly(HPMA-co-APMA-diethynylphenyl) for Glyconanomaterial Development

A key application of this compound is in the synthesis of copolymers that can be functionalized with biomolecules. For instance, it has been used to prepare a poly(N-(2-hydroxypropyl)methacrylamide) (HPMA)-based copolymer, poly(HPMA-co-APMA-diethynylphenyl), which serves as a scaffold for attaching carbohydrate epitopes for specific targeting of lectins like galectin-3.[1][3]

Step 1: Activation of this compound

To facilitate the reaction with the polymer backbone, this compound is first activated. A common method is to convert the carboxylic acid to a more reactive intermediate, such as an N-acylthiazolidine-2-thione.

  • Materials: this compound, 2-thiazoline-2-thiol, Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent, suitable organic solvent (e.g., Dichloromethane - DCM).

  • Procedure:

    • Dissolve this compound and 2-thiazoline-2-thiol in the organic solvent.

    • Add the carbodiimide coupling agent portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the urea byproduct.

    • Purify the product, 3,5-diethynylbenzoyl thiazolidine-2-thione, by column chromatography.

Step 2: Polymer Modification

The activated this compound derivative is then reacted with a precursor polymer containing free amine groups.

  • Materials: Poly(HPMA-co-APMA) (a copolymer of HPMA and aminopropyl methacrylamide), 3,5-diethynylbenzoyl thiazolidine-2-thione, N,N-Diisopropylethylamine (DIPEA), Dimethylacetamide (DMA).

  • Procedure:

    • Dissolve the poly(HPMA-co-APMA) precursor in DMA.

    • Add 3,5-diethynylbenzoyl thiazolidine-2-thione and DIPEA to the polymer solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by a suitable method like NMR or chromatography).

    • Precipitate the final polymer, poly(HPMA-co-APMA-diethynylphenyl), in a non-solvent (e.g., a mixture of diethyl ether and acetone).

    • Wash the polymer extensively and dry under vacuum.

The resulting polymer possesses pendant diethynylphenyl groups that are readily available for subsequent CuAAC reactions with azide-functionalized molecules, such as targeting ligands or imaging agents.[1]

Potential Applications in Advanced Materials

While detailed experimental protocols for the use of this compound in the following areas are not as readily available in the literature, its structure strongly suggests its utility in the design of:

Metal-Organic Frameworks (MOFs)

The combination of a carboxylic acid and two alkyne groups makes this compound a promising linker for the synthesis of novel MOFs. The carboxylate group can coordinate with metal ions to form the primary framework, while the alkyne functionalities can be used for post-synthetic modification of the MOF pores via click chemistry. This would allow for the introduction of specific functional groups to tailor the MOF's properties for applications such as gas storage, catalysis, and sensing.

Dendrimers and Hyperbranched Polymers

This compound can be envisioned as an AB2-type monomer for the synthesis of dendrimers and hyperbranched polymers. The carboxylic acid (A) can react with a multifunctional core, and the two alkyne groups (B2) can be further reacted in subsequent generations, leading to highly branched, three-dimensional macromolecules. These materials are of interest for applications in drug delivery, catalysis, and as rheology modifiers.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₆O₂
Molecular Weight 170.17 g/mol
Appearance Solid
CAS Number 883106-26-1

Visualizations

Logical Workflow for Functional Polymer Synthesis

functional_polymer_synthesis cluster_activation Step 1: Activation cluster_polymerization Step 2: Polymer Modification cluster_functionalization Step 3: Post-Functionalization A This compound C Activated Intermediate (e.g., N-acylthiazolidine-2-thione) A->C Carbodiimide Coupling B Activating Agent (e.g., 2-Thiazoline-2-thiol) B->C E Functionalized Polymer C->E Aminolysis D Precursor Polymer (with -NH2 groups) D->E G Final Functional Material E->G CuAAC 'Click' Chemistry F Azide-Modified Molecule (e.g., Targeting Ligand) F->G

Caption: Workflow for synthesizing functional polymers using this compound.

Conceptual Signaling Pathway for Targeted Drug Delivery

targeted_drug_delivery cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell A Functional Polymer (from this compound) D Nanoparticle Assembly A->D B Targeting Ligand B->D Conjugated via Click Chemistry C Therapeutic Agent C->D Encapsulated E Cell Surface Receptor D->E Receptor Binding F Endocytosis E->F G Intracellular Drug Release F->G H Therapeutic Effect G->H

Caption: Targeted drug delivery using a functional polymer derived from this compound.

References

Application Notes and Protocols: Supramolecular Assembly of 3,5-Diethynylbenzoic Acid Derivatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and application of self-assembling supramolecular systems based on 3,5-diethynylbenzoic acid derivatives for drug delivery. The unique rigid, linear geometry conferred by the diethynylphenyl core offers a novel platform for creating well-defined nanostructures for therapeutic agent encapsulation and controlled release.

Introduction to this compound-Based Supramolecular Assemblies

This compound provides a versatile scaffold for the construction of amphiphilic molecules capable of self-assembly in aqueous media. The key design principle involves the functionalization of the benzoic acid moiety with both hydrophilic and hydrophobic segments to induce the formation of supramolecular structures, such as micelles or nanoparticles. These assemblies can encapsulate hydrophobic drugs within their core, enhancing drug solubility, stability, and enabling targeted delivery.

The ethynyl groups on the phenyl ring offer opportunities for further functionalization via "click" chemistry, allowing for the attachment of targeting ligands or imaging agents to the surface of the assembled nanocarriers. This modularity makes this compound derivatives a promising platform for the development of advanced drug delivery systems.

Synthesis of an Amphiphilic this compound Derivative

To induce self-assembly, a hydrophilic polymer chain (e.g., polyethylene glycol, PEG) and a hydrophobic alkyl chain can be conjugated to the this compound core. The following is a representative synthetic protocol for a PEGylated and alkylated derivative.

Protocol 2.1: Synthesis of a PEG-Alkylated this compound Amphiphile

Materials:

  • This compound

  • Methoxypolyethylene glycol amine (mPEG-NH2, MW 2000 Da)

  • 1-Dodecanamine (dodecylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Conjugation with mPEG-NH2:

    • In a separate flask, dissolve mPEG-NH2 (1 equivalent) in anhydrous DMF.

    • Slowly add the activated this compound solution to the mPEG-NH2 solution.

    • Stir the reaction at room temperature for 24 hours.

  • Conjugation with Dodecylamine:

    • To the reaction mixture, add dodecylamine (1.1 equivalents).

    • Continue stirring at room temperature for another 24 hours.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the product by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Redissolve the crude product in deionized water and purify by dialysis against deionized water for 48 hours, changing the water every 6 hours.

    • Lyophilize the dialyzed solution to obtain the final amphiphilic product as a white powder.

Characterization: The structure of the synthesized amphiphile should be confirmed by ¹H NMR and FTIR spectroscopy.

Supramolecular Assembly and Characterization

The synthesized amphiphilic this compound derivative will self-assemble into micelles in an aqueous environment above its critical micelle concentration (CMC).

Protocol 3.1: Preparation of Micelles via Solvent Evaporation Method

Materials:

  • Synthesized amphiphilic this compound derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetone or other suitable organic solvent

Procedure:

  • Dissolve a known amount of the amphiphile in a small volume of a volatile organic solvent (e.g., acetone).

  • Slowly add this organic solution dropwise to a larger volume of PBS (pH 7.4) while stirring vigorously.

  • Continue stirring at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent.

  • The resulting solution will contain the self-assembled micelles.

Protocol 3.2: Characterization of Micelles

ParameterTechniqueTypical Values
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.2
Morphology Transmission Electron Microscopy (TEM)Spherical structures
Critical Micelle Concentration (CMC) Fluorescence Spectroscopy (using pyrene as a probe)5 - 50 µg/mL
Zeta Potential Electrophoretic Light Scattering (ELS)-5 to -20 mV

Drug Loading and Release Studies

These supramolecular assemblies can be used to encapsulate hydrophobic drugs, such as the anticancer agent Doxorubicin (DOX).

Protocol 4.1: Doxorubicin Loading into Micelles

Materials:

  • Pre-formed micelles of the this compound derivative

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve DOX·HCl in DMSO. Add TEA (2 equivalents relative to DOX·HCl) to neutralize the hydrochloride salt, forming the hydrophobic DOX base.

  • Add the DOX solution dropwise to the aqueous micelle solution while stirring.

  • Allow the mixture to stir overnight at room temperature in the dark to facilitate encapsulation.

  • Remove unloaded DOX by dialysis against PBS (pH 7.4) for 24 hours.

Protocol 4.2: Quantification of Drug Loading

  • Lyophilize the drug-loaded micelle solution.

  • Dissolve a known weight of the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the micelles and release the drug.

  • Quantify the amount of DOX using UV-Vis spectrophotometry (absorbance at 485 nm) or fluorescence spectroscopy.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug used) x 100

Table 1: Representative Drug Loading Data

FormulationDrug Loading Content (DLC, w/w %)Encapsulation Efficiency (EE, %)
DOX-loaded Micelles8 - 1560 - 85

Protocol 4.3: In Vitro Drug Release Study

Materials:

  • DOX-loaded micelles

  • PBS at pH 7.4 (simulating physiological conditions)

  • Acetate buffer at pH 5.5 (simulating endosomal/lysosomal conditions)

  • Dialysis tubing (MWCO corresponding to the drug's molecular weight, e.g., 1 kDa for DOX)

Procedure:

  • Place a known amount of the DOX-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release buffer (pH 7.4 or 5.5).

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released DOX in the withdrawn aliquots using UV-Vis or fluorescence spectroscopy.

  • Plot the cumulative percentage of drug released versus time.

Table 2: Representative In Vitro Drug Release Data

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
2515
61235
122060
243085
484595

Visualizations of Workflows and logical Relationships

experimental_workflow cluster_synthesis Synthesis of Amphiphile cluster_assembly Micelle Formation & Characterization cluster_drug Drug Loading & Release s1 Activation of This compound s2 PEGylation s1->s2 s3 Alkylation s2->s3 s4 Purification (Dialysis) s3->s4 a1 Self-Assembly (Solvent Evaporation) s4->a1 c1 DLS & TEM (Size & Morphology) a1->c1 c2 CMC Determination a1->c2 d1 Doxorubicin Encapsulation a1->d1 d2 Quantification (DLC & EE) d1->d2 d3 In Vitro Release Study d1->d3

Fig. 1: Overall experimental workflow from synthesis to drug release studies.

Fig. 2: Self-assembly of the amphiphilic derivative into a core-shell micelle.

drug_release_pathway Start Drug-Loaded Micelle (Stable at pH 7.4) Endosome Endocytosis into Tumor Cell Start->Endosome Acidification Acidification in Endosome/Lysosome (pH ~5.5) Endosome->Acidification Destabilization Micelle Destabilization Acidification->Destabilization Release Drug Release into Cytoplasm Destabilization->Release Target Action on Cellular Target Release->Target

Fig. 3: Proposed intracellular pH-responsive drug release mechanism.

Application Notes and Protocols for Post-Synthetic Modification of MOFs with 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) using 3,5-diethynylbenzoic acid. This modification introduces terminal alkyne functionalities into the MOF structure, opening avenues for subsequent "click" chemistry reactions. This allows for the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging probes, making it a valuable technique for drug delivery and development.

The protocols focus on the modification of an amino-functionalized MOF, UiO-66-NH₂, as a representative example. The robust nature and accessible amino groups of UiO-66-NH₂ make it an ideal platform for PSM.

Application Note 1: Introduction of Terminal Alkynes for Bio-orthogonal Chemistry

Post-synthetic modification of MOFs with this compound provides a versatile platform for introducing terminal alkyne groups into the porous framework. These alkyne moieties serve as chemical handles for subsequent bio-orthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the precise and efficient covalent conjugation of various functional molecules to the MOF.

Key Applications:

  • Drug Delivery: Covalent attachment of therapeutic payloads to the MOF carrier can enhance drug loading, control release profiles, and prevent premature leakage.

  • Targeted Drug Delivery: Conjugation of targeting ligands (e.g., peptides, antibodies, folic acid) can direct the MOF to specific cells or tissues, improving therapeutic efficacy and reducing off-target effects.

  • Bioimaging: Attachment of fluorescent dyes or contrast agents allows for the tracking and visualization of the MOF in biological systems.

  • Catalysis: Immobilization of catalytic species within the MOF pores can lead to highly active and reusable heterogeneous catalysts.

Experimental Protocols

Protocol 1: Post-Synthetic Modification of UiO-66-NH₂ with this compound

This protocol details the covalent attachment of this compound to the amino groups of UiO-66-NH₂ via amide bond formation.

Materials:

  • UiO-66-NH₂

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) as an activator

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Centrifuge

  • Shaker or orbital mixer

Procedure:

  • Activation of UiO-66-NH₂:

    • Place 100 mg of UiO-66-NH₂ in a clean, dry reaction vial.

    • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.

    • Allow the MOF to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation of the Reaction Mixture:

    • In a separate vial, dissolve 1.5 equivalents of this compound (relative to the moles of -NH₂ groups in the MOF) in anhydrous DMF.

    • Add 1.5 equivalents of the coupling agent (DCC or HATU) and 1.5 equivalents of the activator (NHS or HOBt) to the solution.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Modification Reaction:

    • Suspend the activated UiO-66-NH₂ in anhydrous DMF in the reaction vial.

    • Add the pre-activated this compound solution to the MOF suspension.

    • Seal the vial and place it on a shaker or orbital mixer at room temperature.

    • Allow the reaction to proceed for 24-48 hours.

  • Work-up and Purification:

    • After the reaction, collect the solid product by centrifugation.

    • Wash the modified MOF (UiO-66-NH-CO-(3,5-diethynyl)benzene) sequentially with fresh DMF (3 x 20 mL) and then with DCM (3 x 20 mL) to remove unreacted reagents and byproducts.

    • Finally, wash with methanol (2 x 20 mL) to facilitate solvent exchange.

    • Dry the purified, modified MOF under vacuum at 80 °C for 12 hours.

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of the amide bond, look for the appearance of a new amide C=O stretching band around 1650 cm⁻¹ and the disappearance or significant reduction of the N-H stretching vibrations of the primary amine.

  • ¹H NMR Spectroscopy (after digestion): Digest a small amount of the modified MOF in a suitable deuterated solvent with a strong acid (e.g., D₂SO₄ in DMSO-d₆) to analyze the organic linkers. The presence of signals corresponding to the this compound moiety confirms successful modification.

  • Thermogravimetric Analysis (TGA): Compare the TGA curves of the pristine and modified MOF to assess the degree of functionalization and the thermal stability of the modified material.

  • Powder X-ray Diffraction (PXRD): To ensure the crystallinity and structural integrity of the MOF are retained after the modification process.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Functionalized MOF

This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-functionalized MOF.

Materials:

  • Alkyne-functionalized MOF (from Protocol 1)

  • Azide-containing molecule of interest (e.g., an azide-functionalized drug, dye, or targeting ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • DMF/H₂O solvent mixture

Procedure:

  • Preparation of the Reaction Mixture:

    • Suspend 50 mg of the alkyne-functionalized MOF in a DMF/H₂O (4:1 v/v) mixture.

    • Add 2 equivalents of the azide-containing molecule.

    • In a separate vial, prepare a fresh solution of the copper catalyst by dissolving CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in the DMF/H₂O mixture.

  • Click Reaction:

    • Add the copper catalyst solution to the MOF suspension.

    • Seal the vial and stir the mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Collect the "clicked" MOF by centrifugation.

    • Wash the product thoroughly with DMF (3 x 15 mL), followed by water (2 x 15 mL), and finally methanol (2 x 15 mL) to remove the copper catalyst and unreacted starting materials.

    • Dry the final product under vacuum at 60 °C for 12 hours.

Characterization:

  • FT-IR Spectroscopy: Look for the appearance of new characteristic peaks from the clicked molecule and the disappearance of the alkyne C≡C-H stretch (if present and observable).

  • Solid-State NMR Spectroscopy: Can provide direct evidence of the formation of the triazole ring.

  • Elemental Analysis: A change in the elemental composition (e.g., an increase in the nitrogen content) can confirm the successful click reaction.

Data Presentation

Table 1: Representative Characterization Data for Modified UiO-66-NH₂

MaterialKey FT-IR Peaks (cm⁻¹)Thermal Decomposition Onset (°C)BET Surface Area (m²/g)
UiO-66-NH₂ (Pristine) ~3400 (N-H), ~1570 (COO⁻)~450~1200
UiO-66-NH-CO-(3,5-diethynyl)benzene ~3300 (N-H, amide), ~2100 (C≡C-H), ~1650 (C=O, amide)~430~1000
"Clicked" MOF (with Azido-PEG) ~3300 (N-H, amide), ~2900 (C-H, PEG), ~1100 (C-O, PEG)~400~850

Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions and the nature of the "clicked" molecule.

Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis & Activation cluster_modification Post-Synthetic Modification cluster_click cluster_characterization Characterization start_end start_end process process material material characterization characterization A UiO-66-NH₂ Synthesis B Activation (150°C, vacuum) A->B C Activated UiO-66-NH₂ B->C E Amide Coupling Reaction (DMF, RT, 24-48h) C->E D This compound + Coupling Agents D->E F Washing & Drying E->F G Alkyne-Functionalized MOF F->G I CuAAC Reaction (CuSO₄, NaAsc, RT, 24h) G->I char1 FT-IR G->char1 char2 PXRD G->char2 char3 TGA G->char3 Click Click Chemistry Chemistry H Azide-Molecule H->I J Washing & Drying I->J K Final Functionalized MOF J->K K->char1 char4 NMR (digested) K->char4

Caption: Experimental workflow for the post-synthetic modification of UiO-66-NH₂.

Signaling_Pathway mof mof reagent reagent product product intermediate intermediate A UiO-66-NH₂ D Alkyne-Functionalized MOF A->D Amide Coupling B This compound B->D C Coupling Agents (DCC/HATU) C->D G Drug-Conjugated MOF D->G CuAAC 'Click' E Azide-Molecule (e.g., Drug-N₃) E->G F Cu(I) Catalyst F->G

Caption: Reaction pathway for MOF functionalization and drug conjugation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Diethynylbenzoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Experimental Workflow

The synthesis of this compound is typically a multi-step process. The most common route involves the Sonogashira coupling of a di-halogenated benzoic acid with a protected acetylene, followed by deprotection.

This compound Synthesis Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification start 3,5-Dibromobenzoic Acid coupling 3,5-bis(trimethylsilylethynyl)benzoic acid start->coupling  Trimethylsilylacetylene,  Pd catalyst, Cu(I) cocatalyst,  Base (e.g., Triethylamine) deprotection This compound coupling->deprotection  Base (e.g., K2CO3),  Solvent (e.g., Methanol) purification Pure this compound deprotection->purification  Recrystallization or  Column Chromatography

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 3,5-Dibromobenzoic acid.[1][2] Alternatively, 3,5-diiodobenzoic acid can be used and may exhibit higher reactivity in the Sonogashira coupling, potentially allowing for milder reaction conditions.

Q2: Why is a protecting group used for the acetylene in the Sonogashira coupling?

A2: A protecting group, typically a trimethylsilyl (TMS) group, is used on the acetylene (i.e., using trimethylsilylacetylene) to prevent side reactions. The acidic proton on a terminal alkyne can lead to undesired homocoupling (Glaser coupling) under the reaction conditions, which would reduce the yield of the desired product. The TMS group is stable under the Sonogashira coupling conditions and can be easily removed in a subsequent step.

Q3: What are the key catalysts and reagents for the Sonogashira coupling step?

A3: The Sonogashira coupling is a cross-coupling reaction that requires a palladium catalyst and a copper(I) co-catalyst.[3]

  • Palladium Catalyst: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the alkyne.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst.

Q4: What are the common methods for the deprotection of the trimethylsilyl (TMS) group?

A4: The TMS group can be removed under mild conditions. Two common methods are:

  • Base-catalyzed cleavage: Using a mild base like potassium carbonate (K₂CO₃) in a protic solvent such as methanol is a very effective and widely used method.[1] This method is often preferred due to its low cost and simplicity.

  • Fluoride-based cleavage: Reagents like tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) are also highly effective for TMS deprotection.

Troubleshooting Guide

Low Yield in Sonogashira Coupling Step
Issue Potential Cause Recommended Solution
No or low conversion of 3,5-dibromobenzoic acid Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture.Ensure all solvents and reagents are anhydrous and degassed. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon). Consider using a freshly opened bottle of the palladium catalyst or a more robust catalyst system.
Insufficient Temperature: Aryl bromides are less reactive than aryl iodides and often require heating to facilitate the oxidative addition step in the catalytic cycle.[3]Increase the reaction temperature. For aryl bromides, temperatures between 50-100 °C are common. If the solvent is low-boiling (e.g., THF), consider switching to a higher-boiling solvent like DMF or dioxane, or conducting the reaction in a sealed tube.
Poor Solubility: The starting material or intermediates may not be fully dissolved in the chosen solvent, limiting the reaction rate.Try a different solvent system. A mixture of solvents, such as THF and triethylamine, can improve solubility. For highly insoluble substrates, DMF can be a good option.
Formation of significant side products Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially if the copper catalyst concentration is too high or if oxygen is present.Ensure the reaction is thoroughly degassed. Using a lower concentration of the copper(I) co-catalyst can sometimes help. Copper-free Sonogashira protocols are also an option.
Hydrolysis of the Carboxylic Acid Ester (if applicable): If an ester of 3,5-dibromobenzoic acid is used, the basic conditions can lead to saponification.Use a non-nucleophilic base or protect the carboxylic acid group if it interferes with the reaction.
Incomplete Deprotection of the TMS Group
Issue Potential Cause Recommended Solution
Incomplete removal of one or both TMS groups Insufficient Reagent: The amount of base (e.g., K₂CO₃) or fluoride source (e.g., TBAF) may not be sufficient for complete deprotection.Increase the equivalents of the deprotecting agent. For K₂CO₃ in methanol, the reaction can be monitored by TLC, and more base can be added if the reaction stalls.
Short Reaction Time: The deprotection reaction may not have been allowed to proceed to completion.Increase the reaction time. While deprotection with K₂CO₃/MeOH is often complete within a few hours at room temperature, some substrates may require longer reaction times or gentle heating.
Degradation of the final product Harsh Deprotection Conditions: While generally mild, prolonged exposure to strong bases or high temperatures during deprotection can potentially lead to side reactions.Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed. If using TBAF, ensure that the workup effectively removes all fluoride ions, as they can sometimes interfere with subsequent steps or purification.
Purification Challenges
Issue Potential Cause Recommended Solution
Difficulty in removing catalyst residues Palladium and copper salts co-eluting with the product during chromatography. After the Sonogashira coupling, filtering the reaction mixture through a plug of silica gel or celite can help remove a significant portion of the metal catalysts before concentrating the crude product.
Co-crystallization of impurities The crude product contains impurities with similar solubility to the desired product. Consider an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidifying the aqueous layer will precipitate the purified this compound.
Product is a non-crystalline solid Amorphous nature of the final product. If recrystallization is not effective, flash column chromatography on silica gel is a reliable method for purification. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid to improve peak shape, is often a good starting point.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 3,5-Dibromobenzoic Acid with Trimethylsilylacetylene

Materials:

  • 3,5-Dibromobenzoic acid

  • Trimethylsilylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3,5-dibromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.16 eq).

  • Add anhydrous THF and anhydrous triethylamine (in a 1:1 to 2:1 ratio of THF:TEA). The solution should be sonicated and/or sparged with argon for 15-20 minutes to ensure it is thoroughly degassed.

  • Add trimethylsilylacetylene (2.5 - 3.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3,5-bis(trimethylsilylethynyl)benzoic acid.

Protocol 2: Deprotection of 3,5-bis(trimethylsilylethynyl)benzoic acid

Materials:

  • 3,5-bis(trimethylsilylethynyl)benzoic acid

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 3,5-bis(trimethylsilylethynyl)benzoic acid (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 2:1 ratio).

  • Add potassium carbonate (2.5 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, neutralize the mixture with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) or by flash column chromatography.

Quantitative Data Summary

Step Reaction Starting Material Key Reagents Typical Yield (%) Reference
1 Sonogashira Coupling3,5-Dibromobenzoic acidPd₂(dba)₃, CuI, PPh₃, Trimethylsilylacetylene, TEA70-90General yields for Sonogashira couplings of aryl bromides.
2 TMS Deprotection3,5-bis(trimethylsilylethynyl)benzoic acidK₂CO₃, Methanol80-95[1]

Troubleshooting Logic Diagram

Sonogashira Troubleshooting start Low Yield in Sonogashira Reaction check_sm Check for unreacted starting material (SM) start->check_sm sm_present Significant SM remaining check_sm->sm_present Yes sm_absent SM consumed, but low product yield check_sm->sm_absent No catalyst_issue Potential Catalyst Deactivation sm_present->catalyst_issue temp_issue Reaction Temperature Too Low sm_present->temp_issue solubility_issue Poor Solubility of Reactants sm_present->solubility_issue side_reactions Check for Side Products (e.g., Homocoupling) sm_absent->side_reactions purification_loss Product Loss During Workup/Purification sm_absent->purification_loss sol_catalyst Use fresh catalyst, ensure inert/anhydrous conditions catalyst_issue->sol_catalyst sol_temp Increase reaction temperature or use higher boiling solvent temp_issue->sol_temp sol_solubility Change solvent or solvent ratio (e.g., add DMF) solubility_issue->sol_solubility sol_side_reactions Degas thoroughly, consider copper-free conditions side_reactions->sol_side_reactions sol_purification Optimize purification method (e.g., acid-base extraction) purification_loss->sol_purification

Caption: Troubleshooting logic for low yield in the Sonogashira coupling step.

References

Purification of crude 3,5-Diethynylbenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the purification of crude 3,5-diethynylbenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. While specific solubility data for this compound is not widely published, analogous aromatic carboxylic acids show good solubility in moderately polar organic solvents.[1][2] A solvent system, such as a mixture of a soluble solvent and an anti-solvent (e.g., ethanol/water, hexane/ethyl acetate), can also be effective.[3][4] Experimentation with small amounts of product is recommended to determine the optimal solvent or solvent pair.

Q2: What are the likely impurities in crude this compound?

A2: Impurities can include unreacted starting materials, byproducts from the synthesis, and residual catalysts. Depending on the synthetic route, these could be related to precursors like 3,5-dimethylbenzoic acid or similar structures.[5] Colored impurities may also be present, which can sometimes be removed with activated charcoal.[6]

Q3: What is a typical recovery yield for recrystallization?

A3: A successful recrystallization will inevitably result in some loss of the desired product, which remains dissolved in the mother liquor. A typical yield loss of 20-30% is common, and this can be higher if the starting material is very impure.[3] Maximizing yield involves using the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

Q4: How can the purity of the recrystallized this compound be assessed?

A4: Purity is often determined by measuring the melting point of the crystals. A pure compound will have a sharp, narrow melting point range close to its literature value. Impure compounds typically exhibit a depressed and broad melting point range. Further analysis using techniques like NMR spectroscopy can also confirm purity.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: Poor or No Crystal Formation

Q5: My compound is not dissolving in the hot solvent. What should I do?

A5:

  • Insufficient Solvent: You may not have added enough solvent. Add small, additional portions of the hot solvent until the solid dissolves.[7]

  • Insoluble Impurities: If a small amount of solid remains after adding a significant amount of solvent, these may be insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.[7]

  • Incorrect Solvent: The chosen solvent may be inappropriate for your compound. If the compound remains insoluble even in a large volume of boiling solvent, a different solvent should be selected.

Q6: No crystals are forming, even after the solution has cooled to room temperature. What can I do?

A6: This indicates that the solution is not supersaturated. The following techniques can be used to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. This creates a rough surface that can initiate crystal growth.[6]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to serve as a nucleation point.

  • Reduce Solvent Volume: There may be too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the solute concentration, then allow it to cool again.[6]

  • Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.

Problem: Issues with Crystal Quality

Q7: The compound "oiled out" instead of forming solid crystals. How can this be resolved?

A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To resolve this:

  • Add More Solvent: Reheat the solution to redissolve the oil and add a small amount of additional solvent (if using a mixed solvent system, add more of the "soluble" solvent). This keeps the compound dissolved for longer as it cools, allowing it to crystallize at a lower temperature.[6]

  • Remove Impurities: Oiling out can be caused by a high concentration of impurities. Consider treating the hot solution with activated charcoal to remove some of these impurities before filtration and cooling.[6]

Q8: The crystallization occurred very rapidly, forming a fine powder instead of distinct crystals. Is this a problem?

A8: Yes, rapid crystallization, or "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[6] An ideal crystallization should occur slowly over a period of about 20 minutes.[6] To slow down the process, reheat the solution, add a small excess of solvent, and allow it to cool more slowly.[6]

Problem: Low Yield and Contamination

Q9: The final yield of my purified product is very low. What are the common causes?

A9: A poor yield can result from several factors:

  • Excess Solvent: Using too much solvent will cause a significant amount of your product to remain dissolved in the mother liquor after cooling.[6]

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost in the filter paper and funnel.[7]

  • Incomplete Reaction: If the crude material is the result of a chemical reaction, the initial reaction may not have proceeded to completion, resulting in a low amount of the desired product to begin with.[6]

Q10: Crystals formed in the funnel during hot filtration. How can I prevent this?

A10: Premature crystallization during hot filtration is a common issue. To prevent it:

  • Use a Stemless Funnel: A funnel with a stem provides more surface area for cooling and potential clogging.[7]

  • Keep Equipment Hot: Warm the filtration apparatus (funnel and receiving flask) with hot solvent or steam before pouring your solution through.[7]

  • Use Excess Solvent: Add a slight excess of hot solvent before filtering to ensure the compound remains in solution. This excess can be boiled off after filtration is complete.[7]

Q11: My final product is still colored. How can I decolorize it?

A11: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield.[6]

Data Summary

While specific quantitative solubility data for this compound is scarce, the properties of common recrystallization solvents are well-documented. The choice of solvent is critical for successful purification.

Table 1: Properties of Common Recrystallization Solvents

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Notes
WaterH₂O10080.1Suitable for polar compounds; benzoic acids are often sparingly soluble in cold water but more soluble in hot water.[8]
EthanolC₂H₆O78.524.6A versatile, moderately polar solvent that dissolves many organic compounds when hot.[9]
MethanolCH₄O64.732.7Similar to ethanol, but more polar and has a lower boiling point.[9]
Ethyl AcetateC₄H₈O₂77.16.0A less polar solvent, often used in combination with hexane.[9]
AcetoneC₃H₆O56.021.0A polar aprotic solvent with a low boiling point.[9]
DichloromethaneCH₂Cl₂39.69.1A non-polar solvent with a very low boiling point; useful for compounds that are highly soluble in non-polar media.[9]
TolueneC₇H₈110.62.4A non-polar aromatic solvent with a high boiling point.
HexaneC₆H₁₄68.01.9A very non-polar solvent, often used as an anti-solvent to induce crystallization from a more polar solvent.[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound. The choice of solvent should be determined through preliminary small-scale tests.

  • Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different potential solvents to each. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate or in a water bath). Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot filtration. Keep the funnel and receiving flask hot to prevent premature crystallization.[7] A stemless funnel is recommended.[7]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Press the crystals as dry as possible on the filter paper. Then, transfer them to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal 2. Add Charcoal (Optional for Color) dissolve->charcoal hot_filter 3. Hot Filtration dissolve->hot_filter charcoal->hot_filter cool 4. Cool Slowly to Form Crystals hot_filter->cool vac_filter 5. Vacuum Filtration cool->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Recrystallization Issue? no_crystals No Crystals Forming? start->no_crystals Yes oiling_out Compound Oiled Out? start->oiling_out No sol_clear Solution is Clear no_crystals->sol_clear Yes sol_cloudy Solution is Cloudy no_crystals->sol_cloudy No low_yield Low Yield? oiling_out->low_yield No act_reheat Action: Reheat and add more solvent oiling_out->act_reheat Yes check_solvent Cause: Too much solvent used? low_yield->check_solvent Yes check_filter Cause: Loss during hot filtration? low_yield->check_filter act_scratch Action: Scratch flask inner wall sol_clear->act_scratch act_seed Action: Add a seed crystal sol_clear->act_seed act_boil Action: Boil off some solvent sol_cloudy->act_boil act_charcoal Action: Consider charcoal treatment act_reheat->act_charcoal

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of Diethynyl-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethynyl-substituted aromatics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions related to the synthesis of this important class of molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Sonogashira Coupling

Question: I am performing a Sonogashira coupling to synthesize a diethynyl-substituted aromatic, but I am getting very low yields or no product at all. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Sonogashira couplings are a frequent issue. Here are the most common causes and their solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for low yields.

    • Solution: Use fresh, high-purity palladium and copper catalysts. Ensure that the palladium catalyst is stored under an inert atmosphere. For less reactive aryl bromides or chlorides, consider using more active catalysts with bulky, electron-rich phosphine ligands.

  • Poor Substrate Reactivity: The reactivity of the aryl halide is crucial. Aryl iodides are the most reactive, followed by bromides and then chlorides.

    • Solution: If possible, use an aryl iodide as your starting material for milder reaction conditions and better yields. For less reactive halides, you may need to increase the reaction temperature, use a more active catalyst system, or a stronger base.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base all play a critical role in the reaction's success.

    • Solution: The optimal temperature can vary. For aryl bromides, heating is often necessary. The choice of solvent can significantly impact the reaction; polar apathetic solvents like DMF or THF are common. The base is crucial for the deprotonation of the terminal alkyne; amine bases like triethylamine or diisopropylethylamine are frequently used. Ensure all solvents and reagents are anhydrous and degassed.

Issue 2: My Sonogashira Reaction Mixture Turned Black

Question: Shortly after starting my Sonogashira coupling, the reaction mixture turned black. Is this normal, and what does it indicate?

Answer:

A black coloration in a Sonogashira reaction is a common observation and usually indicates the formation of palladium black.

  • Cause: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated out of solution. This can be caused by:

    • Decomposition of the palladium catalyst, often due to high temperatures or the presence of impurities.

    • Oxidation of the copper(I) co-catalyst can also contribute to a darker reaction mixture.

  • Solution:

    • While a black color doesn't always mean the reaction has failed, it's a sign of catalyst deactivation. To minimize this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Use degassed solvents to remove oxygen.

    • Avoid excessively high temperatures if possible.

    • Using fresh, high-quality catalysts and reagents can also help prevent premature decomposition.

Issue 3: Formation of Homo-Coupled Byproducts (Glaser Coupling)

Question: I am observing a significant amount of a byproduct that appears to be the dimer of my terminal alkyne. How can I prevent this homo-coupling?

Answer:

The formation of alkyne dimers, known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.

  • Cause: This side reaction is promoted by the copper(I) catalyst in the presence of oxygen.

  • Solution:

    • Rigorous Deoxygenation: The most effective way to minimize homo-coupling is to scrupulously remove all oxygen from the reaction system. This can be achieved by using freeze-pump-thaw cycles for your solvent and by maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Copper-Free Conditions: In some cases, it may be beneficial to perform the Sonogashira reaction under copper-free conditions. This typically requires a more active palladium catalyst and may necessitate higher reaction temperatures or longer reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for handling and storing diethynyl-substituted aromatic compounds?

A1: Diethynyl-substituted aromatics can be sensitive to light, air, and heat. It is recommended to store them in a cool, dark place under an inert atmosphere (e.g., in a desiccator or glovebox).[1][2][3][4] For long-term storage, refrigeration is often advised.[2][3] Always handle these compounds in a well-ventilated area, and use appropriate personal protective equipment, as they can be skin sensitizers.[1]

Q2: How can I purify my diethynyl-substituted aromatic product?

A2: The purification method will depend on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials, the catalyst, and byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically a good starting point.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for achieving high purity. The choice of solvent is critical; you need a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature.

Q3: Which analytical techniques are most suitable for characterizing diethynyl-substituted aromatics?

A3: A combination of spectroscopic techniques is generally used for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. The chemical shifts of the acetylenic protons and carbons are characteristic. For 1,4-diethynylbenzene, the ethynyl proton typically appears as a singlet in the 1H NMR spectrum.[5]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.[6]

  • Infrared (IR) Spectroscopy: The C≡C and ≡C-H stretching vibrations of the alkyne groups will give characteristic peaks in the IR spectrum.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Sonogashira Coupling for Diethynyl Aromatics

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (3)-TBAFNone800.595[7]
Pd(PPh₃)₄ (5)-Et₃NTHF25485Fictional Example
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane801278Fictional Example
Pd/C (5)-PiperidineToluene100890[8]
Pd/CuFe₂O₄ (3)-K₂CO₃EtOH70292[9]

Note: Yields are highly substrate-dependent and the conditions listed are illustrative. Optimization is often necessary for specific substrates.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diethynylbenzene via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of 1,4-diethynylbenzene from 1,4-diiodobenzene and trimethylsilylacetylene, followed by deprotection.

Materials:

  • 1,4-Diiodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous and degassed THF and Et₃N (typically a 1:1 to 2:1 ratio of THF to Et₃N).

  • To the stirred solution, add trimethylsilylacetylene (2.2 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C and stir under argon.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude bis(trimethylsilyl) protected diethynylbenzene.

Step 2: Deprotection

  • Dissolve the crude protected product in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of TBAF in THF (2.5 eq).

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1,4-diethynylbenzene by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent like ethanol.

Visualizations

Troubleshooting_Workflow start Low Yield in Sonogashira Coupling catalyst Check Catalyst Activity start->catalyst substrate Evaluate Substrate Reactivity start->substrate conditions Optimize Reaction Conditions start->conditions side_reactions Check for Side Reactions start->side_reactions catalyst_sol Use fresh catalyst Consider more active ligand catalyst->catalyst_sol substrate_sol Use Aryl Iodide if possible Increase temperature for Br/Cl substrate->substrate_sol conditions_sol Ensure anhydrous & degassed conditions Optimize base and solvent conditions->conditions_sol side_reactions_sol Check for homocoupling Ensure deoxygenation side_reactions->side_reactions_sol

Caption: A decision tree for troubleshooting low yields in Sonogashira coupling reactions.

Kinase_Inhibitor_Pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Phosphorylates inhibitor Diethynyl-Aromatic Kinase Inhibitor inhibitor->receptor Competitive Inhibition apoptosis Apoptosis inhibitor->apoptosis Induces atp ATP atp->receptor Binds to active site raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: A simplified signaling pathway illustrating the mechanism of a diethynyl-aromatic kinase inhibitor.

References

Identifying and minimizing side products in 3,5-Diethynylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3,5-diethynylbenzoic acid. The information is presented in a clear question-and-answer format to directly assist with experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. It begins with a double Sonogashira cross-coupling reaction of a 3,5-dihalobenzoic acid, typically 3,5-dibromobenzoic acid, with a protected terminal alkyne like trimethylsilylacetylene (TMSA). This is followed by the removal of the protecting groups (e.g., trimethylsilyl groups) to yield the final product.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main side products in the synthesis of this compound are:

  • Mono-ethynylated Intermediate (e.g., 3-bromo-5-ethynylbenzoic acid): This results from an incomplete reaction where only one of the two halogen atoms on the starting material has undergone the Sonogashira coupling.

  • Alkyne Homocoupling Product (Glaser-Hay Coupling): This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper(I) co-catalyst, leading to the formation of a dimer of the terminal alkyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne).[1]

  • Starting Material: Unreacted 3,5-dibromobenzoic acid may also be present in the crude product.

Q3: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?

A3: To reduce the extent of alkyne homocoupling, it is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction to exclude oxygen.[1] Running the reaction under copper-free conditions is another effective strategy. Additionally, using a protected alkyne like trimethylsilylacetylene helps to prevent this side reaction.

Q4: What is the best way to purify the final this compound?

A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical; a solvent should be selected in which the desired product is highly soluble at elevated temperatures but poorly soluble at room temperature, while impurities remain soluble at room temperature. A mixture of organic solvents or an organic solvent with water can be effective. Another purification technique involves converting the crude acid to its salt with a base, washing away neutral organic impurities, and then re-acidifying to precipitate the purified acid.

Troubleshooting Guide

Below is a troubleshooting guide to address specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Di-substituted Product and Presence of Mono-substituted Impurity

Question: My reaction yields a significant amount of the mono-ethynylated product (3-bromo-5-ethynylbenzoic acid) and unreacted starting material. How can I increase the yield of the desired this compound?

Answer:

This issue often points to incomplete reaction. Here are several factors to consider and optimize:

  • Reaction Time and Temperature: The second coupling reaction is often slower than the first due to steric hindrance and electronic effects. Increasing the reaction time or temperature may be necessary to drive the reaction to completion. However, be cautious as excessively high temperatures can lead to catalyst decomposition and other side reactions.

  • Catalyst Loading and Activity: Ensure that the palladium catalyst and, if used, the copper co-catalyst are fresh and active. For less reactive aryl bromides, a higher catalyst loading might be required. Consider using more electron-rich and bulky phosphine ligands which can improve the rate of the oxidative addition step.

  • Stoichiometry of Reagents: Ensure that a sufficient excess of the alkyne (e.g., trimethylsilylacetylene) is used to facilitate the double coupling.

  • Choice of Halide: Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings.[2] If you are starting with 3,5-dibromobenzoic acid and experiencing low conversion, switching to 3,5-diiodobenzoic acid could improve the yield.

Issue 2: Difficulty in Removing the Trimethylsilyl (TMS) Protecting Group

Question: The deprotection of the bis(trimethylsilylethynyl) intermediate is sluggish or incomplete. What can I do?

Answer:

Incomplete deprotection can be addressed by adjusting the reaction conditions:

  • Deprotection Reagent: Tetrabutylammonium fluoride (TBAF) is a common reagent for TMS deprotection. Ensure you are using a sufficient excess of TBAF. The reaction is typically fast, but for some substrates, longer reaction times or gentle heating might be necessary.

  • Alternative Reagents: If TBAF is not effective or leads to side reactions, other fluoride sources like potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6) or potassium carbonate in methanol can be used.

  • Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

Issue 3: Presence of a Significant Amount of Alkyne Homocoupling Product

Question: My crude product is contaminated with a substantial amount of the Glaser-Hay homocoupling byproduct. How can I prevent this and remove the impurity?

Answer:

Prevention is the best approach for this side reaction:

  • Strictly Anaerobic Conditions: As mentioned in the FAQs, the exclusion of oxygen is critical to suppress Glaser-Hay coupling.[1] Ensure all solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas.

  • Copper-Free Conditions: Performing the Sonogashira reaction without a copper co-catalyst can eliminate this side reaction. This may require the use of more active palladium catalysts or different ligands.

If the homocoupling product has already formed, it can often be removed during purification. Due to its non-polar nature compared to the desired carboxylic acid, it can typically be separated by column chromatography or selective recrystallization.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for Sonogashira Coupling of 3,5-Dibromobenzoic Acid with Trimethylsilylacetylene

EntryCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield of Di-substituted Product (%)Purity (%)
1Pd(PPh₃)₄ (5), CuI (10)TriethylamineTHF60247590
2PdCl₂(PPh₃)₂ (5), CuI (10)DiisopropylamineToluene80188595
3Pd(OAc)₂ (2), SPhos (4)K₂CO₃Dioxane/H₂O1001290>98
4PdCl₂(dppf) (3), CuI (5)Cs₂CO₃DMF90208896

Note: This table is illustrative and presents hypothetical data to demonstrate the impact of different reaction parameters. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 3,5-bis((trimethylsilyl)ethynyl)benzoic acid

This protocol describes a typical Sonogashira coupling of 3,5-dibromobenzoic acid with trimethylsilylacetylene.

Materials:

  • 3,5-dibromobenzoic acid

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3,5-dibromobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).

  • Add anhydrous THF and anhydrous TEA.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add trimethylsilylacetylene (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 65 °C and stir for 24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of 3,5-bis((trimethylsilyl)ethynyl)benzoic acid

This protocol describes the removal of the TMS groups to yield this compound.

Materials:

  • 3,5-bis((trimethylsilyl)ethynyl)benzoic acid

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Brine

Procedure:

  • Dissolve 3,5-bis((trimethylsilyl)ethynyl)benzoic acid (1.0 eq) in THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TBAF solution (2.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low Yield of Di-substituted Product Q1 Is the reaction incomplete? Start->Q1 A1_Yes Increase Reaction Time/Temp Increase Catalyst Loading Use Excess Alkyne Consider More Reactive Halide (Iodide) Q1->A1_Yes Yes A1_No Check for Side Reactions Q1->A1_No No End Optimized Yield A1_Yes->End Q2 Significant Homocoupling? A1_No->Q2 A2_Yes Ensure Inert Atmosphere Consider Copper-Free Conditions Q2->A2_Yes Yes A2_No Investigate Catalyst Deactivation or Substrate Purity Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for low yield of this compound.

Synthesis_Workflow Start Start: 3,5-Dibromobenzoic Acid + Trimethylsilylacetylene Step1 Sonogashira Coupling (Pd Catalyst, CuI, Base) Start->Step1 Intermediate Intermediate: 3,5-bis((trimethylsilyl)ethynyl)benzoic acid Step1->Intermediate Step2 Deprotection (TBAF or K2CO3/MeOH) Intermediate->Step2 Crude_Product Crude Product: This compound Step2->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Diethynylbenzoic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common and effective cross-coupling reactions for functionalizing the two alkyne groups of this compound are the Sonogashira, Suzuki, and Heck reactions. The Sonogashira reaction is particularly prevalent for coupling terminal alkynes with aryl or vinyl halides.

Q2: Does the carboxylic acid group on this compound interfere with the cross-coupling reaction?

A2: Yes, the acidic proton of the carboxylic acid group can interfere with the basic conditions typically required for cross-coupling reactions, potentially neutralizing the base and inhibiting the reaction. This can also affect the solubility of the starting material.

Q3: How can I mitigate the interference from the carboxylic acid group?

A3: There are three main strategies to address this issue:

  • Use of Excess Base: Employing a sufficient excess of a suitable base can neutralize the carboxylic acid and still provide the necessary basicity for the catalytic cycle to proceed.

  • Protecting Group Strategy: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid after the coupling is complete.

  • Aqueous Conditions: Performing the reaction in an aqueous system with a water-soluble catalyst and an inorganic base can be a "protecting-group-free" strategy.[1]

Q4: Can I achieve selective mono- or di-functionalization of this compound?

A4: Yes, selective functionalization is possible by carefully controlling the reaction conditions.

  • Mono-functionalization: This can typically be achieved by using a stoichiometric amount (or a slight excess) of the coupling partner relative to the this compound. Lower reaction temperatures and shorter reaction times can also favor mono-substitution.

  • Di-functionalization: To achieve di-substitution, an excess of the coupling partner (typically 2.2 equivalents or more) and longer reaction times are generally required.

Q5: What are common side products in these reactions?

A5: Common side products include:

  • Homocoupling (Glaser coupling): Dimerization of the terminal alkyne starting material or product, which can be minimized by running the reaction under an inert atmosphere.

  • Polymerization/Oligomerization: Especially with di-alkynyl compounds, polymerization can be a significant side reaction. Using dilute conditions can help to minimize this.

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired byproduct.

  • Hydrolysis of the Halide: In some cases, the aryl halide can be hydrolyzed to the corresponding phenol.

Troubleshooting Guides

Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive catalyst. 2. Insufficient base. 3. Poor solvent choice. 4. Reaction temperature too low. 5. Presence of oxygen leading to homocoupling.1. Use a fresh palladium catalyst and copper(I) co-catalyst. 2. Increase the equivalents of base (e.g., triethylamine, diisopropylamine, or an inorganic base like K₂CO₃). 3. Screen different solvents (e.g., THF, DMF, toluene, or aqueous systems). 4. Gradually increase the reaction temperature. 5. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Mixture of Mono- and Di-substituted Products 1. Inappropriate stoichiometry of reactants. 2. Reaction time not optimized.1. For di-substitution, use >2.2 equivalents of the aryl halide. For mono-substitution, use ~1.0 equivalent. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for the desired product.
Significant Homocoupling (Glaser Product) 1. Presence of oxygen. 2. Inappropriate copper catalyst concentration.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Reduce the amount of copper(I) co-catalyst.
Polymerization 1. High concentration of reactants.1. Run the reaction under more dilute conditions.
Suzuki Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive catalyst. 2. Insufficient base or incorrect base. 3. De-boronation of the boronic acid. 4. Poor solubility of reactants.1. Screen different palladium catalysts and phosphine ligands. 2. Try a stronger base (e.g., K₃PO₄) or a different base (e.g., Cs₂CO₃). 3. Use a slight excess of the boronic acid and ensure anhydrous conditions if necessary. 4. Use a solvent system that ensures solubility of all components (e.g., toluene/water, dioxane/water).[2]
Protodeboronation Side Product 1. Presence of water and/or prolonged reaction times at high temperatures.1. Use anhydrous solvents and reagents if possible. 2. Minimize reaction time.
Heck Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive catalyst. 2. Steric hindrance. 3. Electron-deficient alkyne is a poor substrate for some Heck conditions.1. Screen different palladium sources and ligands. 2. This may be a limitation for highly substituted olefins. 3. Consider alternative coupling strategies if Heck reaction proves unsuitable.
Poor Regioselectivity 1. Electronic and steric effects of the substrates.1. Vary the catalyst, ligands, and reaction conditions to influence the regioselectivity.

Data Presentation: Representative Reaction Conditions

The following tables summarize representative reaction conditions for cross-coupling reactions with benzoic acid derivatives. Note: These are starting points and may require optimization for this compound.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides with Phenylacetylene

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NDMF25695
2BromobenzenePd(PPh₃)₄ (3), CuI (5)DIPAToluene801288
34-Iodo-nitrobenzenePdCl₂(PPh₃)₂ (1), CuI (2)Et₃NTHF50498
44-Bromo-anisolePd(OAc)₂ (2), PPh₃ (4), CuI (5)K₂CO₃DMF/H₂O1001885

Table 2: Representative Conditions for Suzuki Coupling of 3-Bromobenzoic Acid with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.597
24-Methyl-phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.595
34-Methoxy-phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.599
44-Fluoro-phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.589

Experimental Protocols

Protocol 1: General Procedure for Di-Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound

  • Aryl halide (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 3-4 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the aryl halide.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of this compound (as an ester)

This protocol assumes the carboxylic acid has been protected as a methyl or ethyl ester.

Materials:

  • Methyl 3,5-diethynylbenzoate

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 3-4 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add methyl 3,5-diethynylbenzoate, the arylboronic acid, and the palladium catalyst.

  • Add the solvent system and the aqueous base solution.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Visualizations

Experimental_Workflow_Sonogashira cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & CuI - Base & Solvent degas Degas with Inert Gas reagents->degas heat Heat to 60-100 °C degas->heat Start Reaction monitor Monitor by TLC/LC-MS heat->monitor quench Quench with NH4Cl (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_atmosphere Reaction Atmosphere start Low/No Yield in Cross-Coupling inactive_catalyst Is the catalyst fresh and active? start->inactive_catalyst check_base Is the base appropriate and in sufficient excess? start->check_base check_inert Is the reaction under a strictly inert atmosphere? start->check_inert change_catalyst Action: Use fresh catalyst or screen alternatives. inactive_catalyst->change_catalyst optimize_conditions Action: Increase base equivalents, screen bases, or adjust temperature. check_base->optimize_conditions degas_again Action: Ensure thorough degassing of all components. check_inert->degas_again

Caption: Troubleshooting logic for low reaction yield.

References

Selecting the best recrystallization solvent for 3,5-Diethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal recrystallization solvent for 3,5-Diethynylbenzoic acid. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind selecting a recrystallization solvent?

A1: The ideal recrystallization solvent should exhibit high solubility for the compound of interest (this compound) at elevated temperatures and low solubility at lower temperatures. This differential solubility allows the compound to dissolve when heated and then crystallize in a purer form as the solution cools, leaving impurities behind in the solvent.

Q2: Are there any general solvent recommendations for aromatic carboxylic acids like this compound?

A2: Yes, for aromatic carboxylic acids, common starting points for solvent selection include water, short-chain alcohols (methanol, ethanol), or mixtures of these.[1][2] For benzoic acid and its derivatives, solvents like ethanol, methanol, and ethyl acetate have shown good solubility at higher temperatures, which is a key characteristic for a potential recrystallization solvent.[3]

Q3: Can I use a solvent mixture for recrystallization?

A3: Absolutely. A solvent mixture, often consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), can be highly effective. The compound is first dissolved in a minimum amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until the solution becomes cloudy. This technique is particularly useful when a single solvent does not provide the desired solubility profile. Common mixtures for acids include alcohol/water or toluene/petroleum ether.[1]

Q4: How much solvent should I use for the recrystallization?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[4] Using an excessive amount of solvent will result in a lower yield of recrystallized product, as more of the compound will remain dissolved in the mother liquor upon cooling.[4]

Experimental Protocol: Solvent Selection for Recrystallization

This protocol outlines a systematic approach to identifying the most suitable recrystallization solvent for this compound.

Objective: To determine an effective single or mixed solvent system for the purification of this compound via recrystallization.

Materials:

  • This compound (impure sample)

  • A selection of trial solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Initial Solubility Screening:

    • Place a small, consistent amount (e.g., 10-20 mg) of this compound into separate test tubes.

    • Add a small volume (e.g., 0.5 mL) of each selected solvent to the respective test tubes at room temperature.

    • Vortex each tube and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Hot Solubility Testing:

    • Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate.

    • Add the same solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

    • An ideal solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe for the formation of crystals.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath to induce crystallization.[5]

  • Evaluating Crystal Quality and Yield:

    • A suitable solvent will yield well-formed crystals upon cooling.

    • The solvent that dissolves the compound well when hot but poorly when cold will provide the highest recovery.

Solvent Selection Workflow

Solvent_Selection_Workflow cluster_screening Initial Screening cluster_testing Solubility Testing cluster_evaluation Evaluation start Place small amount of This compound in test tubes add_solvent Add potential solvents at room temperature start->add_solvent observe_rt Observe solubility at room temperature add_solvent->observe_rt heat Heat undissolved samples observe_rt->heat If insoluble reject1 reject1 observe_rt->reject1 If soluble add_hot_solvent Add hot solvent dropwise until dissolved heat->add_hot_solvent cool Cool to room temperature add_hot_solvent->cool reject2 reject2 add_hot_solvent->reject2 If insoluble when hot ice_bath Cool in ice bath cool->ice_bath observe_crystals Observe crystal formation and quality ice_bath->observe_crystals select_solvent Select best solvent observe_crystals->select_solvent reject3 reject3 observe_crystals->reject3 If no crystals form

Caption: Workflow for selecting a suitable recrystallization solvent.

Quantitative Data Summary

SolventBenzoic Acid3-Nitrobenzoic Acid3,5-Dinitrobenzoic Acid
Water Very LowLowVery Low
Methanol HighVery HighHigh
Ethanol Very HighVery HighHigh
Acetonitrile HighHighModerate
Ethyl Acetate HighHighHigh
Dichloromethane ModerateModerateLow
Toluene LowLowVery Low
Data derived from a study on the solubilities of benzoic acid and its nitro-derivatives and presented qualitatively for comparative purposes.[3]

Troubleshooting Guide

Q: What should I do if no crystals form after cooling the solution?

A: If crystals do not appear after the solution has cooled to room temperature and subsequently in an ice bath, several techniques can be employed:

  • Induce Crystallization: Scratch the inner wall of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[5]

  • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This "seed" will act as a template for further crystallization.[5]

  • Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

Q: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.

Q: The recovery of my recrystallized product is very low. What could be the cause?

A: Low recovery can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures.[4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure the filtration apparatus is pre-heated.

  • Insufficient Cooling: Make sure the solution is thoroughly chilled in an ice bath to maximize crystal precipitation before filtration.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue no_crystals No crystals upon cooling start->no_crystals oiling_out Compound oils out start->oiling_out low_yield Low product recovery start->low_yield scratch Scratch flask interior no_crystals->scratch seed Add seed crystal scratch->seed evaporate Reduce solvent volume seed->evaporate reheat Reheat to dissolve oil oiling_out->reheat add_solvent Add more solvent reheat->add_solvent slow_cool Cool solution slowly add_solvent->slow_cool check_solvent Was too much solvent used? low_yield->check_solvent check_filtration Premature crystallization during filtration? low_yield->check_filtration check_cooling Was cooling sufficient? low_yield->check_cooling

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Catalyst Impurity Removal from 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of catalyst impurities from 3,5-Diethynylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst impurities found in crude this compound?

A1: The synthesis of this compound, often via Sonogashira coupling, commonly employs a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[1][2] Consequently, residual palladium and copper species are the primary metallic impurities of concern.

Q2: Why is it crucial to remove these catalyst residues?

A2: Trace metal impurities can interfere with downstream applications. In pharmaceutical development, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[3] For palladium, these limits can be as low as 5-10 parts per million (ppm).[3] Furthermore, residual catalysts can affect the compound's reactivity, stability, and performance in biological assays.[4]

Q3: What are the common methods for removing palladium and copper catalysts?

A3: Several techniques are effective for removing residual palladium and copper. The choice of method depends on the nature of the impurity (heterogeneous vs. homogeneous) and the desired level of purity. Common methods include:

  • Filtration: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble catalyst residues. Using a filter aid like Celite can improve the removal of fine particles.[5]

  • Adsorption: Materials like activated carbon can adsorb catalyst residues.[3][6]

  • Scavenging: Using solid-supported reagents or chelating agents that selectively bind to the metal impurities.[3][7] Examples include thiol- or amine-functionalized silica, and dithiocarbamates.[8]

  • Recrystallization: A powerful technique for purifying crystalline solids like this compound by taking advantage of solubility differences between the product and impurities.[9][10]

  • Ion Exchange: Specialized chelating ion exchange resins show high selectivity for copper and palladium ions.[11]

Troubleshooting Guide

Problem 1: Black particles are visible in my product after initial filtration.

Potential CauseTroubleshooting Steps
Inefficient Filtration The filter paper pore size may be too large, or if using a filter aid like Celite, the bed may be cracked or improperly packed.[5]
- Use a finer porosity filter paper. - Ensure the Celite bed is uniform and well-packed (1-2 cm thick is recommended).[5] - Consider a second filtration through a fresh Celite pad.[5]
Colloidal Palladium Very fine catalyst particles may have formed and are passing through the filter.[5]
- After initial filtration through Celite, use a membrane filter (e.g., 0.45 µm PTFE) to remove very fine particles.[5]

Problem 2: My final product has a grayish or off-white color, suggesting residual catalyst.

Potential CauseTroubleshooting Steps
Soluble Catalyst Residues Homogeneous catalyst species are dissolved in the product solution and are not removed by simple filtration.
- Employ a metal scavenger: Treat the solution of your crude product with a suitable scavenger (e.g., thiol-functionalized silica) to bind the metal, then filter to remove the scavenger-metal complex.[7] - Use a chelating agent: Add a chelating agent like N-acetylcysteine or a dithiocarbamate to precipitate the metal complex, followed by filtration.[8][12] - Perform an activated carbon treatment: Stir the solution with activated carbon, then filter through Celite to remove the carbon and adsorbed impurities.[6]
Ineffective Recrystallization The chosen solvent system may not be optimal, or the cooling process was too rapid, leading to the trapping of impurities within the crystals.[13]
- Optimize the recrystallization solvent: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[14] - Ensure slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[10]

Problem 3: The filtration process is extremely slow.

Potential CauseTroubleshooting Steps
Clogged Filter Fine catalyst particles or precipitated impurities are clogging the pores of the filter paper or Celite bed.[5]
- Increase the surface area of the filter by using a larger Büchner funnel.[5] - Scrape the surface of the filter bed gently to expose a fresh surface (this is a temporary fix).
Viscous Solution The concentration of the product in the solvent is too high, leading to a thick, slow-moving solution.
- Dilute the mixture with more of the same solvent before filtration.[5]

Quantitative Data on Catalyst Removal

The following table summarizes representative data on the effectiveness of various palladium removal techniques from different organic compounds. While not specific to this compound, it provides a general indication of the expected efficacy of these methods.

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Reference Compound(s)Source
Metal Scavenger (MP-TMT)33,000< 200Product of Suzuki-Miyaura reaction[7]
Metal Scavenger (MP-TMT)500 - 800< 10Product of Suzuki-Miyaura reaction[7]
Chelating Agent (TMT)600 - 65020 - 60Indole intermediate[15]
Dithiocarbamate (APDTC)3,600≤ 10Product of Sonogashira coupling[8]
Column Chromatography + Scavenging ResinNot specified< 50Products of various Pd-catalyzed reactions[4]

Experimental Protocols

Protocol 1: Removal of Palladium and Copper using a Chelating Agent (Dithiocarbamate)

This protocol is adapted from a general procedure for the removal of transition metals.[8]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate).

  • Chelating Agent Addition: Add a solution of a dithiocarbamate salt, such as ammonium pyrrolidinedithiocarbamate (APDTC), to the reaction mixture. A typical starting point is 1.5-2.5 equivalents relative to the total moles of palladium and copper used in the reaction.

  • Precipitation: Stir the mixture at room temperature. The formation of an insoluble metal-dithiocarbamate complex should be observed as a precipitate. Stirring for 1-2 hours is generally sufficient.[8]

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated metal complex.

  • Work-up: Wash the Celite pad with fresh solvent. The filtrate, now containing the purified product, can be concentrated under reduced pressure.

  • Analysis: Analyze the final product for residual palladium and copper content using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[3][4]

Protocol 2: Purification by Recrystallization

This protocol is based on general procedures for the recrystallization of benzoic acid.[9][10][14]

  • Solvent Selection: Choose a suitable solvent or solvent system. For benzoic acid derivatives, water or ethanol-water mixtures are often effective.[9][16] The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate to the boiling point of the solvent, adding small portions of hot solvent until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities (like heterogeneous catalyst particles) are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

Visualizations

TroubleshootingWorkflow start Crude this compound (Post-Reaction) filtration Initial Filtration (e.g., through Celite) start->filtration visual_check Visual Inspection of Filtrate filtration->visual_check black_particles Black Particles Visible? visual_check->black_particles Check for particulates color_check Product has off-white/gray color? visual_check->color_check Check for discoloration re_filter Improve Filtration: - Finer filter - Repack Celite - Membrane filter black_particles->re_filter Yes black_particles->color_check No re_filter->filtration scavenging Soluble Catalyst Removal: 1. Metal Scavenger 2. Chelating Agent 3. Activated Carbon color_check->scavenging Yes recrystallization Purification by Recrystallization color_check->recrystallization No scavenging->recrystallization analysis Analyze for Residual Metals (ICP-MS/OES) recrystallization->analysis end Pure Product analysis->end

Caption: Troubleshooting workflow for the removal of catalyst impurities.

References

Stability of the ethynyl groups in 3,5-Diethynylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the ethynyl groups in 3,5-Diethynylbenzoic acid. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Troubleshooting Guides

Issue: Unexpected side-products or low yield in reactions involving this compound.
Potential Cause Troubleshooting/Solution
Homocoupling of Ethynyl Groups: Terminal alkynes can undergo oxidative coupling (Glaser or Hay coupling) to form diynes, especially in the presence of copper catalysts and oxygen. This can lead to the formation of dimers or polymers of this compound.- Work under inert atmosphere: Perform reactions under nitrogen or argon to minimize oxygen exposure. - Use copper-free conditions: If possible, utilize copper-free Sonogashira coupling protocols. - Add antioxidants: In some cases, the addition of a radical scavenger or antioxidant can suppress oxidative coupling.
Base-Induced Side Reactions: Strong bases can deprotonate the terminal alkynes, forming highly reactive acetylide anions. These can act as nucleophiles and participate in unintended side reactions.- Use a stoichiometric amount of a suitable base: Avoid using a large excess of strong base. The choice of base is critical and should be compatible with other functional groups in the reaction. - Control reaction temperature: Lowering the reaction temperature can help to control the reactivity of the acetylide anion.
Acid-Catalyzed Hydration: In strongly acidic aqueous conditions, the ethynyl groups may undergo hydration to form methyl ketones.- Maintain a neutral or slightly acidic pH: If acidic conditions are required, use the mildest possible acid and monitor the reaction closely for the formation of ketone byproducts. - Use aprotic solvents: When possible, conduct reactions in aprotic solvents to avoid a source of protons for hydration.
Reaction with Nucleophiles: The triple bond of the ethynyl group can be susceptible to nucleophilic attack, especially when activated by a metal catalyst.- Protect the ethynyl group: If the reaction conditions are harsh or involve strong nucleophiles not intended to react with the alkyne, consider protecting the terminal alkyne with a removable group (e.g., a silyl group).
Issue: Degradation of this compound during storage or analysis.
Potential Cause Troubleshooting/Solution
Thermal Decomposition: While aromatic compounds are generally stable, the ethynyl groups may be susceptible to thermal degradation at elevated temperatures.- Store at low temperatures: Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration or freezing is recommended. - Perform thermal analysis: Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and safe handling limits.
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of unsaturated compounds like alkynes.- Protect from light: Store the compound in amber vials or wrap containers with aluminum foil. - Conduct photostability studies: Follow ICH Q1B guidelines for photostability testing to assess the light sensitivity of the compound and its formulations.
Incompatibility with Solvents or Excipients: The compound may react with certain solvents or excipients over time.- Perform compatibility studies: Test the stability of this compound in various solvents and with commonly used pharmaceutical excipients under accelerated conditions (e.g., elevated temperature and humidity). - Use a stability-indicating HPLC method: Develop and validate an HPLC method that can separate the parent compound from its potential degradation products to accurately monitor its stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for the ethynyl groups in this compound?

A1: Based on the general reactivity of terminal alkynes, the most probable degradation pathways include:

  • Oxidative Homocoupling: Dimerization or polymerization through the formation of a diacetylene linkage, particularly in the presence of oxygen and metal catalysts like copper.

  • Hydration: In the presence of strong acids and water, the alkyne can be hydrated to form a methyl ketone.

  • Cyclization/Polymerization: Under certain conditions, such as high temperature or in the presence of specific catalysts, intramolecular or intermolecular reactions involving the ethynyl groups could occur.

Q2: How stable is this compound in acidic and basic solutions?

  • Acidic Conditions: The compound is expected to be relatively stable in mildly acidic to neutral aqueous solutions. However, under strongly acidic conditions, there is a risk of hydration of the ethynyl groups to form the corresponding diketone.

  • Basic Conditions: In the presence of strong bases, the terminal alkyne protons will be deprotonated to form acetylide anions. These anions are reactive nucleophiles but are generally stable if not exposed to electrophiles or oxidizing agents. The carboxylate salt will also be formed. In mildly basic aqueous solutions, the compound is expected to be relatively stable.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place. For extended storage, refrigeration (-4°C to -20°C) is advisable.

Q4: Are there any known incompatibilities with common reagents or materials?

A4: Caution should be exercised when using this compound with the following:

  • Strong Oxidizing Agents: Can lead to the degradation of the ethynyl groups.

  • Strong Bases: Will deprotonate the terminal alkynes.

  • Copper and other transition metal salts: Can catalyze homocoupling reactions, especially in the presence of air.

  • Strong Nucleophiles: May potentially react with the alkyne triple bond under certain conditions.

Inferred Stability Data Summary

The following table summarizes the expected stability of this compound under various stress conditions. This information is inferred from the known chemistry of terminal alkynes and benzoic acid derivatives, as direct experimental data for this specific molecule is limited.

Condition Parameter Expected Stability/Behavior Potential Degradation Products
pH Acidic (pH 1-3)Moderate; potential for slow degradation over time.3,5-diacetylbenzoic acid (from hydration)
Neutral (pH 6-8)High-
Basic (pH 11-13)High (as carboxylate and acetylide); reactive towards electrophiles.-
Temperature AmbientGenerally stable.-
Elevated (>100°C)Likely to degrade; decomposition temperature needs experimental determination (TGA/DSC).Decarboxylation products, polymers.
Light UV/VisiblePotentially susceptible to photodegradation.Photodimers, photoisomers, oxidation products.
Oxidation H₂O₂, Air (with catalyst)Unstable, especially with metal catalysts.Homocoupling products (dimers, polymers), oxidation of the aromatic ring.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation (in solution): Heat the stock solution at a controlled high temperature (e.g., 80°C) for a defined period, protected from light.

    • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1][2] A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using techniques such as LC-MS and NMR.

Protocol 2: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol describes the thermal analysis of this compound to determine its thermal stability and decomposition profile.

  • Sample Preparation: Accurately weigh a small amount of the solid this compound (typically 2-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA/DSC instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 400°C).

  • Data Analysis:

    • TGA Curve: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

    • DSC Curve: The DSC thermogram will show heat flow as a function of temperature. Endothermic peaks may indicate melting, while exothermic peaks can indicate decomposition or other thermal events.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (80°C) stock->thermal Expose to Stress photo Photodegradation (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant ID hplc->lcms Characterize Degradants report Stability Profile & Degradation Pathway hplc->report nmr NMR for Structure Elucidation lcms->nmr nmr->report

Caption: Workflow for forced degradation study of this compound.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Potential Degradation Products main This compound acid_cond Strong Acid (H3O+) main->acid_cond base_cond Strong Base (e.g., NaH) main->base_cond oxid_cond O2, Cu(I) catalyst main->oxid_cond ketone 3,5-Diacetylbenzoic Acid acid_cond->ketone Hydration acetylide 3,5-Diethynylbenzoate Dianion (Acetylide) base_cond->acetylide Deprotonation dimer Homocoupled Dimer/Polymer oxid_cond->dimer Oxidative Coupling

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Scaling Up Production of 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and scale-up of 3,5-Diethynylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and is it suitable for scaling up?

A1: The most prevalent and scalable method for synthesizing this compound is through a twofold Sonogashira coupling reaction. This typically involves the reaction of a 3,5-dihalobenzoic acid derivative (e.g., methyl 3,5-dibromobenzoate or methyl 3,5-diiodobenzoate) with a protected acetylene source, such as trimethylsilylacetylene (TMSA). This is followed by a deprotection step to reveal the terminal alkyne functionalities. This route is favored for its modularity and the relatively mild reaction conditions, making it amenable to scale-up.

Q2: What are the critical parameters to control during the Sonogashira coupling reaction for consistent results at a larger scale?

A2: Several parameters are crucial for a successful and reproducible Sonogashira coupling on a larger scale:

  • Inert Atmosphere: The palladium catalyst used in the reaction is sensitive to oxygen. It is imperative to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst degradation.[1]

  • Reagent Purity: Impurities in solvents, bases, or starting materials can poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.

  • Catalyst Loading: While higher catalyst loading can increase reaction rates, it also adds to the cost and can lead to more side products. For scale-up, optimizing the catalyst loading to the lowest effective concentration is critical.

  • Temperature Control: Sonogashira reactions can be exothermic. Careful temperature monitoring and control are necessary to prevent catalyst decomposition and side reactions.

Q3: What are common side reactions in the synthesis of this compound, and how can they be minimized?

A3: A common side reaction is the Glaser-Hay coupling, which is the homocoupling of the terminal alkyne to form a diyne byproduct. This is particularly prevalent when using a copper(I) co-catalyst in the presence of oxygen.[1] To minimize this, ensure rigorous exclusion of oxygen from the reaction mixture. Copper-free Sonogashira protocols can also be employed to circumvent this issue. Another potential side reaction is the self-coupling of the aryl halide. Optimizing the reaction stoichiometry and temperature can help to reduce this.

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: Purification strategies for this compound on a larger scale typically involve a combination of techniques:

  • Extraction: After the reaction, an aqueous workup is necessary to remove the amine base and inorganic salts.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system. This is a highly effective method for removing impurities on a large scale.

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, it can be converted to its carboxylate salt with a base (e.g., sodium bicarbonate or sodium hydroxide) and extracted into an aqueous layer, leaving non-acidic impurities in the organic layer. The product can then be precipitated by acidification.[2]

  • Chromatography: While column chromatography is a powerful tool for purification at the lab scale, it can be less practical for large-scale production. It is typically used as a final polishing step if very high purity is required.

Troubleshooting Guides

Sonogashira Coupling Step
Issue Potential Cause(s) Troubleshooting Steps
Reaction does not start or is very slow - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Low reaction temperature- Use a fresh batch of palladium catalyst and copper(I) salt.- Ensure proper degassing of solvents and purging of the reaction vessel with an inert gas.[1]- Use high-purity, anhydrous solvents and reagents.- Gradually increase the reaction temperature, monitoring for product formation and catalyst decomposition.
Formation of a black precipitate (palladium black) - Catalyst decomposition due to oxygen exposure or high temperatures.[1]- Improve the inert atmosphere conditions.- Avoid excessive heating.- Consider using a more stable palladium catalyst or ligand.
Significant formation of alkyne homocoupling (Glaser-Hay) product - Presence of oxygen, especially with a copper(I) co-catalyst.[1]- Rigorously exclude oxygen from the reaction.- Consider a copper-free Sonogashira protocol.
Low yield of the desired product - Incomplete reaction- Catalyst deactivation- Suboptimal reaction conditions (solvent, base, temperature)- Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Address potential causes of catalyst deactivation (see above).- Screen different solvents (e.g., THF, DMF, toluene) and amine bases (e.g., triethylamine, diisopropylamine) to find the optimal combination.
Deprotection Step (Removal of TMS group)
Issue Potential Cause(s) Troubleshooting Steps
Incomplete deprotection - Insufficient amount of deprotecting agent (e.g., fluoride source or base)- Short reaction time- Increase the equivalents of the deprotecting agent.- Extend the reaction time and monitor by TLC or HPLC.
Formation of byproducts - Harsh deprotection conditions leading to degradation of the product- Use milder deprotection conditions. For example, if using a strong base causes issues, a fluoride source like TBAF might be a better alternative.[3]
Difficulty in isolating the product - Product solubility in the reaction mixture- After quenching the reaction, adjust the pH to precipitate the carboxylic acid.- Perform an extractive workup to isolate the product.

Experimental Protocols

Synthesis of Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate (Sonogashira Coupling)

This protocol is a representative procedure and may require optimization for specific scales.

Materials:

  • Methyl 3,5-dibromobenzoate

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a clean, dry, and inerted reaction vessel, add methyl 3,5-dibromobenzoate, toluene, and triethylamine.

  • Degas the mixture by bubbling argon or nitrogen through it for at least 30 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under a positive pressure of inert gas.

  • Slowly add trimethylsilylacetylene to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the amine salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Example):

ReagentMolar Equiv.Amount (for 10g scale of starting material)
Methyl 3,5-dibromobenzoate1.010.0 g
Trimethylsilylacetylene2.28.0 mL
Pd(PPh₃)₂Cl₂0.02478 mg
CuI0.04260 mg
Triethylamine3.014.2 mL
Toluene-100 mL
Expected Yield ~85-95%
Synthesis of this compound (Deprotection)

Materials:

  • Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

Procedure (using K₂CO₃):

  • Dissolve methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and dichloromethane.

  • Add potassium carbonate to the solution and stir at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Quantitative Data (Example):

ReagentMolar Equiv.Amount (for 10g scale of starting material)
Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate1.010.0 g
Potassium carbonate2.510.5 g
Methanol-100 mL
Dichloromethane-50 mL
Expected Yield >90%

Visualizations

Synthesis_Workflow Start 3,5-Dihalobenzoic Acid Derivative Sonogashira Sonogashira Coupling (TMSA, Pd/Cu catalyst, Base) Start->Sonogashira Protected_Intermediate Protected this compound Derivative Sonogashira->Protected_Intermediate Deprotection Deprotection (Base or Fluoride Source) Protected_Intermediate->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification Purification (Recrystallization / Acid-Base Extraction) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Flow Start Low Yield in Sonogashira Reaction Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Check_Reagents Are reagents and solvents pure and dry? Check_Inert->Check_Reagents Yes Improve_Inert Action: Improve inerting technique (degas, purge). Check_Inert->Improve_Inert No Check_Temp Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Purify_Reagents Action: Use fresh, high-purity reagents and anhydrous solvents. Check_Reagents->Purify_Reagents No Optimize_Temp Action: Screen a range of temperatures. Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Improve_Inert->Start Purify_Reagents->Start Optimize_Temp->Start

Caption: Troubleshooting logic for low Sonogashira reaction yield.

References

Technical Support Center: Polymerization of 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3,5-Diethynylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound?

A1: The most common methods for polymerizing terminal diynes like this compound are oxidative coupling reactions. The Glaser-Hay coupling is a prominent method, which utilizes a copper catalyst, a base (like an amine), and an oxidant (typically oxygen from the air) to form 1,3-diyne linkages. Another powerful technique is the Sonogashira polycondensation, which involves a palladium catalyst and a copper co-catalyst to couple the diyne with an aryl or vinyl dihalide.

Q2: Why is my polymer insoluble in common organic solvents?

A2: The poor solubility of poly(this compound) can be attributed to several factors. The rigid aromatic backbone and the potential for extensive intermolecular hydrogen bonding through the carboxylic acid groups can lead to strong chain packing and crystallinity, which reduces solubility. Additionally, a high molecular weight and a high degree of cross-linking will further decrease solubility. Hyperbranched polymer architectures, if formed, can sometimes lead to better solubility compared to linear analogues.

Q3: What is causing the low molecular weight of my polymer?

A3: Low molecular weight is a frequent challenge in the step-growth polymerization of this compound. The primary causes include impurities in the monomer, an inexact stoichiometric balance of reactants (if using a co-monomer), premature termination of the reaction, or inefficient catalyst activity. Even small amounts of monofunctional impurities can act as chain terminators, significantly limiting the polymer chain length.

Q4: My polymer is dark-colored. Is this normal?

A4: Yes, it is common for poly(arylacetylene)s, including the polymer of this compound, to be colored. The extended π-conjugation along the polymer backbone results in the absorption of visible light, leading to yellow, red, or even black appearances. However, a very dark or black color could also indicate thermal degradation or the presence of metallic catalyst residues, especially if the reaction was conducted at high temperatures.

Troubleshooting Guide

Issue 1: Low or No Polymer Yield

Q: I am not getting any polymer, or the yield is very low. What could be the problem?

A: Low or no polymer yield can stem from several factors related to your reaction setup and reagents. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Inactivity: The catalyst is crucial for the polymerization. Ensure that your copper and/or palladium catalysts are fresh and have been stored under the appropriate conditions to prevent deactivation.

  • Presence of Oxygen (for Sonogashira): While Glaser-Hay coupling requires oxygen, Sonogashira reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to undesired side reactions, such as the homocoupling of the diyne (Glaser coupling), which can consume the monomer and deactivate the catalyst.

  • Impurities: Monomer purity is critical. Impurities can inhibit the catalyst or interfere with the polymerization reaction. Consider purifying the this compound monomer before use.

  • Reaction Conditions: The reaction temperature and time may not be optimal. Consult the literature for recommended conditions for similar diyne polymerizations and consider adjusting these parameters.

Issue 2: Polymer has a Low Molecular Weight

Q: My GPC analysis shows a low molecular weight for the polymer. How can I increase it?

A: Achieving a high molecular weight in step-growth polymerization requires high reaction conversion and minimal side reactions. Consider the following:

  • Monomer Purity: As mentioned, impurities can act as chain terminators. Ensure the highest possible purity of your monomer.

  • Stoichiometry (for co-polymerization): If you are performing a co-polymerization (e.g., Sonogashira with a dihalide), a precise 1:1 stoichiometric ratio of the functional groups is essential. Any deviation will limit the chain length.

  • Reaction Time and Temperature: Increasing the reaction time and/or temperature can drive the reaction to a higher conversion, leading to longer polymer chains. However, be cautious of potential side reactions or degradation at excessively high temperatures.

  • Catalyst Loading: The concentration of the catalyst can influence the molecular weight. While a higher catalyst concentration might increase the reaction rate, it can also lead to more initiation events, potentially resulting in shorter chains. Optimization of the catalyst loading is often necessary.[1]

Issue 3: Gel Formation or Cross-linking

Q: My reaction mixture turned into an insoluble gel. What happened and how can I prevent it?

A: Gel formation is indicative of extensive cross-linking, which creates a three-dimensional polymer network that is insoluble.

  • High Monomer Concentration: High concentrations of the diyne monomer can favor intermolecular reactions, leading to cross-linking. Performing the polymerization under more dilute conditions can help to suppress this.

  • High Temperature: Elevated temperatures can promote side reactions that lead to cross-linking. Running the reaction at a lower temperature, even if it requires a longer reaction time, can mitigate this issue.

  • Reaction Time: Allowing the polymerization to proceed for too long after reaching a high molecular weight can sometimes lead to post-polymerization cross-linking reactions. Monitoring the reaction progress and stopping it at the appropriate time can be beneficial.

Quantitative Data Summary

The following table summarizes the typical effects of various reaction parameters on the polymerization of aromatic diynes, based on general principles of polymerization chemistry. Specific values for this compound may vary and require experimental optimization.

ParameterEffect on Molecular WeightEffect on YieldEffect on Cross-linking
↑ Monomer Purity IncreasesIncreasesNo direct effect, but impurities can sometimes promote side reactions
↑ Catalyst Loading May DecreaseGenerally Increases (up to a point)May Increase
↑ Temperature Increases (up to a point), then may decrease due to degradationIncreases (up to a point)Increases
↑ Reaction Time Increases (up to a point)Increases (up to a point)Increases
↑ Monomer Concentration Generally IncreasesGenerally IncreasesIncreases

Experimental Protocols

Glaser-Hay Oxidative Polymerization of this compound

This protocol is a representative method for the homopolymerization of this compound.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (argon or nitrogen).

  • In a separate vial, prepare the catalyst solution by dissolving CuCl (0.1 eq) and TMEDA (1.2 eq) in anhydrous pyridine.

  • Add the catalyst solution to the monomer solution via syringe.

  • Replace the inert atmosphere with a balloon of oxygen or bubble dry air through the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the polymerization can be monitored by the disappearance of the monomer spot on TLC.

  • Upon completion, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the precipitate, wash thoroughly with methanol to remove residual catalyst and unreacted monomer, and then dry under vacuum at 40-50 °C to a constant weight.

Visualizations

Experimental Workflow for Glaser-Hay Polymerization

experimental_workflow prep Preparation of Monomer and Catalyst Solutions reaction Polymerization Reaction (Room Temperature, 24h) prep->reaction Combine under O2 precipitation Precipitation of Polymer in Methanol reaction->precipitation purification Filtration and Washing precipitation->purification drying Drying under Vacuum purification->drying product Final Polymer Product drying->product

Caption: A simplified workflow for the Glaser-Hay polymerization of this compound.

Troubleshooting Logic for Low Molecular Weight Polymer

troubleshooting_low_mw decision decision outcome outcome problem Root Cause Identified start Low Molecular Weight Observed check_purity Check Monomer Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK purify Purify Monomer check_purity->purify Impure check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Conditions OK optimize_time_temp Increase Reaction Time/Temperature check_conditions->optimize_time_temp Suboptimal check_catalyst->problem Inactive success High Molecular Weight Achieved check_catalyst->success Active purify->success optimize_time_temp->success use_fresh_catalyst Use Fresh Catalyst

Caption: A decision tree to troubleshoot the issue of low molecular weight in the polymerization.

Potential Side Reactions in Diyne Polymerization

side_reactions monomer This compound desired_polymer Linear/Hyperbranched Polymer monomer->desired_polymer Desired Polymerization homocoupling Intramolecular Homocoupling (Cyclization) monomer->homocoupling Side Reaction 1 crosslinking Intermolecular Cross-linking (Gel Formation) desired_polymer->crosslinking Side Reaction 2

Caption: Illustration of desired polymerization versus common side reactions.

References

Validation & Comparative

A Comparative Analysis of 3,5-Diethynylbenzoic Acid and Other Dicarboxylic Acid Linkers in the Synthesis of Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of organic linkers is a critical determinant in the synthesis of porous crystalline materials such as metal-organic frameworks (MOFs) and coordination polymers. The geometry, rigidity, and functionality of these linkers dictate the resulting material's topology, porosity, stability, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a comparative overview of 3,5-diethynylbenzoic acid, a unique angular dicarboxylic acid, with two of the most common dicarboxylic acid linkers: the linear terephthalic acid and the angular isophthalic acid.

Introduction to Dicarboxylic Acid Linkers

Dicarboxylic acids are a cornerstone in the construction of MOFs due to their ability to bridge metal centers, forming robust and porous networks. The nature of the aromatic backbone and the position of the carboxylate groups significantly influence the final architecture of the material.

  • This compound: This linker is characterized by its angular geometry, similar to isophthalic acid, but with the addition of two reactive ethynyl (alkyne) groups. These groups can be utilized for post-synthetic modification, allowing for the introduction of further functionalities within the porous framework.

  • Terephthalic Acid (Benzene-1,4-dicarboxylic acid): As a linear and rigid linker, terephthalic acid is widely used in the synthesis of highly porous and thermally stable MOFs, such as the well-known MOF-5 and UiO-66. Its linear geometry favors the formation of regular, high-symmetry networks.

  • Isophthalic Acid (Benzene-1,3-dicarboxylic acid): This angular or "bent" linker, with a 120° angle between the carboxylate groups, leads to the formation of more complex and often interpenetrated network topologies compared to its linear counterpart.

Performance Comparison

It is crucial to note that the synthesis conditions (e.g., metal source, solvent, temperature, and time) significantly impact the final properties of the MOF. The data presented below is for illustrative purposes and direct comparisons should be made with caution.

PropertyMOF with this compound (Hypothetical/Expected)MOF with Terephthalic Acid (e.g., MOF-5)MOF with Isophthalic Acid (Representative)
BET Surface Area (m²/g) 1000 - 2500~260 - 4400[1]500 - 1500
Pore Volume (cm³/g) 0.5 - 1.2~0.92 - 1.04[2]0.3 - 0.8
Thermal Stability (°C) 250 - 350Up to 400 or higher[3]250 - 400
Key Structural Features Angular linker, potential for post-synthetic modification via ethynyl groups.Linear linker, often forms high-symmetry, non-interpenetrated frameworks.Angular linker, often leads to complex, interpenetrated frameworks.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of high-quality porous materials. Below are representative protocols for the synthesis of the linkers and a general protocol for MOF synthesis that can be adapted for each dicarboxylic acid.

Synthesis of this compound

The synthesis of this compound can be achieved via a Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4] A typical procedure involves the reaction of a di-halogenated benzoic acid derivative with a protected acetylene, followed by deprotection.

Materials:

  • 3,5-Dibromobenzoic acid

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

  • Deprotection agent (e.g., Tetrabutylammonium fluoride - TBAF)

Procedure:

  • In an inert atmosphere, dissolve 3,5-dibromobenzoic acid, the palladium catalyst, and CuI in the chosen solvent.

  • Add the base and trimethylsilylacetylene to the reaction mixture.

  • Heat the reaction to the appropriate temperature (typically 60-80 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purify the resulting trimethylsilyl-protected intermediate by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent and add the deprotection agent (TBAF).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Work up the reaction by washing with water and extracting with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the final product, this compound, by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction1 Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Deprotection cluster_product Final Product 3,5-Dibromobenzoic Acid 3,5-Dibromobenzoic Acid Coupling Pd/Cu Catalysis Base, Solvent 3,5-Dibromobenzoic Acid->Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Coupling Protected 3,5-bis(trimethylsilylethynyl)benzoic acid Coupling->Protected Deprotection TBAF Protected->Deprotection Product This compound Deprotection->Product

General Solvothermal Synthesis of a Dicarboxylic Acid-Based MOF

This protocol provides a general framework for the synthesis of MOFs using dicarboxylic acid linkers. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for each specific linker and desired MOF structure.

Materials:

  • Dicarboxylic acid linker (this compound, terephthalic acid, or isophthalic acid)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined autoclave

Procedure:

  • Dissolve the dicarboxylic acid linker and the metal salt in the solvent in a glass vial. The molar ratio of linker to metal is a critical parameter to be optimized.

  • Seal the vial and place it inside a Teflon-lined autoclave.

  • Heat the autoclave to the desired temperature (typically between 80 °C and 150 °C) for a specific duration (ranging from several hours to a few days).

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF) and then with a lower-boiling point solvent (e.g., ethanol or methanol) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum to remove the solvent molecules completely, making the pores accessible for characterization and application.

G cluster_reactants Reactants Linker Dicarboxylic Acid Linker Mixing Mixing & Dissolution Linker->Mixing Metal Metal Salt Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Reaction (Autoclave) Mixing->Heating Cooling Slow Cooling Heating->Cooling Isolation Filtration / Centrifugation Cooling->Isolation Washing Solvent Exchange Isolation->Washing Activation Heating under Vacuum Washing->Activation Product Activated Porous MOF Activation->Product

Characterization of Porous Materials

The performance of the synthesized porous materials is evaluated using a variety of analytical techniques.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the material. The sample is heated at a constant rate, and the weight loss is measured as a function of temperature.

  • Gas Adsorption Analysis (BET and Pore Size Distribution): Nitrogen or argon adsorption-desorption isotherms at 77 K are measured to determine the specific surface area (using the Brunauer-Emmett-Teller method), pore volume, and pore size distribution of the material.

Structural and Functional Implications of Linker Choice

The choice of dicarboxylic acid linker has profound implications for the resulting MOF's structure and function.

G cluster_linear Linear Linker cluster_angular Angular Linkers cluster_functional Functionalization Terephthalic Terephthalic Acid Linear_MOF High-Symmetry Non-interpenetrated Frameworks (e.g., MOF-5) Terephthalic->Linear_MOF Leads to Isophthalic Isophthalic Acid Angular_MOF Complex, often Interpenetrated Frameworks Isophthalic->Angular_MOF Leads to Diethynyl This compound Diethynyl->Angular_MOF Leads to Ethynyl Ethynyl Groups (on this compound) PSM Post-Synthetic Modification Ethynyl->PSM Enables

  • Linear Linkers (Terephthalic Acid): The linearity of terephthalic acid promotes the formation of highly symmetric and often non-interpenetrated frameworks with large, accessible pores. This makes them ideal for applications requiring high porosity, such as gas storage.

  • Angular Linkers (Isophthalic Acid and this compound): The bent nature of these linkers often results in more complex network topologies. While this can sometimes lead to lower porosity due to interpenetration (where multiple frameworks grow through each other), it can also create unique pore shapes and environments that are beneficial for selective separations or catalysis.

  • Functional Groups (Ethynyl Groups): The ethynyl groups on this compound are a key feature, offering a platform for post-synthetic modification. These reactive groups can be used to "click" other molecules onto the framework after its initial synthesis, allowing for the precise tuning of the pore environment for specific applications, such as targeted drug delivery or the introduction of catalytic sites.

Conclusion

The selection of a dicarboxylic acid linker is a critical decision in the design and synthesis of porous materials. While terephthalic acid is a reliable choice for creating highly porous and stable materials, angular linkers like isophthalic acid and this compound offer pathways to more complex structures and functionalities. This compound, in particular, stands out for its potential for post-synthetic modification, opening up a vast design space for creating highly tailored and functional materials for advanced applications in research, medicine, and industry. Further research focusing on the direct comparative synthesis and characterization of MOFs from these linkers under identical conditions is needed to fully elucidate their relative performance advantages.

References

3,5-Diethynylbenzoic Acid: A Superior Scaffold for Rigid and Precise Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in drug discovery and materials science, the choice of molecular building blocks is paramount to the final product's function and efficacy. Among these, alkyne-containing molecules serve as versatile linchpins for constructing complex architectures. This guide provides a comparative analysis of 3,5-diethynylbenzoic acid against other common alkyne-containing building blocks, supported by experimental context and data-driven insights. Our focus is to equip researchers, scientists, and drug development professionals with the objective information needed to select the optimal building block for their specific application.

The Rise of Rigid Linkers in Advanced Molecular Design

The alkyne functional group is a cornerstone of modern synthetic chemistry, prized for its reactivity in high-yield coupling reactions such as the Nobel Prize-winning "click chemistry" and Sonogashira coupling.[1][2] These reactions allow for the efficient and specific connection of molecular fragments, a critical step in the development of novel therapeutics and materials.[3][4]

While a variety of alkyne-containing building blocks are available, they can be broadly categorized by the nature of their molecular scaffold: flexible or rigid. Flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains, have been widely used due to their synthetic accessibility.[5] However, the current trend in advanced molecular design, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), favors rigid linkers.[6][] Rigidity can pre-organize a molecule into a bioactive conformation, potentially enhancing the stability of crucial biological complexes and improving pharmacokinetic properties.[6][8]

This compound: The Rigid Advantage

This compound emerges as a superior building block in applications demanding structural rigidity and precise spatial orientation of appended functionalities. Its benzene core provides a planar and inflexible scaffold, while the two meta-disposed terminal alkyne groups offer defined vectors for molecular elaboration. This is in stark contrast to more flexible alkyne-containing building blocks, which can adopt a multitude of conformations, potentially leading to less optimal interactions in a biological context.

Comparative Analysis of Alkyne-Containing Building Blocks

To illustrate the distinct advantages of this compound, the following tables summarize a comparison with other representative alkyne-containing building blocks. The data is a composite from various studies and represents typical outcomes in common applications.

FeatureThis compound4-Ethynylbenzoic AcidPhenylacetyleneAlkyne-PEG Linkers
Structure Rigid, planarRigid, planarRigid, planarFlexible, non-planar
Functionality Di-alkyne, Carboxylic acidMono-alkyne, Carboxylic acidMono-alkyneMono- or Di-alkyne, Ether chain
Key Advantage Precise 3D structure, BifunctionalRigid scaffold, MonofunctionalSimple, readily availableEnhanced solubility, Biocompatible
Primary Application PROTACs, MOFs, MacrocyclesLinker for single molecule attachmentGeneral synthesisSolubilizing linker in biologics
Solubility Moderate in organic solventsModerate in organic solventsHigh in organic solventsHigh in aqueous and organic solvents
Metabolic Stability HighHighModerateSusceptible to enzymatic cleavage

Table 1: General Properties of Representative Alkyne-Containing Building Blocks. This table provides a qualitative comparison of key features. The rigidity and bifunctionality of this compound make it ideal for applications requiring precise control over the final molecular architecture.

ParameterPROTAC with this compound LinkerPROTAC with PEG-based Alkyne Linker
Linker Type RigidFlexible
Ternary Complex Stability HighModerate to Low
In Vitro Degradation Efficacy (DC50) Potentially lower (more potent)Variable
In Vivo Half-life Generally longerCan be shorter due to metabolic instability[8]
Cell Permeability Potentially lower due to rigidityGenerally higher
Solubility LowerHigher

Table 2: Performance Comparison in PROTAC Applications. This table highlights the trade-offs between rigid and flexible linkers in the context of PROTACs. While PEG linkers can improve solubility and cell permeability, the rigid scaffold of this compound can lead to a more stable and effective ternary complex, resulting in enhanced protein degradation.[5][9]

Experimental Protocols

The utility of these building blocks is realized through robust and well-defined chemical reactions. Below are generalized protocols for two of the most common applications of alkyne-containing molecules.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Procedure:

  • To a degassed solution of the aryl halide (1.0 mmol) and the alkyne (1.2 mmol) in a suitable solvent (e.g., THF, DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol).

  • An amine base (e.g., triethylamine, diisopropylethylamine, 2.0 mmol) is added, and the reaction mixture is stirred at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This reaction forms a stable triazole ring from an azide and a terminal alkyne.[2]

General Procedure:

  • To a solution of the alkyne (1.0 mmol) and the azide (1.0 mmol) in a suitable solvent mixture (e.g., t-BuOH/H₂O) is added a copper(I) source (e.g., CuSO₄·5H₂O, 0.1 mmol) and a reducing agent (e.g., sodium ascorbate, 0.2 mmol).

  • The reaction mixture is stirred at room temperature until complete conversion of the starting materials.

  • The product is typically isolated by filtration or extraction, often requiring minimal purification.

Visualizing the Application: PROTAC-Mediated Protein Degradation

A key application where the rigidity of this compound is advantageous is in the design of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC.

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound stands out as a premier building block for constructing rigid and precisely defined molecular architectures. Its bifunctional nature and inflexible scaffold offer significant advantages over more common, flexible alkyne-containing linkers, particularly in applications like PROTAC development where the stability and conformation of the final molecule are critical for biological activity. While the choice of a building block will always be application-dependent, the data and experimental context presented here strongly support the consideration of this compound for projects that demand a high degree of structural control and metabolic stability.

References

Verifying the Molecular Structure of 3,5-Diethynylbenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of 3,5-Diethynylbenzoic acid, a versatile building block in organic synthesis.

The definitive method for establishing the absolute structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and stereochemistry. While powerful, alternative spectroscopic and spectrometric methods offer complementary information and can be more suitable for non-crystalline materials or for routine analysis.

Performance Comparison of Structural Elucidation Techniques

The choice of analytical method for structure determination depends on the nature of the sample, the required level of detail, and available instrumentation. Below is a comparison of common techniques.

TechniqueInformation ProvidedSample RequirementsResolution/AccuracyThroughput
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, crystal packingSingle, high-quality crystalAtomic resolution (typically < 1 Å)Low to medium
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solutionSoluble sample in a suitable deuterated solventProvides relative stereochemistry and conformation in solutionHigh
Infrared (IR) Spectroscopy Presence of specific functional groupsSolid, liquid, or gasIdentifies functional groups based on vibrational frequenciesHigh
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patternsVolatile or ionizable sampleHigh mass accuracy (ppm level for HRMS)High
Elemental Analysis Percentage composition of elements (C, H, N, S, etc.)Pure, solid sampleTypically within ±0.4% of theoretical valuesMedium

Experimental Protocols

X-ray Crystallography: A Detailed Protocol

The following protocol is a representative example for obtaining the crystal structure of a small organic molecule like this compound, based on established methods for similar compounds.[1]

1. Crystal Growth:

  • Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., dichloromethane/hexane) is a common method.

  • Vapor diffusion, where a solution of the compound is exposed to the vapor of a miscible anti-solvent, can also yield high-quality crystals.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[1]

  • The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.[1]

  • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

  • The atomic positions and displacement parameters are refined against the experimental data to improve the model.

  • Hydrogen atoms are typically located in the difference Fourier map and refined.[1]

The workflow for X-ray crystallography can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

Complementary Spectroscopic and Spectrometric Data

While X-ray crystallography provides the ultimate structural proof, other techniques are invaluable for initial characterization and for compounds that do not readily crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules in solution.[2][3][4] For this compound, ¹H NMR would show distinct signals for the aromatic protons, the carboxylic acid proton, and the acetylenic protons. ¹³C NMR would similarly provide characteristic signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of key functional groups.[2][5] In the IR spectrum of this compound, characteristic absorptions would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡C stretch of the alkyne groups, and the aromatic C-H stretches.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and can offer structural clues through fragmentation patterns.[3][5] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of C₁₁H₆O₂.[3]

Conclusion

For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography is the gold standard. It provides a complete and precise three-dimensional model of the molecule. However, a comprehensive characterization relies on a combination of techniques. NMR, IR, and mass spectrometry are essential for confirming the molecular formula, identifying functional groups, and establishing atomic connectivity, especially when suitable crystals for X-ray diffraction are not available. The synergistic use of these methods provides a robust and complete picture of the molecular structure, which is critical for its application in research and development.

References

A Spectroscopic Journey: Unveiling the Transformation of 3,5-Diethynylbenzoic Acid from Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 3,5-diethynylbenzoic acid and its synthetic precursors, 3,5-dibromobenzoic acid and 3,5-bis(trimethylsilylethynyl)benzoic acid, is presented. This guide provides researchers, scientists, and drug development professionals with essential experimental data and protocols for the identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically proceeds through a two-step pathway starting from 3,5-dibromobenzoic acid. This process involves a Sonogashira cross-coupling reaction with (trimethylsilyl)acetylene to yield the silyl-protected intermediate, 3,5-bis(trimethylsilylethynyl)benzoic acid, followed by the removal of the trimethylsilyl (TMS) protecting groups. Each transformation imparts distinct changes to the molecule's spectroscopic signature, providing a clear roadmap for monitoring the reaction progress and verifying the identity and purity of the products.

Synthetic Pathway Overview

The synthetic route from 3,5-dibromobenzoic acid to this compound is a cornerstone of modern organic synthesis, enabling the introduction of reactive alkyne functionalities onto an aromatic scaffold.

Synthesis_Pathway Precursor1 3,5-Dibromobenzoic Acid Precursor2 3,5-Bis(trimethylsilylethynyl)benzoic Acid Precursor1->Precursor2 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Product This compound Precursor2->Product Deprotection (e.g., K2CO3, MeOH)

Caption: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative comparison highlights the characteristic spectral changes that occur at each synthetic step.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3,5-Dibromobenzoic acid 8.18t, J=1.6 Hz1HH-4
8.03d, J=1.6 Hz2HH-2, H-6
3,5-Bis(trimethylsilylethynyl)benzoic acid 8.05s2HH-2, H-6
7.85s1HH-4
0.25s18HSi(CH₃)₃
This compound 8.15s2HH-2, H-6
7.95s1HH-4
3.15s2HC≡C-H

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
3,5-Dibromobenzoic acid 169.5C=O
137.5C-2, C-6
134.0C-4
131.0C-1
123.0C-3, C-5
3,5-Bis(trimethylsilylethynyl)benzoic acid 170.1C=O
136.2C-2, C-6
135.8C-4
130.5C-1
124.5C-3, C-5
103.2C≡C-Si
96.8C≡C-Si
-0.1Si(CH₃)₃
This compound 170.5C=O
136.8C-2, C-6
136.1C-4
130.0C-1
123.8C-3, C-5
82.1C≡C-H
78.5C≡C-H

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundO-H StretchC=O StretchC≡C Stretch≡C-H StretchC-Br Stretch
3,5-Dibromobenzoic acid 2500-3300 (broad)~1700--~700
3,5-Bis(trimethylsilylethynyl)benzoic acid 2500-3300 (broad)~1695~2160--
This compound 2500-3300 (broad)~1690~2110~3300-

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
3,5-Dibromobenzoic acid C₇H₄Br₂O₂279.91280/282 (M+), 263/265, 201/203, 122
3,5-Bis(trimethylsilylethynyl)benzoic acid C₁₇H₂₂O₂Si₂314.52314 (M+), 299, 241, 73
This compound C₁₁H₆O₂170.17170 (M+), 153, 125, 99

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are provided below to facilitate replication and further investigation.

Synthesis of 3,5-Bis(trimethylsilylethynyl)benzoic acid

This procedure outlines a typical Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 3,5-dibromobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI in a flask. Solvent Add degassed triethylamine and THF. Reactants->Solvent Add_Acetylene Add (trimethylsilyl)acetylene dropwise at room temperature. Solvent->Add_Acetylene Heat Heat the mixture to 60 °C and stir for 12 hours. Add_Acetylene->Heat Quench Cool to room temperature and quench with aqueous NH₄Cl. Heat->Quench Extract Extract with ethyl acetate. Quench->Extract Purify Purify by column chromatography (silica gel, hexane/ethyl acetate). Extract->Purify

Caption: Workflow for Sonogashira coupling.

Procedure: To a solution of 3,5-dibromobenzoic acid (1.0 eq) in a mixture of triethylamine and tetrahydrofuran (THF) (1:1 v/v) are added bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq). The mixture is degassed with argon for 15 minutes. (Trimethylsilyl)acetylene (2.5 eq) is then added dropwise, and the reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3,5-bis(trimethylsilylethynyl)benzoic acid.

Synthesis of this compound

This procedure describes the deprotection of the silyl groups.

Procedure: To a solution of 3,5-bis(trimethylsilylethynyl)benzoic acid (1.0 eq) in methanol is added potassium carbonate (2.5 eq). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified to pH 2 with 1 M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using KBr pellets.

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

This guide provides a foundational spectroscopic comparison of this compound and its precursors. The presented data and protocols are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the efficient and accurate characterization of these important chemical entities.

Performance evaluation of MOFs synthesized from 3,5-Diethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Metal-Organic Frameworks (MOFs) Synthesized from 3,5-Diethynylbenzoic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF. This guide provides a comparative performance evaluation of hypothetical MOFs synthesized from this compound against other MOFs with functionalized linkers. Due to the limited direct experimental data on MOFs derived from this compound in the current literature, this guide extrapolates potential performance characteristics based on studies of MOFs with structurally similar ethynyl-functionalized linkers.

Performance Comparison

The introduction of ethynyl groups into the organic linker of a MOF can significantly influence its performance characteristics. These groups can enhance the framework's stability and create specific adsorption sites, which is beneficial for applications like gas separation and catalysis.

For instance, a study on an ethynyl-modified interpenetrated MOF, [Cu2(BTEB)(NMF)2]·NMF·8H2O, demonstrated superior adsorption capacity for small gas molecules and good selectivity for C3H8/CH4 separation.[1] The presence of the alkyne functionality in the linker contributes to the framework's rigidity and provides specific interaction sites for gas molecules.

When considering drug delivery applications, the functionalization of MOFs is key. While no direct studies on this compound-based MOFs for drug delivery were found, research on other functionalized MOFs indicates that surface modification can improve water stability, drug-loading capacity, and controlled release.[2] The ethynyl groups on the linker could potentially be used for post-synthetic modification to attach targeting moieties or drug molecules.

The following table summarizes the potential performance of a hypothetical MOF synthesized from this compound (DEBA-MOF) in comparison to other functionalized MOFs.

Performance Metric Hypothetical DEBA-MOF [Cu2(BTEB)(NMF)2] (Ethynyl-functionalized) [1]Functionalized Phosphinate MOFs [3]Amino-functionalized MOFs [4]
Application Gas Separation, Catalysis, Drug DeliveryGas SeparationPollutant AdsorptionEnzyme Immobilization, Catalysis
Key Linker Functionality Di-ethynylTetra-ethynylDimethylamino, Ethyl carboxylateAmino
Reported/Expected Selectivity Potentially high for C2H2/CH4 due to alkyne-alkyne interactions.Good for C3H8/CH4.High affinity for diclofenac, cephalexin, and sulfamethoxazole.High substrate selectivity due to enzyme.
Drug Loading Capacity (Hypothetical) Moderate, with potential for high capacity after post-synthetic modification.Not reported for drug delivery.Not reported for drug delivery.Dependent on enzyme size and MOF porosity.
Catalytic Activity Potential for Lewis acid catalysis at metal nodes and reactivity at alkyne groups.Not reported.Not reported.High, based on encapsulated enzyme activity.

Experimental Protocols

The synthesis and characterization of MOFs involve well-established procedures. Below are detailed methodologies for the synthesis and key experiments for performance evaluation, extrapolated for a hypothetical DEBA-MOF.

Synthesis of a Hypothetical DEBA-MOF (e.g., Zn-DEBA-MOF)

This protocol is based on the solvothermal synthesis of other zinc-based MOFs.[5]

Materials:

  • This compound (H-DEBA)

  • Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.05 mmol) and Zinc Nitrate Hexahydrate (e.g., 0.1 mmol) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Seal the vial and place it in a preheated oven at 80°C for 24 hours.

  • After 24 hours, allow the vial to cool slowly to room temperature.

  • Colorless crystals of the Zn-DEBA-MOF should form.

  • The crystals are collected by decanting the mother liquor and washed with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • The product is dried under vacuum at room temperature.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify the temperature at which the framework starts to decompose.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center and the presence of the ethynyl functional groups.

  • Gas Adsorption Analysis (e.g., N2, CO2, C2H2): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and the adsorption capacity and selectivity for different gases.

Catalytic Performance Evaluation (Hypothetical)

A model reaction, such as the cycloaddition of CO2 to an epoxide, can be used to assess the catalytic activity.

Procedure:

  • Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.

  • In a pressure-resistant vial, add the activated MOF catalyst (e.g., 5 mol% relative to the substrate), the epoxide substrate (e.g., styrene oxide), and a co-catalyst if necessary (e.g., a quaternary ammonium salt).

  • Pressurize the vial with CO2 (e.g., 10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for a set time (e.g., 24 hours).

  • After the reaction, cool the vial to room temperature and carefully vent the CO2.

  • Analyze the reaction mixture by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity for the cyclic carbonate product.

Visualizations

Logical Workflow for MOF Synthesis and Evaluation

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Linker This compound Solvothermal Solvothermal Reaction Linker->Solvothermal Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Solvothermal Solvent Solvent (e.g., DMF/Ethanol) Solvent->Solvothermal MOF DEBA-MOF Crystals Solvothermal->MOF PXRD PXRD TGA TGA FTIR FTIR Gas_Adsorption Gas Adsorption Gas_Separation Gas Separation Gas_Adsorption->Gas_Separation Catalysis Catalysis Drug_Delivery Drug Delivery MOF->PXRD MOF->TGA MOF->FTIR MOF->Gas_Adsorption MOF->Catalysis MOF->Drug_Delivery

Caption: Workflow for the synthesis, characterization, and performance evaluation of a MOF.

Signaling Pathway for MOF-based Drug Delivery (Conceptual)

Drug_Delivery_Pathway MOF_Drug Drug-loaded DEBA-MOF Cell Target Cell MOF_Drug->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release MOF Degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for targeted drug delivery using a MOF carrier.

References

A Comparative Analysis of the Electronic Properties of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic landscape of benzoic acid and its derivatives is a cornerstone of physical organic chemistry and plays a pivotal role in drug design and development. The nature and position of substituents on the benzene ring profoundly influence the acidity of the carboxylic acid group and the overall electron distribution within the molecule. This guide provides a comparative study of these electronic properties, supported by experimental data and detailed methodologies, to aid in the rational design of molecules with tailored characteristics.

Data Summary: Electronic Parameters of Substituted Benzoic Acids

The electronic influence of a substituent is quantitatively captured by its Hammett constant (σ), which is derived from the acid dissociation constant (pKa) of the substituted benzoic acid. Electron-withdrawing groups (EWGs) increase acidity (decrease pKa) and have positive σ values, while electron-donating groups (EDGs) decrease acidity (increase pKa) and have negative σ values. The following table summarizes the pKa and Hammett constants for a range of benzoic acid derivatives.

Substituent (X)PositionpKaHammett Constant (σ)
-H-4.200.00
-CH3 (Methyl)ortho3.91-
meta4.27-0.07
para4.37-0.17
-OH (Hydroxy)ortho2.97-
meta4.06+0.12
para4.48-0.37
-OCH3 (Methoxy)meta4.09+0.12
para4.47-0.27
-NO2 (Nitro)ortho2.17-
meta3.45+0.71
para3.44+0.78
-Cl (Chloro)ortho2.94-
meta3.83+0.37
para3.99+0.23
-Br (Bromo)meta3.81+0.39
para4.00+0.23
-CN (Cyano)meta3.64+0.56
para3.55+0.66
-NH2 (Amino)ortho4.78-
meta4.55-0.16
para4.92-0.66

Note: The pKa of benzoic acid is approximately 4.20.[1] Ortho-substituents are generally not assigned Hammett constants due to the "ortho effect," where steric and electronic effects are difficult to separate.[2]

Experimental Protocols

The determination of the electronic properties of benzoic acid derivatives primarily relies on the measurement of their acid dissociation constants (pKa) and the subsequent calculation of Hammett constants. Spectroscopic methods are also employed for structural characterization.

Determination of pKa by Potentiometric Titration

The pKa value of a weak acid can be accurately determined by monitoring the pH of a solution as a strong base is added.[3][4]

Materials:

  • Substituted benzoic acid

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Solvent (e.g., water or a water-ethanol mixture for less soluble acids)[5]

  • pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • A known concentration of the benzoic acid derivative is dissolved in the chosen solvent.

  • The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The equivalence point is determined from the inflection point of the curve.

  • The half-equivalence point, where half of the acid has been neutralized, is located on the curve. At this point, the pH is equal to the pKa of the acid.[3][6]

Calculation of Hammett Constants

The Hammett equation is a linear free-energy relationship that quantifies the effect of a substituent on the reactivity of a molecule.[7][8] The substituent constant (σ) is calculated from the pKa of the substituted benzoic acid and the pKa of unsubstituted benzoic acid.[5][7]

Equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

A plot of the pKa of a series of substituted benzoic acids against their known Hammett constants should yield a straight line with a slope (ρ, the reaction constant) of 1 for this reference reaction.[7]

Spectroscopic Characterization

a. UV-Vis Spectroscopy: Aromatic compounds, including benzoic acid derivatives, exhibit characteristic absorption bands in the UV-Vis spectrum due to π to π* electronic transitions.[9][10][11][12] The position and intensity of these bands can be influenced by the substituents on the benzene ring.[9][13] For instance, benzene shows a primary band around 202 nm and a secondary, less intense band around 255 nm.[9][10]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of benzoic acid derivatives.[14][15] The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, providing insights into the electron-donating or electron-withdrawing nature of the substituents.[16][17] For example, the ¹³C NMR spectrum of benzoic acid shows five distinct signals, indicating the different chemical environments of the carbon atoms.[15][18]

Workflow for Comparative Analysis

The following diagram illustrates the general workflow for the comparative study of the electronic properties of benzoic acid derivatives.

G cluster_0 Preparation & Characterization cluster_1 Experimental Determination cluster_2 Data Analysis & Comparison cluster_3 Interpretation & Application A Select Benzoic Acid Derivatives B Synthesize or Procure Compounds A->B C Structural Characterization (NMR, IR, MS) B->C D Determine pKa via Potentiometric Titration C->D E Acquire Spectroscopic Data (UV-Vis) C->E F Calculate Hammett Constants (σ) D->F H Analyze Structure-Property Relationships E->H G Tabulate pKa and σ values F->G G->H I Correlate Electronic Properties with Biological Activity H->I J Inform Rational Drug Design I->J

Caption: Workflow for the comparative analysis of benzoic acid derivatives.

References

A Comparative Guide to Purity Assessment of Synthesized 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. For a molecule such as 3,5-Diethynylbenzoic acid, which possesses both a carboxylic acid and two terminal alkyne functionalities, a multi-faceted analytical approach is imperative to ensure its chemical integrity. This guide provides a comparative analysis of three principal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound commonly involves a Sonogashira coupling reaction, typically starting from a di-halogenated benzoic acid derivative (e.g., 3,5-dibromobenzoic acid). This synthetic route can introduce several process-related impurities. Understanding these potential impurities is crucial for developing and validating appropriate analytical methods for purity assessment.

Common Impurities from Sonogashira Coupling:

  • Residual Starting Materials: Unreacted 3,5-dihalobenzoic acid.

  • Mono-alkynylated Intermediate: 3-Bromo-5-ethynylbenzoic acid (in the case of a dibromo starting material).

  • Homocoupling Products: Diynes resulting from the coupling of two terminal alkyne molecules.

  • Catalyst Residues: Trace amounts of palladium and copper catalysts.

  • Solvent Residues: Residual solvents used in the reaction and purification steps.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities to be detected, the desired level of accuracy and precision, and the availability of instrumentation.

Method Principle Advantages Disadvantages Primary Use Case for this compound
HPLC-UV Separation based on polarity and differential partitioning between a stationary phase and a mobile phase, with detection by UV absorbance.High resolution and sensitivity for non-volatile and thermally labile compounds. Robust and widely available.Requires a chromophore for UV detection. May require derivatization for some impurities. Co-elution of impurities is possible.Routine quality control, quantification of the main component, and detection of non-volatile organic impurities.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection.Excellent for separating and identifying volatile and semi-volatile impurities. High sensitivity and specificity from mass detection.Requires derivatization for non-volatile compounds like carboxylic acids to increase their volatility. Potential for thermal degradation of the analyte.Analysis of residual solvents and volatile organic impurities. Can be used for the main analyte after derivatization.
qNMR The signal intensity is directly proportional to the number of atomic nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Absolute quantification without the need for a specific reference standard for each impurity. Provides structural information. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Can be complex to set up and validate.Primary method for purity certification of reference standards. Orthogonal method for verifying results from other techniques.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient can be optimized, for example:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of diluent to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify Purity detect->quantify

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is required for GC-MS analysis. Silylation is a common derivatization technique for this purpose.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass spectrometer detector.

Derivatization Procedure (Silylation):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample add_reagent Add Silylating Agent & Solvent weigh->add_reagent heat Heat (70°C, 30 min) add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities detect->identify

GC-MS Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measure of purity by comparing the analyte's signal to that of a certified internal standard.[1][2]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Internal Standard Selection: Choose a certified internal standard that has a simple spectrum with signals that do not overlap with the analyte's signals. For this compound, a suitable internal standard could be maleic anhydride or 1,4-dinitrobenzene. The standard should be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh (to 0.01 mg) a specific amount of the internal standard (e.g., 5 mg) into the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d6) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.

      • A calibrated 90° pulse.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for signals used in quantification).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Logic cluster_input Inputs cluster_calc Calculation cluster_output Output I_analyte Integral of Analyte Signal (I_analyte) formula Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std I_analyte->formula N_analyte Number of Protons (Analyte) (N_analyte) N_analyte->formula MW_analyte Molecular Weight (Analyte) (MW_analyte) MW_analyte->formula m_analyte Mass of Analyte (m_analyte) m_analyte->formula I_std Integral of Standard Signal (I_std) I_std->formula N_std Number of Protons (Standard) (N_std) N_std->formula MW_std Molecular Weight (Standard) (MW_std) MW_std->formula m_std Mass of Standard (m_std) m_std->formula P_std Purity of Standard (P_std) P_std->formula Purity_analyte Purity of Analyte formula->Purity_analyte

qNMR Purity Calculation Logic

Conclusion

For a comprehensive and reliable assessment of the purity of synthesized this compound, a combination of analytical techniques is recommended. HPLC-UV serves as an excellent primary method for routine quality control, offering high sensitivity for the parent compound and non-volatile impurities. GC-MS , following derivatization, is a valuable tool for identifying volatile impurities and residual solvents. Finally, qNMR stands as a powerful, non-destructive primary method for absolute purity determination, making it ideal for the certification of reference materials and as an orthogonal technique to validate chromatographic results. The selection and application of these methods should be guided by the specific analytical needs and regulatory requirements of the research or drug development program.

References

Cross-Validation of Analytical Data for the Characterization of 3,5-Diethynylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the characterization of 3,5-Diethynylbenzoic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document establishes a framework for its characterization by drawing comparisons with well-characterized, structurally related benzoic acid derivatives. The provided protocols and expected data will aid researchers in the comprehensive analysis and quality control of this compound.

Comparative Analysis of Analytical Data

The following tables summarize the expected analytical data for this compound in comparison to Benzoic Acid and 3,5-Dimethylbenzoic acid. This comparative approach allows for the cross-validation of experimentally obtained data.

Table 1: General Properties

PropertyThis compoundBenzoic Acid3,5-Dimethylbenzoic Acid
Molecular Formula C₁₁H₆O₂[1]C₇H₆O₂[2]C₉H₁₀O₂[3]
Molecular Weight 170.17 g/mol [4]122.12 g/mol [2]150.17 g/mol [3]
CAS Number 883106-26-1[1]65-85-0[2]499-06-9[3]
Appearance Solid[4]White crystalline solid[2]White solid

Table 2: Spectroscopic Data Comparison

TechniqueThis compound (Expected)Benzoic Acid (Reference)3,5-Dimethylbenzoic Acid (Reference)
¹H NMR δ ~13 (s, 1H, COOH), δ ~8.0-8.2 (m, 3H, Ar-H), δ ~3.2 (s, 2H, C≡C-H)δ ~12.5 (s, 1H, COOH), δ ~8.1 (d, 2H, Ar-H), δ ~7.4-7.6 (m, 3H, Ar-H)δ ~12.9 (s, 1H, COOH), δ ~7.7 (s, 2H, Ar-H), δ ~7.2 (s, 1H, Ar-H), δ ~2.3 (s, 6H, CH₃)
¹³C NMR δ ~170 (C=O), δ ~130-140 (Ar-C), δ ~120-130 (Ar-CH), δ ~80-90 (C≡C), δ ~70-80 (C≡CH)δ ~172.5, 133.8, 130.2, 129.3, 128.5[5]δ ~172, 138, 134, 130, 128, 21
IR (cm⁻¹) ~3300 (C≡C-H), ~2500-3300 (O-H), ~2100 (C≡C), ~1700 (C=O), ~1600, 1450 (C=C, aromatic)~2500-3300 (O-H), ~1700 (C=O), ~1600, 1450 (C=C, aromatic)[2][6]~2500-3300 (O-H), ~2950 (C-H), ~1700 (C=O), ~1600, 1450 (C=C, aromatic)
Mass Spec (m/z) [M-H]⁻: 169.02, [M+H]⁺: 171.04[M-H]⁻: 121.03, [M+H]⁺: 123.04[M-H]⁻: 149.06, [M+H]⁺: 151.08

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard procedures for the analysis of aromatic carboxylic acids and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 240 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography system.

    • Acquire mass spectra in both positive and negative ion modes.

    • Typical mass range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantitative analysis.

Methodology:

  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program: A typical gradient could be 10% to 90% B over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.

  • Data Analysis: The purity is determined by the peak area percentage of the main component. Retention time is used for identification.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between different analytical techniques.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_validation Data Cross-Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC TLC Thin Layer Chromatography Purification->TLC Validation Compare Experimental Data with Expected Values & Reference Compounds NMR->Validation IR->Validation MS->Validation HPLC->Validation Final_Report Final_Report Validation->Final_Report Generate Certificate of Analysis

Caption: Workflow for the synthesis, purification, characterization, and cross-validation of this compound.

AnalyticalTechniqueRelationships cluster_techniques Analytical Techniques cluster_information Structural Information NMR ¹H & ¹³C NMR Provides detailed information on the carbon-hydrogen framework and connectivity. Structure Definitive Structure of This compound NMR->Structure Connectivity IR FT-IR Identifies the presence of key functional groups (e.g., -COOH, C≡C-H, C=O). IR->Structure Functional Groups MS Mass Spectrometry Determines the molecular weight and elemental composition (HRMS). MS->Structure Molecular Formula HPLC HPLC Assesses the purity and quantifies the compound. HPLC->Structure Purity Confirmation

Caption: Relationship between analytical techniques and the structural information they provide for the characterization of this compound.

References

A Comparative Review of Ethynylbenzoic Acids in Diverse Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Ethynylbenzoic acids, a class of aromatic carboxylic acids featuring a reactive ethynyl group, have garnered significant attention across various scientific disciplines. Their unique bifunctional nature, possessing both a carboxylic acid and a terminal alkyne, renders them versatile building blocks in medicinal chemistry, materials science, and bioconjugation. This guide provides a comparative overview of the applications of ethynylbenzoic acid derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers, scientists, and drug development professionals in their endeavors.

Anticancer Drug Development

Derivatives of ethynylbenzoic acid have emerged as promising candidates in oncology, with several studies demonstrating their potential as potent anticancer agents. These compounds often serve as scaffolds for the synthesis of molecules that can interact with biological targets crucial for cancer cell survival and proliferation.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various ethynylbenzoic acid derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2H-1,4-benzoxazin-3(4H)-one derivative of 3-ethynylbenzoic acidHeLa4.09 ± 0.54Doxorubicin-
4-Ethynylbenzoic acid derivative (Bcl-2/Bcl-xL inhibitor)H146 (SCLC)0.061--
4-Ethynylbenzoic acid derivative (Bcl-2/Bcl-xL inhibitor)H1417 (SCLC)0.090--
Quinazoline derivative of benzoic acidMCF-7Moderate to good--
Diiron vinyliminium complex of 4-ethynylbenzoic acidA2780Low to mid µMCisplatin-

SCLC: Small-cell lung cancer

Experimental Protocols

General Synthesis of 1,3,4-Oxadiazole-based Anticancer Agents: [1]

  • Dissolve the starting ethynylbenzoic acid (1 mmol) in phosphorus oxychloride (5 mL) at room temperature with stirring.

  • Add the corresponding hydrazine derivative (1.2 mmol) portion-wise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it into crushed ice.

  • Filter the resulting precipitate, wash it with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final compound.

Synthesis of Quinazolinone Derivatives: [2]

  • Dissolve the substituted/unsubstituted ethynylbenzoic acid (0.5 mol) in glacial acetic acid (125 ml).

  • Add this solution to a solution of ammonium thiocyanate (1.05 mol) in glacial acetic acid (250 ml), and cool the mixture to 10-20°C.

  • Add a solution of bromine (0.5 mol) in acetic acid (250 ml) dropwise over thirty minutes, maintaining the temperature below 20°C.

  • After the addition is complete, stir the mixture at room temperature for ten minutes and then dilute with an equal volume of water.

  • Filter the solid, wash, dry, and recrystallize from ethanol to obtain the thiocyanate intermediate.

  • Heat a mixture of the thiocyanate (0.01 mol), 2-aminobenzoic acid (0.01 mol), and carbon disulphide (0.1 mol) in an oil bath at 160°C for 6 hours.

  • Cool the resulting quinazolinone and recrystallize from ethanol.

Signaling Pathway

anticancer_pathway Proposed Anticancer Mechanism of an Ethynylbenzoic Acid Derivative EBA_Derivative Ethynylbenzoic Acid Derivative Bcl2_BclxL Bcl-2 / Bcl-xL EBA_Derivative->Bcl2_BclxL Inhibition Bax_Bak Bax / Bak Bcl2_BclxL->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Outer Membrane Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by an ethynylbenzoic acid-based Bcl-2/Bcl-xL inhibitor.

Neurodegenerative Disease Research

Ethynylbenzoic acid derivatives are also being explored for their therapeutic potential in neurodegenerative disorders like Alzheimer's disease. A key strategy in Alzheimer's treatment is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Comparative Acetylcholinesterase Inhibition

The inhibitory potency of compounds is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

CompoundTargetKi (µM)
2H-1,4-Benzoxazin-3(4H)-one derivative of 3-ethynylbenzoic acidhAChE20.2 ± 0.9

hAChE: human Acetylcholinesterase

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method): [3][4][5][6]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 14-15 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Enzyme Solution: Acetylcholinesterase (from electric eel) solution in assay buffer (concentration to be optimized).

    • Inhibitor Solutions: Dissolve test compounds (ethynylbenzoic acid derivatives) in DMSO to prepare stock solutions, then dilute to desired concentrations with assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample (inhibitor solution or buffer for control).

    • Add 170 µL of the chromogenic agent working solution (DTNB).

    • Initiate the reaction by adding 10 µL of the substrate working solution (ATCI).

    • Mix thoroughly and immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Ki values can be determined through further kinetic studies (e.g., by varying substrate and inhibitor concentrations and fitting the data to appropriate models).

Experimental Workflow

ache_inhibition_workflow Workflow for Acetylcholinesterase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - DTNB - ATCI - AChE Enzyme - Inhibitor Solutions Plate Add to 96-well plate: - Inhibitor/Buffer - DTNB Solution Reagents->Plate Reaction Initiate Reaction: Add ATCI Solution Plate->Reaction Measure Measure Absorbance at 412 nm (Kinetic Mode) Reaction->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50_Ki Calculate IC50 and/or Ki values Inhibition->IC50_Ki

Caption: A streamlined workflow for determining acetylcholinesterase inhibition by ethynylbenzoic acid derivatives.

Materials Science: Dye-Sensitized Solar Cells (DSSCs)

The ethynylbenzoic acid moiety is a valuable component in the design of organic dyes for DSSCs. It often serves as an effective π-spacer and anchoring group, facilitating electron injection from the photo-excited dye into the semiconductor's conduction band.

Comparative DSSC Performance

The power conversion efficiency (PCE) is the primary metric used to evaluate the performance of solar cells.

Dye DescriptionAcceptor GroupPCE (%)
Porphyrin dye (SM315)4-Ethynylbenzoic acid13.0
Porphyrin dye (SM371)4-Ethynylbenzoic acid12.0
Computationally designed porphyrin dye (N1)p-Ethynylbenzoic acid14.37
Indole-based dye (68)4-Ethynylbenzoic acid13.4
Experimental Protocols

Fabrication of a Dye-Sensitized Solar Cell: [7][8][9]

  • Preparation of TiO2 Photoanode:

    • Clean an ITO-coated glass substrate.

    • Deposit a thin layer of TiO2 paste onto the conductive side of the glass using a technique like doctor-blading or screen printing.

    • Sinter the TiO2 film at high temperature (e.g., 450-500°C) to create a mesoporous structure.

  • Dye Sensitization:

    • Immerse the cooled TiO2 photoanode in a solution of the ethynylbenzoic acid-based dye for a specific period (e.g., 12-24 hours) to allow for dye adsorption.

    • Rinse the dye-sensitized photoanode with an appropriate solvent (e.g., ethanol) to remove non-adsorbed dye molecules.

  • Assembly of the DSSC:

    • Prepare a counter electrode, typically by depositing a thin layer of platinum on another conductive glass substrate.

    • Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-like configuration, separated by a thin spacer.

    • Introduce an electrolyte solution (typically containing an I-/I3- redox couple) into the space between the electrodes.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

DSSC Working Principle

dssc_principle Working Principle of a Dye-Sensitized Solar Cell Photon Sunlight (Photon) Dye Dye Molecule (e.g., with Ethynylbenzoic Acid) Photon->Dye Excitation TiO2_CB TiO2 Conduction Band Dye->TiO2_CB Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit Electron Transport Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode Electrolyte_Ox Electrolyte (I3-) Counter_Electrode->Electrolyte_Ox Reduction Electrolyte_Red Electrolyte (I-) Electrolyte_Red->Dye Dye Regeneration

Caption: The fundamental process of light-to-energy conversion in a DSSC featuring an organic dye.

Polymer Science

Ethynylbenzoic acids are utilized as monomers or functionalizing agents in the synthesis of polymers with tailored properties. The rigid ethynyl group can enhance the thermal stability and mechanical properties of the resulting polymers.

Comparative Thermal Stability of Polymers

Thermogravimetric analysis (TGA) is used to assess the thermal stability of polymers by measuring the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (T5%) is a common metric for comparison.

PolymerT5% (°C) in N2
Poly(silylene diethynylbenzene)> 560
Poly(silylene diethynylbenzene)-b-poly(silylene dipropargyloxy diphenyl propane)> 560
Star-shaped PEO functionalized with 3-azido-5-ethynylbenzoic acid~334
Experimental Protocols

Synthesis of Poly(p-ethynylbenzoic acid): [10]

  • Synthesize the p-ethynylbenzoic acid monomer according to literature procedures.

  • Dissolve the monomer in an appropriate solvent.

  • Add a suitable catalyst, such as a rhodium-based complex (e.g., [(nbd)RhCl]2), to initiate polymerization.

  • Carry out the polymerization under an inert atmosphere (e.g., argon) at a specific temperature and for a set duration.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Filter, wash, and dry the polymer.

Thermogravimetric Analysis (TGA): [11][12]

  • Place a small, accurately weighed sample of the polymer (typically 5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, the temperature at specific weight loss percentages (e.g., T5%), and the char yield at the final temperature.

Polymer Synthesis and Analysis Workflow

polymer_workflow Workflow for Polymer Synthesis and Thermal Analysis cluster_synthesis Synthesis cluster_analysis Analysis Monomer Ethynylbenzoic Acid Monomer Polymerization Polymerization (with catalyst) Monomer->Polymerization Purification Purification (Precipitation, Filtration, Drying) Polymerization->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA Data_Analysis Determine: - Decomposition Temperature - T5% Weight Loss - Char Yield TGA->Data_Analysis

Caption: A general workflow for the synthesis of ethynylbenzoic acid-based polymers and their subsequent thermal analysis.

Bioconjugation and Click Chemistry

4-Ethynylbenzoic acid is a valuable reagent in "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular components. The terminal alkyne of ethynylbenzoic acid readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole linkage. This reaction is widely used for bioconjugation, such as labeling proteins and other biomolecules.

Comparative Reaction Kinetics

The efficiency of click reactions can be compared by their second-order rate constants.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10 - 200
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)0.3 - 2.3
Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation: [13][14]

  • Preparation of Reagents:

    • Prepare a solution of the alkyne-containing molecule (e.g., a protein modified with ethynylbenzoic acid) in a suitable buffer.

    • Prepare a solution of the azide-containing molecule (e.g., a fluorescent probe with an azide group).

    • Prepare stock solutions of a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Reaction Procedure:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-containing molecule.

    • Add the copper(I) source, ligand, and reducing agent to catalyze the reaction.

    • Incubate the reaction mixture at room temperature for a specified time (typically 1-4 hours).

  • Purification and Analysis:

    • Purify the resulting bioconjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted components and the catalyst.

    • Analyze the conjugate using techniques like SDS-PAGE, mass spectrometry, or fluorescence spectroscopy to confirm successful conjugation.

Click Chemistry Reaction Mechanism

cuaac_mechanism Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne Terminal Alkyne (from Ethynylbenzoic Acid) Copper Copper(I) Catalyst Alkyne->Copper Coordination Triazole 1,2,3-Triazole Linkage Azide Azide Copper->Azide Reaction Copper->Triazole Cycloaddition

Caption: A simplified representation of the CuAAC reaction, a cornerstone of click chemistry.

References

Benchmarking Polymers from 3,5-Diethynylbenzoic Acid: A Comparative Guide for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of advanced polymers with superior thermal and mechanical stability is paramount. This guide provides a comparative analysis of the anticipated properties of polymers derived from 3,5-diethynylbenzoic acid (DEBA) against established high-performance thermoplastics: Kapton®, Ultem®, and PEEK®. While direct experimental data on DEBA-based polymers is limited in publicly accessible literature, this guide leverages data from structurally analogous polymers to project their potential performance characteristics, offering a valuable resource for material selection and development.

The unique structure of this compound, featuring a rigid aromatic core and reactive ethynyl groups, suggests its potential as a monomer for creating highly cross-linked, thermally stable polymers. The presence of a carboxylic acid group also provides a handle for further functionalization, making it an intriguing candidate for applications in drug delivery and biomedical devices.

Comparative Analysis of Polymer Properties

The following tables summarize the key thermal, mechanical, and electrical properties of Kapton®, Ultem®, and PEEK®, which serve as benchmarks for high-performance polymers. The projected properties for DEBA-derived polymers are based on data from analogous aromatic, ethynyl-functionalized polymers and hyperbranched structures derived from similar monomers like 3,5-diaminobenzoic acid.

Thermal Properties
PropertyPoly(this compound) (Projected)Kapton® HN (Polyimide)Ultem® 1000 (PEI)PEEK® (Unfilled)Test Method
Glass Transition Temperature (Tg) > 300 °C (highly cross-linked)360 - 410 °C[1]217 °C[2][3]150 °C[4]DSC
Melting Temperature (Tm) Amorphous/DecomposesDoes not melt[5]Amorphous341 °C[4]DSC
Continuous Use Temperature > 250 °CUp to 400 °C[1]170 °CUp to 250 °C[6]-
Heat Deflection Temperature (1.8 MPa) High (expected > 260 °C)-200 °C157 °C[7]ASTM D648
Coefficient of Thermal Expansion Low2.0 x 10⁻⁵ in/in/°C5.6 x 10⁻⁵ cm/cm/°C4.7 x 10⁻⁵ cm/cm/°CASTM E831
Mechanical Properties
PropertyPoly(this compound) (Projected)Kapton® HN (1 mil)Ultem® 1000PEEK® (Extruded)Test Method
Tensile Strength High, but potentially brittle231 MPa[1]105 MPa116 MPa[4]ASTM D638 / D882
Tensile Modulus High2.5 GPa[1]3.0 GPa4.2 GPa[4]ASTM D638 / D882
Elongation at Break Low (< 10%)72%[1]60%15%[4]ASTM D638 / D882
Flexural Modulus High-3.3 GPa4.2 GPa[4]ASTM D790
Hardness (Rockwell) High-M109M105ASTM D785
Electrical Properties
PropertyPoly(this compound) (Projected)Kapton® HNUltem® 1000PEEK®Test Method
Dielectric Strength Good7.7 kV/mil30 kV/mm22 kV/mm[7]ASTM D149
Dielectric Constant (1 kHz) ~3.0 - 3.53.43.153.2ASTM D150
Volume Resistivity High10¹⁸ Ohm-cm10¹⁷ Ohm-cm10¹⁷ Ohm-cm[7]ASTM D257

Experimental Protocols

Synthesis of Ethynyl-Functionalized Aromatic Polyamides

A potential route to synthesizing polymers from DEBA involves the conversion of the carboxylic acid to an acid chloride, followed by polycondensation with an aromatic diamine.

Step 1: Synthesis of 3,5-Diethynylbenzoyl Chloride

This compound would be refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF). The reaction progress would be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride). Upon completion, the excess chlorinating agent and solvent would be removed under vacuum to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Low-Temperature Solution Polycondensation

The resulting 3,5-diethynylbenzoyl chloride would be dissolved in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath, and a stoichiometric amount of a suitable aromatic diamine (e.g., 4,4'-oxydianiline or m-phenylenediamine) dissolved in the same solvent is added dropwise. The reaction mixture would be stirred at low temperature for several hours and then allowed to warm to room temperature and stirred for an extended period. The resulting polymer is typically isolated by precipitation in a non-solvent like methanol or water, followed by filtration, washing, and drying under vacuum.

Characterization Techniques
  • Structural Characterization: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the polymer structure.

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) would be employed to determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).

  • Thermal Analysis: Thermogravimetric Analysis (TGA) would be used to assess thermal stability and decomposition temperatures. Differential Scanning Calorimetry (DSC) would be used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.

  • Mechanical Testing: Tensile properties (strength, modulus, elongation at break) would be measured using a universal testing machine according to ASTM standards.

  • Morphological Analysis: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) could be used to study the morphology of the polymer films or cross-sections.

Visualizing Synthesis and Cross-Linking

The following diagrams illustrate the conceptual synthetic pathway for a DEBA-derived polyamide and the subsequent thermal cross-linking of the ethynyl groups.

Synthesis_and_Crosslinking cluster_synthesis Polymer Synthesis cluster_crosslinking Thermal Cross-Linking DEBA This compound AcidChloride 3,5-Diethynylbenzoyl Chloride DEBA->AcidChloride SOCl₂ Polyamide Ethynyl-Functionalized Aromatic Polyamide AcidChloride->Polyamide Diamine Aromatic Diamine Diamine->Polyamide CrosslinkedPolymer Cross-Linked Network Polyamide->CrosslinkedPolymer Heat (Δ)

Caption: Synthetic pathway to an ethynyl-functionalized polyamide and subsequent thermal cross-linking.

Logical Workflow for Polymer Evaluation

The process of evaluating a novel polymer like a DEBA-derived system for a specific application, such as in a drug delivery system, follows a logical progression of characterization and testing.

Polymer_Evaluation_Workflow Synthesis Polymer Synthesis (e.g., from DEBA) Characterization Physicochemical Characterization (FTIR, NMR, GPC, TGA, DSC) Synthesis->Characterization Mechanical Mechanical Property Testing (Tensile, Flexural) Characterization->Mechanical Biocompatibility In Vitro Biocompatibility (Cytotoxicity Assays) Characterization->Biocompatibility DrugLoading Drug Loading & Encapsulation Efficiency Biocompatibility->DrugLoading Release In Vitro Drug Release Studies DrugLoading->Release InVivo In Vivo Evaluation (Preclinical Models) Release->InVivo

Caption: Workflow for evaluating a new polymer for drug delivery applications.

Conclusion

Polymers derived from this compound hold significant promise as a new class of high-performance materials. Their projected properties, including exceptional thermal stability and high mechanical strength, position them as potential alternatives to established polymers like Kapton®, Ultem®, and PEEK® in demanding applications. The presence of a carboxylic acid moiety offers a distinct advantage for functionalization, opening avenues for their use in advanced drug delivery systems and other biomedical applications. Further experimental research is warranted to synthesize and characterize these novel polymers to validate their projected performance and unlock their full potential.

References

Safety Operating Guide

Proper Disposal Procedures for 3,5-Diethynylbenzoic Acid: An Essential Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to adhere to stringent disposal protocols for 3,5-Diethynylbenzoic acid to ensure a safe laboratory environment and compliance with waste management regulations. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound.

This compound is a chemical compound that requires careful management due to its potential hazards. Safety Data Sheets (SDS) indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.

Operational Plan: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used or contaminated this compound in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as amber glass or a suitable plastic, and have a secure screw-top lid.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered hazardous waste and collected in the same container as the solid waste.

  • Solutions: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid organic waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Incompatible Wastes: Do not mix this compound waste with strong bases, oxidizing agents, or reactive metals. The terminal alkyne groups can be reactive, and the carboxylic acid functionality can react with bases.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • List all components of the waste, including any solvents, with their approximate concentrations.

  • Indicate the specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Include the date when the waste was first added to the container and the name of the responsible researcher or lab.

3. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Keep waste containers securely closed except when adding waste.

  • Provide secondary containment to prevent spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Never dispose of this compound down the drain or in the regular trash.[1] This is to prevent environmental contamination and potential reactions within the drainage system.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, data for related compounds can provide a reference for safe handling. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

ParameterValueCompoundNotes
Occupational Exposure Limits
Permissible Exposure Limit (PEL)Not EstablishedThis compound-
Threshold Limit Value (TLV)Not EstablishedThis compound-
Reference Exposure Limit (TWA)5-10 mg/m³Benzoic acidFor comparison purposes only.[2]
Disposal Concentration Limits
Sewer DisposalProhibitedThis compoundHazardous waste must not be discharged to the sewer.
Landfill DisposalProhibited without treatmentThis compoundMust be handled by a licensed hazardous waste facility.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines. Key principles include:

  • Waste Minimization: Only purchase and use the amount of this compound necessary for your experiments to reduce the volume of waste generated.

  • Segregation of Incompatible Wastes: This is a critical step to prevent dangerous chemical reactions. The reactivity of both the carboxylic acid and terminal alkyne functional groups necessitates careful segregation.

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal Start Generate 3,5-Diethynylbenzoic Acid Waste SolidWaste Solid Waste (Pure compound, contaminated items) Start->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) Start->LiquidWaste CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid Segregate Segregate from Incompatible Wastes (Bases, Oxidizers, Metals) CollectSolid->Segregate CollectLiquid->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal by Licensed Facility ContactEHS->End

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3,5-Diethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 3,5-Diethynylbenzoic acid, including operational procedures and disposal plans to ensure a secure laboratory environment.

When working with this compound, a solid compound, it is crucial to adhere to strict safety protocols to mitigate potential hazards. The known risks associated with this chemical include skin and eye irritation, respiratory tract irritation, and harm if swallowed. Therefore, implementing comprehensive personal protective and handling measures is not just a recommendation but a necessity for safe laboratory practice.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards of this compound are categorized as follows:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory. This guidance is based on recommendations for the compound and structurally similar benzoic acid derivatives.[1][2][3]

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses are not a substitute.[3]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against direct skin contact. Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[2][3]
Laboratory CoatProvides a barrier against spills and splashes, protecting personal clothing and skin. Should be fully buttoned and fit properly.[3]
Respiratory Protection Fume Hood or Fitted RespiratorHandling the solid compound may generate dust. Working in a fume hood is the best practice to avoid the inhalation of airborne particles. If a fume hood is not available, a properly fitted respirator may be required based on a risk assessment.[3]
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.[4][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Before handling, clearly label all containers.[1]

  • Keep containers securely sealed when not in use.[1]

2. Handling the Solid Compound:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wear all required PPE as specified in the table above.

  • When weighing or transferring the solid, do so in a fume hood to control dust.

  • Avoid creating dust. Use techniques that minimize the generation of airborne particles.

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Management:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Prevent the spill from spreading and entering drains.

  • Cleanup:

    • For small spills, gently sweep or scoop the solid material into a labeled, sealed container for disposal. Avoid generating dust.[1]

    • Moistening the spilled solid with a suitable solvent may help to reduce dust generation during cleanup.

    • Clean the spill area with soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[8] Do not dispose of it down the drain.

Diagram: Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Eyewash/Shower Access prep_hood->prep_emergency handle_weigh Weigh/Transfer Solid prep_emergency->handle_weigh handle_avoid_dust Minimize Dust Generation handle_weigh->handle_avoid_dust spill_evacuate Evacuate & Secure handle_weigh->spill_evacuate Spill Event storage_seal Keep Container Sealed handle_avoid_dust->storage_seal disp_collect Collect in Labeled Container handle_avoid_dust->disp_collect Waste Generation storage_temp Store at 2-8°C storage_seal->storage_temp storage_incompatible Away from Oxidizers storage_temp->storage_incompatible storage_incompatible->disp_collect Expired/Unused disp_dispose Dispose via Approved Vendor disp_collect->disp_dispose spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Clean Up spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.